Technical Documentation Center

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
  • CAS: 1196151-62-8

Core Science & Biosynthesis

Foundational

"spectroscopic data for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Abstract 1H-Pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, constitutes a vital heterocyclic scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Abstract

1H-Pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, constitutes a vital heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are explored for a wide range of biological activities, including their potential as kinase inhibitors for anticancer therapies.[3] The introduction of a carbonitrile moiety at the 3-position creates 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, a key intermediate for further chemical elaboration.[4] A comprehensive understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and unequivocal structure confirmation. This guide provides a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for this specific isomer, this document presents a predictive analysis grounded in established spectroscopic principles and data from analogous structures.[5] Standardized protocols for data acquisition are also detailed to ensure reproducibility and validation.

Molecular Structure and Spectroscopic Overview

The structural integrity of any synthesized compound must be validated through a suite of analytical techniques. For 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, NMR, IR, and MS provide a complementary and definitive "fingerprint."

  • NMR Spectroscopy elucidates the precise chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, confirming the connectivity and substitution pattern of the bicyclic core.

  • IR Spectroscopy identifies key functional groups, most notably the characteristic vibrations of the pyrrole N-H bond and the C≡N triple bond of the nitrile.

  • Mass Spectrometry confirms the molecular weight and elemental composition, providing the ultimate verification of the compound's identity.

Below is the chemical structure and IUPAC numbering scheme for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Chemical Structure of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

(Note: An illustrative image would be placed here in a final document. The following data is based on this structure.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. The predicted spectra are based on analysis of the 4-azaindole scaffold and the electronic effects of the electron-withdrawing nitrile group.[6][7]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic and downfield regions. The use of a polar aprotic deuterated solvent, such as DMSO-d₆, is recommended due to the N-H proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
~12.5Broad Singlet1H-H1 (N-H)The pyrrole N-H proton is acidic and typically appears as a broad signal at a very high chemical shift, especially in DMSO.
~8.50Doublet of Doublets1HJ = 4.5, 1.5H7This proton is ortho to the pyridine nitrogen, resulting in significant deshielding. It exhibits coupling to H6 and a smaller long-range coupling to H5.
~8.35Singlet1H-H2The C2-proton is adjacent to the electron-withdrawing nitrile group and the pyrrole nitrogen, leading to a downfield shift. It appears as a singlet.
~7.80Doublet of Doublets1HJ = 8.5, 1.5H5This proton is deshielded by the fused ring system and shows coupling to H6 and a smaller long-range coupling to H7.
~7.25Doublet of Doublets1HJ = 8.5, 4.5H6This proton is coupled to both H5 and H7, resulting in a characteristic dd multiplicity in a region typical for pyridine protons.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide evidence for all eight unique carbon atoms in the molecule. The nitrile carbon and the carbons adjacent to the heteroatoms are particularly diagnostic.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~149.0C7aBridgehead carbon adjacent to the pyridine nitrogen, highly deshielded.
~146.5C7Carbon atom ortho to the pyridine nitrogen.
~132.0C2Deshielded carbon due to its proximity to the pyrrole nitrogen and the nitrile group.
~128.5C3aBridgehead carbon between the two rings.
~120.0C5Aromatic carbon on the pyridine ring.
~116.0C6Aromatic carbon on the pyridine ring.
~115.5CN The carbon of the nitrile group has a characteristic chemical shift in this region.
~98.0C3This carbon is significantly shielded and serves as the attachment point for the nitrile group. Its shift is influenced by the electron-withdrawing nature of the CN group.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum is predicted to be dominated by absorptions from the N-H, C≡N, and aromatic ring systems.

Predicted Frequency (cm⁻¹) Intensity Vibration Type Functional Group
~3100 - 3150Medium, BroadN-H StretchPyrrole N-H
~2230 Medium, Sharp C≡N Stretch Nitrile
~1610, 1580, 1470Medium to StrongC=C and C=N StretchesAromatic Rings
~1400 - 1300MediumIn-plane BendingAromatic C-H
~850 - 750StrongOut-of-plane BendingAromatic C-H

The sharp absorption band around 2230 cm⁻¹ is the most diagnostic feature, providing definitive evidence for the presence of the nitrile group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Parameter Value Method
Molecular FormulaC₈H₅N₃-
Molecular Weight143.15 g/mol -
Predicted [M+H]⁺ 144.0556 ESI-HRMS
Predicted [M]⁺143.0483EI-MS

Ionization Method Choice: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar, heterocyclic molecule, and it will primarily yield the protonated molecular ion [M+H]⁺. Electron ionization (EI) would be more likely to produce the molecular ion [M]⁺ along with a more complex fragmentation pattern that could be used for further structural analysis.

Experimental Protocols and Workflow

To ensure the generation of high-quality, reliable data, adherence to standardized experimental protocols is essential.

General Synthesis & Purification Workflow

The following diagram outlines the logical flow from synthesis to characterization, a self-validating system ensuring the purity of the material before spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Precursor Cyanation (e.g., from 3-bromo-1H-pyrrolo[3,2-b]pyridine) B Reaction Workup (Extraction, Washing) A->B C Purification (Column Chromatography) B->C D Sample Preparation (Dissolve in appropriate solvent) C->D Purity Check (TLC/LCMS) E NMR Acquisition (¹H, ¹³C, COSY, HSQC) D->E F MS Acquisition (ESI-HRMS) D->F G IR Acquisition (ATR or KBr pellet) D->G H Data Interpretation & Structure Confirmation E->H F->H G->H

Caption: Workflow from synthesis to definitive structural confirmation.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Acquisition: Run standard ¹H and ¹³C{¹H} experiments. For full confirmation, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

  • Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

  • Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Determine the accurate mass of the peak corresponding to [M+H]⁺ and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₈H₆N₃⁺.

IR Spectroscopy Protocol
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: The software will automatically ratio the sample spectrum to the background. Identify the key absorption bands and compare them to the predicted values.

Conclusion

The structural elucidation of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for the expected spectroscopic data of this important synthetic intermediate. The combination of a highly deshielded N-H proton signal (~12.5 ppm) in ¹H NMR, a characteristic nitrile carbon signal (~115.5 ppm) in ¹³C NMR, a sharp C≡N stretch (~2230 cm⁻¹) in the IR spectrum, and an accurate mass confirmation of the [M+H]⁺ ion at m/z 144.0556 provides an unequivocal analytical package for its identification. These data and protocols serve as a vital resource for researchers in synthetic and medicinal chemistry, enabling confident characterization and facilitating the development of novel therapeutics based on the 4-azaindole scaffold.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • BenchChem. (2025).
  • Chen, W. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947.
  • Nakajima, A., et al. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Laser Chemistry, 15, 167-181.
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • ACS Publications. (n.d.).
  • MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • Khaled, M.H. (n.d.).

Sources

Exploratory

"physical and chemical properties of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile"

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry Prepared for: Researchers, Scientists, and Drug Development Professionals Introducti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its structure, which mimics a purine bioisostere, allows it to function as an effective hinge-binding element for a variety of protein kinases, making it a cornerstone in the design of targeted therapeutics. This guide focuses on a specific, functionally versatile derivative: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile . The introduction of the carbonitrile group at the 3-position not only provides a key synthetic handle for further molecular elaboration but also modulates the electronic properties of the scaffold.

This document serves as a technical resource, providing a comprehensive overview of the known physical and chemical properties, plausible synthetic and analytical protocols, and the established utility of this compound as a key intermediate in the development of novel anticancer agents. The insights herein are curated to support researchers in leveraging this valuable molecule for their drug discovery programs.

Part 1: Core Physicochemical Properties

The fundamental properties of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile are essential for its handling, reaction setup, and analytical characterization. While extensive experimental data is not widely published, the core identifiers have been established.

PropertyValueSource
CAS Number 1196151-62-8[1]
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSO.
Canonical SMILES C1=CN=C2C(=C1)C(=CN2)C#N

Part 2: Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on spectroscopic analysis. In the absence of publicly available experimental spectra, the following data is predicted based on the chemical structure and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The predicted chemical shifts are based on the distinct electronic environments of the fused aromatic rings.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
N1-H (pyrrole)~12.5Broad Singlet-1H
H7~8.4Doublet~4.51H
H2~8.3Singlet-1H
H5~8.1Doublet~8.51H
H6~7.2Doublet of Doublets~8.5, ~4.51H
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (δ, ppm)
C7a~149
C5~144
C3a~132
C2~130
C7~121
C6~118
CN (nitrile)~115
C3~90
Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups, most notably the nitrile.

Key Predicted IR Data
Frequency (cm⁻¹) Functional Group Assignment
3100 - 3000C-H stretch (aromatic)
2230 - 2210 C≡N stretch (nitrile, sharp, medium intensity)
1600 - 1450C=C and C=N stretch (ring system)
Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI-MS), the molecule is expected to show a strong molecular ion peak (M⁺) corresponding to its molecular weight.

  • Expected M⁺ Peak: m/z = 143.05

Part 3: Synthesis and Chemical Reactivity

The utility of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is fundamentally linked to its synthesis and subsequent chemical transformations.

Illustrative Synthetic Workflow

A plausible synthesis of the 4-azaindole core can be achieved through established methods, followed by functionalization to introduce the 3-carbonitrile group. The choice of a multi-step synthesis starting from a substituted pyridine is a common and effective strategy.

Synthetic Workflow A Substituted Pyridine Precursor B 4-Azaindole Core (1H-Pyrrolo[3,2-b]pyridine) A->B Ring Cyclization C Electrophilic Cyanation B->C Activation D 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile C->D Reaction

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Synthesis Protocol (Illustrative)

The following protocol is based on synthetic routes reported for closely related 4-azaindole derivatives. This represents a viable, though not explicitly documented, pathway to the target compound.

Step 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine

  • Rationale: The initial step involves constructing the core bicyclic system. The Fischer indole synthesis is a classic and reliable method for this transformation, starting from a pyridine-derived hydrazine.[2]

  • Procedure:

    • To a solution of 3-hydrazinopyridine in ethanol, add pyruvaldehyde dimethyl acetal.

    • Heat the mixture under reflux for 4-6 hours, monitoring by TLC for the formation of the hydrazone intermediate.

    • Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA).

    • Heat the mixture to 120-140 °C for 2-3 hours to induce cyclization.

    • Cool the reaction, quench by carefully pouring onto ice, and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1H-pyrrolo[3,2-b]pyridine.

Step 2: Cyanation at the C3-Position

  • Rationale: The C3 position of the 4-azaindole scaffold is electron-rich and susceptible to electrophilic substitution. A direct cyanation can be achieved using a suitable electrophilic cyanating agent.

  • Procedure:

    • Dissolve 1H-pyrrolo[3,2-b]pyridine in a dry, aprotic solvent such as THF or DCM under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a cyanating agent, such as N-cyanosuccinimide (NCS) or cyanogen bromide, portion-wise over 30 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by LC-MS.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, via column chromatography.

Chemical Reactivity: A Gateway to Novel Heterocycles

The nitrile group is a versatile functional group that can undergo a wide range of chemical transformations. Its reaction to form 1,2,4-oxadiazoles is particularly valuable in medicinal chemistry for generating new molecular scaffolds.[3]

Chemical Reactivity A 1H-Pyrrolo[3,2-b]pyridine- 3-carbonitrile B N'-hydroxy-1H-pyrrolo[3,2-b] pyridine-3-carboximidamide A->B NH₂OH·HCl, Et₃N, EtOH C 4-Azaindole-1,2,4-Oxadiazole Hybrid B->C Ar-COOH, Vilsmeier Reagent

Caption: Conversion of the nitrile to a 1,2,4-oxadiazole ring system.

Protocol: Synthesis of 4-Azaindole-1,2,4-Oxadiazole Hybrids [3]

  • Rationale: This one-pot synthesis efficiently converts the nitrile into a more complex heterocyclic system, demonstrating its utility as a building block. The Vilsmeier reagent is used to activate the carboxylic acid for condensation.

  • Procedure:

    • Suspend 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile and hydroxylamine hydrochloride in ethanol.

    • Add triethylamine (Et₃N) and reflux the mixture for 6-8 hours to form the intermediate N'-hydroxycarboximidamide.

    • In a separate flask, prepare the Vilsmeier reagent by adding oxalyl chloride to a solution of the desired aromatic carboxylic acid in dry DCM at 0 °C, followed by a catalytic amount of DMF.

    • To the in-situ generated N'-hydroxycarboximidamide, add the prepared Vilsmeier reagent solution.

    • Stir the reaction at room temperature for an additional 7-10 hours.

    • Upon completion, concentrate the mixture and purify by column chromatography to yield the final 1,2,4-oxadiazole hybrid.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine scaffold and its derivatives are of significant interest to drug development professionals due to their proven biological activities.

Intermediate for Anticancer Agents

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is a documented intermediate in the synthesis of novel 4-azaindole-1,2,4-oxadiazole hybrids.[3][4] These hybrid molecules have been evaluated for their in-vitro anticancer activity against human cancer cell lines, including melanoma (A375), demonstrating the therapeutic potential of scaffolds derived from this starting material.[3]

Scaffold for Acetyl-CoA Carboxylase (ACC) Inhibitors

Closely related analogues, specifically 1H-pyrrolo[3,2-b]pyridine-3-carboxamides, have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC1).[5] ACC1 is a critical enzyme in fatty acid synthesis and is a validated target in oncology. The development of orally available ACC1 inhibitors from this scaffold highlights its promise.[5] The 3-carbonitrile can serve as a direct precursor to these 3-carboxamides via hydrolysis, making it a strategically important starting material.

The 4-Azaindole Core as a Kinase Hinge-Binder

The nitrogen atom at the 7-position of the 4-azaindole core is a key hydrogen bond acceptor, allowing it to anchor inhibitors into the hinge region of many protein kinase active sites. This interaction is fundamental to the mechanism of action for numerous kinase inhibitors. While specific kinase inhibition data for the 3-carbonitrile derivative is not published, the scaffold itself is a well-established pharmacophore for this target class.

Kinase Binding cluster_0 Kinase Hinge Region cluster_1 4-Azaindole Inhibitor hinge_N NH hinge_CO C=O inhibitor_N7 N inhibitor_N7->hinge_N H-Bond inhibitor_core Pyrrolo[3,2-b]pyridine Core inhibitor_N7->inhibitor_core inhibitor_N1H N-H inhibitor_N1H->hinge_CO H-Bond inhibitor_N1H->inhibitor_core inhibitor_R R³ (e.g., CN) inhibitor_R->inhibitor_core

Caption: Illustrative hydrogen bonding of the 4-azaindole scaffold in a kinase active site.

Conclusion

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is a high-value heterocyclic compound with significant, yet underexplored, potential. Its defined physicochemical identifiers and predictable spectroscopic features provide a solid foundation for its use in research. Plausible and efficient synthetic routes make it an accessible building block. Most importantly, its demonstrated role as a key intermediate in the synthesis of anticancer agents and its structural relationship to potent enzyme inhibitors confirm its relevance and utility for medicinal chemists and drug discovery teams. This guide provides a foundational resource for scientists poised to explore the full synthetic and therapeutic potential of this intriguing molecule.

References

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Planned approach of 4‐Azaindole‐1,2,4‐Oxadiazole hybrids. [Image]. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, a key heterocyclic scaffold in contemporary drug discovery. As a member of th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, a key heterocyclic scaffold in contemporary drug discovery. As a member of the 4-azaindole family, understanding its behavior in various solvent systems is paramount for its application in medicinal chemistry, from initial screening to formulation development. This document offers a detailed examination of the physicochemical properties influencing its solubility, presents illustrative quantitative solubility data in a range of common solvents, and provides robust, field-proven experimental protocols for solubility determination. The guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this important molecular framework.

Introduction: The Strategic Importance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that dictates the developability of a potential drug candidate.[1] For a compound to be efficacious, it must first be in solution to be absorbed and reach its biological target. Poor solubility can lead to low bioavailability, erratic dosing responses, and significant formulation challenges. 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, belonging to the class of azaindoles, is a privileged structure in medicinal chemistry. Azaindoles are bioisosteres of indoles and purines, and the strategic placement of a nitrogen atom in the pyridine ring can modulate physicochemical properties, often leading to improved solubility and metabolic stability compared to their indole counterparts.[2][3] The carbonitrile substituent further modifies the electronic and hydrogen-bonding properties of the scaffold. A thorough understanding of the solubility of this specific molecule is therefore essential for any research and development program in which it is featured.

Physicochemical Properties of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The solubility of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is intrinsically linked to the foundational properties of its parent scaffold, 4-azaindole (1H-pyrrolo[3,2-b]pyridine).

PropertyValue (4-azaindole)Source(s)
Molecular Formula C₇H₆N₂[2]
Molecular Weight 118.14 g/mol [2]
Appearance White to light yellow crystalline solid[2]
Melting Point 126-128 °C[2]
pKa (acidic proton) 14.66 ± 0.30 (Predicted)[2]
pKa (basic) 4.85 (Calculated)[2]
Water Solubility Slightly soluble / Sparingly soluble[2]
Solvent Solubility Soluble in methanol, ethanol, chloroform, and DMSO[2]

The presence of the pyrrolic N-H group and the pyridine nitrogen allows the 4-azaindole scaffold to act as both a hydrogen bond donor and acceptor. The pyridine nitrogen, with a pKa of around 4.85, can be protonated at acidic pH, which can significantly enhance aqueous solubility.[4] The addition of a carbonitrile group at the 3-position introduces a strong electron-withdrawing group and an additional hydrogen bond acceptor site, which can further influence its interaction with various solvents.

Quantitative Solubility Data (Illustrative)

While specific experimental solubility data for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is not widely available in the public domain, the following table provides an illustrative, yet scientifically plausible, summary of its expected solubility in a range of common laboratory solvents. These values are estimated based on the properties of the 4-azaindole scaffold and the expected influence of the carbonitrile substituent.

SolventSolvent TypePredicted Solubility (mg/mL)Rationale
Water (pH 7.0) Polar Protic< 0.1The parent scaffold is sparingly soluble; the nitrile group may slightly increase polarity but overall aqueous solubility is expected to be low at neutral pH.
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous Buffer< 0.1Similar to water, low solubility is expected. This is a critical parameter for biological assays.
0.1 M HCl Aqueous Acidic1 - 5Protonation of the pyridine nitrogen should significantly increase solubility.[4]
0.1 M NaOH Aqueous Basic< 0.1The pyrrolic N-H is weakly acidic, and deprotonation is unlikely to significantly enhance solubility under these conditions.
Methanol Polar Protic5 - 15Good solubility is expected due to hydrogen bonding interactions with the solvent.
Ethanol Polar Protic2 - 10Similar to methanol, but the slightly lower polarity of ethanol may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50DMSO is a powerful organic solvent capable of dissolving many nonpolar and polar compounds; high solubility is anticipated.[4]
N,N-Dimethylformamide (DMF) Polar Aprotic> 30Similar to DMSO, DMF is a strong polar aprotic solvent, and high solubility is expected.
Acetonitrile Polar Aprotic1 - 5Moderate solubility is expected; it is less polar than DMSO and DMF.
Ethyl Acetate Moderately Polar0.5 - 2Limited solubility is expected due to the moderate polarity of the solvent.
Dichloromethane (DCM) Nonpolar< 0.5Low solubility is expected in nonpolar solvents.
Hexanes Nonpolar< 0.01Very low to negligible solubility is expected.

Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. Actual experimental values may vary.

Analysis of Solubility Behavior

The predicted solubility profile of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is governed by the principle of "like dissolves like".

  • Polar Solvents : High solubility in polar aprotic solvents like DMSO and DMF is anticipated due to strong dipole-dipole interactions. In polar protic solvents like methanol and ethanol, the ability of the compound to accept and donate hydrogen bonds will be key to its dissolution.

  • Aqueous Solubility and pH : The low aqueous solubility at neutral pH is a common feature of many heterocyclic compounds.[5] However, the presence of the basic pyridine nitrogen is a critical feature that can be exploited. At a pH below the pKa of the pyridine nitrogen (around 4.85), the compound will exist as a more soluble salt. This is a crucial consideration for oral drug formulation and for performing biological assays in acidic cellular compartments.

  • "DMSO Shock" : A common issue encountered in biological assays is the precipitation of a compound when a concentrated DMSO stock solution is diluted into an aqueous buffer.[4] This "DMSO shock" occurs because the local solvent environment rapidly becomes aqueous, and if the compound's aqueous solubility is low, it will precipitate. This can be mitigated by using lower final DMSO concentrations, employing stepwise dilution protocols, or using co-solvents.[4]

Caption: Factors influencing the solubility of the target compound.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocols describe the equilibrium (thermodynamic) and kinetic solubility determination methods.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and all solvents used. As the toxicological properties of this specific compound may not be fully characterized, it should be handled with care. Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All operations should be performed in a well-ventilated fume hood.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and solid states of the compound.[6]

Methodology:

  • Preparation : Add an excess amount of solid 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (usually 24-48 hours).

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification : Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation : The solubility is calculated from the measured concentration and the dilution factor.

Shake_Flask_Workflow A 1. Add excess solid to solvent B 2. Equilibrate (24-48h @ constant T) A->B C 3. Separate Phases (Centrifuge/Settle) B->C D 4. Sample Supernatant (Filter) C->D E 5. Quantify (HPLC / LC-MS) D->E F Solubility Value (mg/mL or mM) E->F

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[7] This method is particularly relevant for predicting potential precipitation issues in biological assays.

Methodology:

  • Stock Solution Preparation : Prepare a high-concentration stock solution of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation : Dispense the aqueous buffer of interest (e.g., PBS, pH 7.4) into the wells of a microtiter plate.

  • Compound Addition : Add a small volume of the DMSO stock solution to the aqueous buffer in the plate. This is typically done using a liquid handler to create a dilution series.

  • Incubation : Cover the plate and allow it to incubate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection : Measure the amount of precipitate formed. This is commonly done using nephelometry, which measures light scattering caused by suspended particles.[8] Alternatively, the plate can be filtered, and the concentration of the remaining soluble compound in the filtrate can be quantified by HPLC-UV.

  • Data Analysis : The kinetic solubility is defined as the concentration at which precipitation is first observed.

Conclusion

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound with significant potential in drug discovery. Its solubility is a key determinant of its utility and is governed by its ability to participate in hydrogen bonding and by the basicity of its pyridine nitrogen. While its intrinsic aqueous solubility is likely low, it is expected to be readily soluble in polar organic solvents such as DMSO and methanol. Furthermore, its solubility can be significantly enhanced in acidic aqueous environments. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of both thermodynamic and kinetic solubility, equipping researchers with the essential data to guide hit-to-lead campaigns, optimize formulations, and ultimately accelerate the drug development process.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. Benchchem.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • Solubility determination of compounds of pharmaceutical interest.
  • Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Deriv
  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Benchchem.
  • A Comparative Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. Benchchem.
  • An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. Benchchem.
  • Azaindole Therapeutic Agents. PubMed Central.

Sources

Exploratory

"quantum chemical calculations for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile"

An In-depth Technical Guide to Quantum Chemical Calculations for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Abstract The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalenc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Abstract

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in kinase inhibitors and other therapeutic agents.[1][2] Specifically, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile presents a compelling case for in-depth computational analysis due to its unique electronic features and potential as a building block in drug discovery. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive walkthrough of quantum chemical calculations centered on this molecule. We move beyond a simple recitation of methods to explain the causality behind procedural choices, grounding theoretical outputs in their practical implications for drug design. This document serves as both a strategic overview and a practical protocol for leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, electronic, and spectroscopic properties that govern the molecule's biological potential.

Strategic Imperative: Why Model 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile?

The pyrrolopyridine class of compounds, often termed azaindoles, are heterocyclic structures of immense interest. Their structural resemblance to the purine ring of ATP allows them to function effectively as kinase inhibitors, targeting enzymes frequently dysregulated in cancer and inflammatory diseases.[1][3] The specific isomer, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, combines the electron-rich pyrrole ring with the electron-deficient pyridine ring, further modulated by the strongly electron-withdrawing nitrile group. This intricate electronic landscape dictates its reactivity, stability, and potential non-covalent interactions with biological targets.

Quantum chemical calculations offer a powerful lens to dissect these properties in silico, providing predictive insights that can accelerate the drug discovery pipeline.[4] By computing fundamental electronic descriptors, we can rationalize structure-activity relationships (SAR), predict metabolic stability, and guide the synthesis of next-generation analogues with enhanced potency and selectivity.[5][6][7]

Theoretical Foundations: Selecting the Right Tools for a Heterocycle

The accuracy of any quantum chemical prediction hinges on the appropriate selection of a theoretical method and basis set. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[8]

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the far more complex many-electron wavefunction.[6][8] This simplification makes it feasible to study drug-sized molecules. The core of DFT lies in solving the Kohn-Sham equations, where the main challenge is approximating the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.[5]

  • Choice of Functional: B3LYP. Functionals are mathematical approximations that define a DFT calculation. They range from simple Local Density Approximations (LDA) to more complex hybrid functionals. For organic heterocyclic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be robust and reliable. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a workhorse in the field, providing excellent results for geometries, electronic properties, and vibrational frequencies of molecules like pyrrolopyridines.[9]

  • Choice of Basis Set: 6-311+G(d,p). A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals.[10][11] The size and type of the basis set dictate the flexibility the calculation has to describe the distribution of electrons.

    • 6-311: This is a "split-valence" basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding and reactivity.

    • +: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing systems with lone pairs or regions of significant negative charge, such as the nitrogen atoms and the nitrile group in our target molecule.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for anisotropy in the electron distribution, which is essential for correctly modeling bond angles and non-covalent interactions.[12]

Probing Excited States with Time-Dependent DFT (TD-DFT)

To understand how the molecule interacts with light, such as in UV-Vis spectroscopy, we must study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that provides an efficient and generally accurate method for calculating these excited states.[13][14] It allows us to simulate the UV-Vis spectrum, providing insights into the electronic transitions that could be used for analytical characterization or to understand photosensitivity.

The Computational Workflow: From Structure to Insight

This section provides a self-validating, step-by-step protocol for conducting a comprehensive quantum chemical analysis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. Each step is designed to yield specific, interpretable data relevant to drug design.

G cluster_0 Computational Protocol cluster_1 Analysis & Interpretation A Step 1: 3D Structure Generation B Step 2: Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Step 3: Frequency Analysis B->C E Step 5: Excited State Calculation (TD-DFT) B->E D Step 4: Electronic Property Calculation C->D F Thermodynamic Stability (from Frequencies) C->F G Simulated IR Spectrum C->G H HOMO-LUMO Analysis (Reactivity) D->H I Molecular Electrostatic Potential (Interaction Sites) D->I J Simulated UV-Vis Spectrum E->J

Caption: Core computational workflow for quantum chemical analysis.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To determine the most stable 3D structure of the molecule and confirm it is at a true energy minimum.

  • Structure Input:

    • Obtain the 2D structure of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

    • Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure and perform an initial, rough geometry cleanup using molecular mechanics.

    • Save the structure as a coordinate file (e.g., .xyz or .gjf).

  • Calculation Setup (Gaussian Input Example):

  • Execution and Validation:

    • Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Upon completion, verify the optimization has converged successfully.

    • Crucial Validation Step: Inspect the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies .[15] The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry must be perturbed along the mode of that frequency and re-optimized.[16][17]

Data Synthesis: Translating Quantum Properties into Drug Design Insights

The raw output of these calculations is a wealth of data. The true expertise lies in synthesizing this data to inform rational drug design.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[18][19] The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.[20][21]

  • Small Gap: Implies the molecule is more reactive and less stable.

  • Large Gap: Implies the molecule is more stable and less reactive.

For drug candidates, an optimal gap is desired—stable enough to survive in a biological system but reactive enough to engage with its target.[22]

ParameterEnergy (eV)Interpretation
HOMO Energy -6.58Moderate electron-donating capability
LUMO Energy -1.75Good electron-accepting capability
HOMO-LUMO Gap 4.83High kinetic stability, moderately reactive

Note: These values are illustrative and would be generated by the actual calculation.

Molecular Electrostatic Potential (MEP) Map: Identifying Interaction Hotspots

The MEP map is a powerful visualization tool that reveals the charge distribution across the molecule's surface.[23] It is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[24][25]

  • Red/Yellow Regions: Electron-rich (negative potential). These are sites for electrophilic attack and are likely hydrogen bond acceptors (e.g., the nitrogen atoms).

  • Blue Regions: Electron-poor (positive potential). These are sites for nucleophilic attack and are likely hydrogen bond donors (e.g., the N-H proton of the pyrrole ring).

  • Green Regions: Neutral potential.

For 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, the MEP map would clearly show negative potential around the pyridine nitrogen and the nitrile nitrogen, highlighting them as key interaction points for hydrogen bond donors in a protein's active site. The N-H proton would show a distinct positive potential, marking it as a primary hydrogen bond donor.

Simulated Spectra: The Molecular Fingerprint
  • Infrared (IR) Spectrum: The frequency calculation directly yields the vibrational modes. Plotting these frequencies and their intensities produces a simulated IR spectrum. Key peaks, such as the N-H stretch (~3400 cm⁻¹) and the C≡N stretch (~2230 cm⁻¹), serve as a theoretical fingerprint that can be used to confirm the identity of a synthesized compound when compared with experimental data.[26]

  • UV-Vis Spectrum: The TD-DFT calculation provides the energies of electronic transitions and their corresponding oscillator strengths (intensities).[14][27] This allows for the simulation of the UV-Vis absorption spectrum. For a heterocyclic aromatic system like this, we would expect strong π→π* transitions, and the calculated λ_max can be correlated with experimental measurements.

G cluster_0 Computational Outputs cluster_1 Drug Design Implications HOMO HOMO/LUMO Energies & Gap Reactivity Predict Chemical Reactivity & Metabolic Stability HOMO->Reactivity MEP MEP Map Binding Identify H-Bonding Sites & Electrostatic Interactions MEP->Binding Vib Vibrational Frequencies Confirmation Confirm Synthetic Product (via IR/UV-Vis) Vib->Confirmation SAR Guide SAR Modifications Binding->SAR

Caption: Linking computational outputs to drug design strategy.

Conclusion

Quantum chemical calculations, particularly DFT, are not merely an academic exercise; they are an indispensable tool in the modern drug discovery arsenal. This guide has detailed a robust and validated workflow for analyzing 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. By systematically optimizing the molecular geometry, analyzing the frontier orbitals and electrostatic potential, and simulating key spectra, researchers can gain profound insights into the molecule's inherent properties. This knowledge empowers scientists to make more informed decisions, guiding the rational design and synthesis of novel pyrrolopyridine derivatives with enhanced therapeutic potential. The integration of these in silico techniques is paramount to accelerating the journey from a promising scaffold to a life-saving medicine.

References

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube. [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (n.d.). ACS Publications. [Link]

  • Molecular Electrostatic Potential (MEP). (n.d.). University of Munich. [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube. [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (2002). ResearchGate. [Link]

  • Density Functional Theory (DFT). (n.d.). Deep Origin. [Link]

  • Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems: a TDDFT and CASPT2 comparison. (n.d.). RSC Publishing. [Link]

  • Role of DFT in Drug Design: A Mini Review. (2022). Longdom Publishing. [Link]

  • Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). ResearchGate. [Link]

  • Molecular electrostatic potential (MEP) map of the compounds. (n.d.). ResearchGate. [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. [Link]

  • Geometry optimization in density functional methods. (n.d.). ResearchGate. [Link]

  • Density Functional Theory (DFT) and Drug Design. (n.d.). World Scientific. [Link]

  • Molecular docking, 3D QSAR and dynamics simulation studies of imidazo-pyrrolopyridines as janus kinase 1 (JAK 1) inhibitors. (2016). PubMed. [Link]

  • Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. (n.d.). ACS Publications. [Link]

  • UVVis spectroscopy. (n.d.). FACCTs. [Link]

  • Molecular electrostatic potential (MEP) maps of structures I and II... (n.d.). ResearchGate. [Link]

  • Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. (2022). YouTube. [Link]

  • Applications of density functional theory in COVID-19 drug modeling. (2022). PubMed Central. [Link]

  • DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. (2022). PubMed Central. [Link]

  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (n.d.). Wolfram Demonstrations Project. [Link]

  • Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. (2023). Dailymotion. [Link]

  • DFT: Imaginary frequencies after geometry optimization. (n.d.). TURBOMOLE Users Forum. [Link]

  • DFT and TD-DFT investigation of IR and UV spectra of solvated molecules: Comparison of two SCRF continuum models. (2007). ResearchGate. [Link]

  • Calculating the Aromaticity of Heterocycles. (2018). ResearchGate. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Computational study of the synthesis of pyrrole-pyrazines. (2017). Hilaris Publisher. [Link]

  • Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. (n.d.). MDPI. [Link]

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (2023). Research and Reviews. [Link]

  • Basis set (chemistry). (n.d.). Wikipedia. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017). PubMed. [Link]

  • 7-amino-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. (n.d.). PubChem. [Link]

  • 1h-pyrrolo[3,2-b]pyridine-5-carbonitrile. (n.d.). PubChem. [Link]

  • QUANTUM CHEMICAL CALCULATIONS AND ELECTRON NATURE OF DRUG SUBSTANCES. (2023). EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). University of Munich. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed. [Link]

  • 8.1 Introduction to Basis Sets. (n.d.). Q-Chem Manual. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). ScienceDirect. [Link]

  • CID 66775337. (n.d.). PubChem. [Link]

Sources

Foundational

"isomers of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and their properties"

An In-depth Technical Guide to the Isomers of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and Their Properties Introduction: The Privileged Pyrrolopyridine Scaffold The pyrrolopyridine ring system, a bioisostere of indole,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and Their Properties

Introduction: The Privileged Pyrrolopyridine Scaffold

The pyrrolopyridine ring system, a bioisostere of indole, represents a privileged scaffold in medicinal chemistry.[1] These fused heterocyclic structures form the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including potent inhibition of various protein kinases.[1][2] The isomeric forms of the pyrrolopyridine core, dictated by the fusion of the pyrrole and pyridine rings, play a pivotal role in determining the potency, selectivity, and overall drug-like properties of these molecules.[1][3]

The introduction of a carbonitrile (-C≡N) group adds another layer of chemical and biological diversity. The nitrile moiety is a versatile functional group; it is a hydrogen bond acceptor, can participate in dipole-dipole interactions, and serves as a synthetic handle for further molecular elaboration.[1] Its presence can significantly influence a molecule's polarity, metabolic stability, and binding affinity to biological targets.[1]

This guide provides a detailed comparative analysis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and its key structural and positional isomers. We will delve into their synthesis, physicochemical properties, and biological activities, with a focus on their potential in drug discovery, particularly as kinase inhibitors for oncology applications. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this important class of compounds.

Part 1: The Core Compound: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, also known as 4-azaindole-3-carbonitrile, serves as a crucial synthetic intermediate for the development of more complex bioactive molecules.[4] While not as extensively studied for its direct biological activity as other isomers, its strategic importance lies in its utility as a building block.

Synthesis

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common approach involves the construction of the 4-azaindole core followed by the introduction of the nitrile group. A representative synthetic pathway is depicted below.

digraph "Synthesis_of_1H_Pyrrolo_3_2_b_pyridine_3_carbonitrile" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Substituted Pyridine Precursor"]; step1 [label="Ring Closure Reaction\n(e.g., Fischer Indole Synthesis)"]; intermediate [label="1H-Pyrrolo[3,2-b]pyridine\n(4-Azaindole)"]; step2 [label="Formylation/Vilsmeier-Haack"]; aldehyde [label="1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde"]; step3 [label="Conversion to Oxime"]; oxime [label="Aldehyde Oxime"]; step4 [label="Dehydration"]; product [label="1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> aldehyde; aldehyde -> step3; step3 -> oxime; oxime -> step4; step4 -> product; }

Caption: Generalized synthetic pathway to the target compound.

This multi-step process allows for the controlled construction of the desired molecule. The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich heterocycles, which can then be readily converted to the carbonitrile.

Physicochemical Properties

The properties of the core compound are foundational for its use in further chemical synthesis and for predicting the characteristics of its derivatives.

PropertyValue
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Solid
Predicted LogP 1.5
Predicted pKa (Basic) 2.5

Note: LogP and pKa values are predicted using computational models and may differ from experimental values.[1]

Biological Significance

The primary role of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile in the literature is as a key intermediate. For example, it has been used to synthesize novel 4-azaindole-1,2,4-oxadiazole hybrids, which were subsequently evaluated for their in vitro anticancer activity against human cancer cell lines like melanoma (A375).[4] This highlights the value of the 3-carbonitrile group as a reactive handle for creating libraries of compounds for biological screening.

Part 2: A Comparative Look at Key Isomers

The positioning of the nitrile group on the 1H-Pyrrolo[3,2-b]pyridine scaffold, or the arrangement of the pyrrole and pyridine rings themselves, has profound effects on the molecule's properties and biological function.

Isomer 1: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

This positional isomer has garnered interest for its potential as a scaffold for kinase inhibitors.

Synthesis: A common and effective strategy for synthesizing this isomer is the palladium-catalyzed cyanation of a halogenated precursor, such as 6-bromo-1H-pyrrolo[3,2-b]pyridine.[5][6] This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a cyanide source like zinc cyanide (Zn(CN)₂).[5]

digraph "Palladium_Catalyzed_Cyanation" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Troubleshooting Logic for Cyanation Reaction", labelloc=t, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Troubleshooting logic for the synthesis of the 6-carbonitrile isomer.

Properties and Biological Activity: The introduction of the carbonitrile at the 6-position is expected to increase the molecule's polarity.[1] This group can act as a crucial hydrogen bond acceptor, a key interaction in many kinase-inhibitor binding modes.[1] While specific kinase inhibition data for the parent compound is limited, the broader class of pyrrolopyridines is well-established as kinase inhibitors, suggesting this scaffold is a valuable starting point for designing novel therapeutics.[1][6]

Isomer 2: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives

This structural isomer, known as 7-azaindole, is one of the most widely studied pyrrolopyridines.[2][7] Derivatives of this scaffold are known to be potent inhibitors of a variety of kinases.

Biological Activity:

  • FGFR Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), an attractive target in cancer therapy.[8] Optimized compounds have shown IC₅₀ values in the single-digit nanomolar range against FGFR1/2 and have been demonstrated to inhibit cancer cell proliferation, induce apoptosis, and block cell migration and invasion.[8]

  • c-Met Inhibition: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have also been synthesized and evaluated as inhibitors of the c-Met kinase, another important oncology target.[9] One such derivative displayed a strong c-Met kinase inhibition with an IC₅₀ of 22.8 nM.[9]

  • ATM Inhibition: In the field of DNA damage response, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective and orally available ATM kinase inhibitors, acting as chemosensitizers in combination with traditional chemotherapy.[10]

Isomer 3: 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) Derivatives

This isomeric scaffold has also proven to be a fruitful area for drug discovery.

Biological Activity:

  • Anticancer Agents: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, targeting tubulin polymerization.[11][12] Several of these compounds displayed excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with the most potent examples showing IC₅₀ values in the low nanomolar range (0.12 to 0.21 μM).[11]

  • Kinase Inhibition: This scaffold has also shown inhibitory activity against FMS kinase, indicating its potential for treating inflammatory diseases and certain cancers.[1]

Part 3: Comparative Physicochemical Properties

The position of the pyridine nitrogen atom significantly alters the electronic distribution and fundamental properties of the ring system.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa (Basic)
1H-Pyrrolo[3,2-b]pyridineC₇H₆N₂118.141.354.8
1H-Pyrrolo[2,3-b]pyridineC₇H₆N₂118.141.294.5
1H-Pyrrolo[3,2-c]pyridineC₇H₆N₂118.141.116.9
1H-Pyrrolo[2,3-c]pyridineC₇H₆N₂118.141.225.4
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile C₈H₅N₃143.151.52.5

Source: Data for parent scaffolds and the 6-carbonitrile isomer are based on computational predictions.[1]

Expert Interpretation: The pKa values are particularly revealing. 1H-Pyrrolo[3,2-c]pyridine is predicted to be the most basic, which can have significant implications for its binding characteristics and pharmacokinetic properties, such as solubility in acidic environments (e.g., the stomach). The addition of the electron-withdrawing carbonitrile group, as seen in the 6-carbonitrile isomer, substantially reduces the basicity of the pyridine nitrogen. These fundamental differences are critical considerations during the lead optimization phase of drug development.

Part 4: Key Experimental Protocols

To facilitate further research, standardized experimental protocols are essential.

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile via Palladium-Catalyzed Cyanation

This protocol describes a common method for introducing the nitrile group onto the pyrrolopyridine core.[5]

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Xantphos (0.1 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add 6-bromo-1H-pyrrolo[3,2-b]pyridine, zinc cyanide, Pd(OAc)₂, and Xantphos.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.

Rationale: The choice of a palladium catalyst and a bulky phosphine ligand like Xantphos is crucial for facilitating the reductive elimination and oxidative addition steps of the catalytic cycle. Zinc cyanide is often preferred as a cyanide source due to its lower toxicity and higher stability compared to other cyanide salts. Anhydrous and inert conditions are critical to prevent catalyst deactivation and side reactions.[5]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of compound that causes 50% inhibition of cell growth).

Self-Validation: The inclusion of both untreated and vehicle controls is essential to ensure that the observed cytotoxicity is due to the compound itself and not the solvent (DMSO). A positive control (a known cytotoxic drug) should also be included to validate the assay's performance.

Conclusion and Future Directions

The 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold and its isomers represent a highly versatile and promising platform for the development of novel therapeutics. The analysis of related structures clearly indicates significant potential, particularly in the realm of kinase inhibition for anticancer applications.[1] The position of the carbonitrile group and the isomeric form of the parent pyrrolopyridine ring system are critical determinants of biological activity and physicochemical properties.

Future research should focus on obtaining more direct comparative data for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and its positional isomers. Systematic exploration of the chemical space around these scaffolds, using the carbonitrile group as a synthetic anchor for diversification, will undoubtedly lead to the discovery of new and more potent drug candidates. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for translating in vitro potency into in vivo efficacy.[13]

References

  • A Comparative Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development - Benchchem. (URL: )
  • Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: [Link])

  • Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem. (URL: )
  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties - Benchchem. (URL: )
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (URL: [Link])

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem. (URL: )
  • Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease - Modern Scientific Press. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed. (URL: [Link])

  • Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Deriv
  • CID 66775337 | C14H12N4 - PubChem. (URL: [Link])

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. (URL: [Link])

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. (URL: [Link])

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (URL: [Link])

  • Structural isomers of the pyrrolines | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • 1h-pyrrolo[3,2-b]pyridine-5-carbonitrile - PubChemLite. (URL: [Link])

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Foreword: The Strategic Importance of the 4-Azaindole Core The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structure,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 4-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structure, a bioisosteric analog of the ubiquitous indole nucleus, offers a unique modulation of physicochemical properties such as polarity, solubility, and hydrogen bonding capacity due to the introduction of a nitrogen atom into the six-membered ring.[2] This subtle yet powerful modification has profound implications for molecular recognition, metabolic stability, and pharmacokinetic profiles, making azaindoles highly sought-after motifs in drug discovery.[2][3]

Within this privileged class of compounds, the 3-carbonitrile derivative, 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, emerges as a particularly valuable synthetic intermediate. The nitrile group is a versatile functional handle, readily transformable into a wide array of other functionalities including carboxamides, amines, tetrazoles, and oxadiazoles—moieties frequently found in pharmacologically active agents.[4][5] Consequently, the efficient and robust synthesis of this key intermediate is a critical enabling step for programs targeting kinases, G-protein coupled receptors, and other disease-relevant proteins.[2][6]

This guide provides a comprehensive review of the primary synthetic strategies for accessing 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. It moves beyond a mere recitation of procedures to offer insights into the causality behind methodological choices, empowering researchers to select and optimize the most suitable route for their specific needs.

Strategic Overview: Choosing Your Synthetic Pathway

The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be broadly categorized into two divergent strategic approaches:

  • Ring Construction Strategy: This "bottom-up" approach involves the formation of the pyrrole ring onto a pre-functionalized pyridine precursor. This is often the strategy of choice when appropriately substituted pyridines are more readily accessible than the parent 4-azaindole core.

  • Core Functionalization Strategy: This "top-down" approach begins with a pre-formed 1H-pyrrolo[3,2-b]pyridine scaffold and focuses on the introduction of the carbonitrile group at the C3 position. This is typically more efficient if the parent heterocycle is commercially available or can be synthesized in bulk.

The choice between these strategies is a critical decision point dictated by factors such as starting material availability, scalability, and the tolerance of existing functional groups on the molecule.

G start Initiate Synthesis Plan pyridine_avail Is a suitable 2-amino-3-halopyridine or 3-nitropyridine derivative readily available? start->pyridine_avail azaindole_avail Is the parent 1H-pyrrolo[3,2-b]pyridine or a 3-functionalized precursor (e.g., 3-halo, 3-aldehyde) available? pyridine_avail->azaindole_avail No ring_construction Strategy A: Ring Construction pyridine_avail->ring_construction Yes azaindole_avail->ring_construction No, but pyridine precursor is accessible core_func Strategy B: Core Functionalization azaindole_avail->core_func Yes final_product 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile ring_construction->final_product core_func->final_product

Caption: Decision workflow for selecting a primary synthetic route.

Strategy A: Ring Construction Methodologies

Building the azaindole core from a pyridine starting material offers flexibility, particularly for creating analogs with substitution on the pyridine ring. However, these methods can be more step-intensive and sometimes suffer from lower yields compared to late-stage functionalization.[3][7]

Transition-Metal Catalyzed Cyclizations

Modern organometallic chemistry provides the most powerful and versatile tools for constructing the 4-azaindole skeleton.[1][7] Palladium-catalyzed reactions, in particular, have become the gold standard due to their high efficiency and broad substrate scope.[1][3]

A prevalent approach involves a one-pot process combining a Sonogashira coupling with a subsequent base-mediated indolization.

Causality Behind the Method:

  • Starting Materials: A 2-amino-3-halopyridine is the key precursor. The halogen (typically Iodo- or Bromo-) provides a handle for the initial cross-coupling, while the adjacent amino group is poised for the subsequent cyclization.

  • The Sonogashira Coupling: This step, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst, forges the crucial C-C bond between the pyridine ring and a terminal alkyne. The choice of alkyne (e.g., trimethylsilylacetylene) allows for the introduction of various substituents at the C2 position of the final product.

  • Indolization: After the coupling, a strong base (e.g., potassium tert-butoxide) is added. The base deprotonates the amino group, which then acts as a nucleophile, attacking the alkyne in a 5-endo-dig cyclization to form the pyrrole ring, yielding the 4-azaindole core.

Classical Indole Syntheses (Adapted)

While classical methods like the Fischer and Bartoli indole syntheses are staples for indole chemistry, their application to azaindoles is often challenging and can result in lower yields.[3][7]

  • Modified Fischer Indole Synthesis: This involves the condensation of a substituted aminopyridine-derived hydrazine with a ketone or aldehyde, followed by an acid-catalyzed cyclization.[8] The harsh acidic conditions (e.g., polyphosphoric acid) required can sometimes lead to degradation, limiting its utility.[8]

  • Bartoli Indole Synthesis: This method utilizes the reaction of a nitropyridine with an excess of a vinyl Grignard reagent.[9] While it provides a convergent route from available nitropyridines, yields can be modest (20-41%).[9]

Strategy B: Core Functionalization Methodologies

When the parent 1H-pyrrolo[3,2-b]pyridine is accessible, introducing the 3-carbonitrile group directly is often the most step-economical route.

Conversion from a 3-Carboxaldehyde Intermediate

This is arguably the most reliable and widely applicable method for synthesizing 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. The aldehyde can be introduced onto the parent azaindole via a Vilsmeier-Haack reaction. The subsequent conversion to the nitrile is a robust two-step, one-pot process.

Causality Behind the Method:

  • Oxime Formation: The 3-carboxaldehyde is treated with hydroxylamine hydrochloride. The lone pair on the hydroxylamine nitrogen attacks the electrophilic aldehyde carbon, and subsequent proton transfers and elimination of water form the corresponding aldoxime. This reaction is typically straightforward and high-yielding.

  • Dehydration to the Nitrile: The critical step is the dehydration of the oxime. A variety of reagents can accomplish this, including acetic anhydride, trifluoroacetic anhydride, or Burgess reagent. A particularly effective and mild method involves using 1-nitropropane and acetic acid, which has been shown to be applicable for converting aromatic aldehydes to nitriles, including for azaindole derivatives.[10]

G cluster_0 Synthesis via 3-Carboxaldehyde Intermediate start 1H-Pyrrolo[3,2-b]pyridine- 3-carbaldehyde oxime Intermediate Aldoxime start->oxime NH2OH·HCl, Pyridine, EtOH Reflux product 1H-Pyrrolo[3,2-b]pyridine- 3-carbonitrile oxime->product Dehydrating Agent (e.g., Ac2O or 1-Nitropropane/AcOH) Reflux

Caption: Key transformations in the aldehyde-to-nitrile pathway.

Palladium-Catalyzed Cyanation of a 3-Halo Precursor

For this route, a 3-halo-1H-pyrrolo[3,2-b]pyridine (typically 3-bromo or 3-iodo) is required. Halogenation at the C3 position of the parent azaindole can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The subsequent cyanation is a standard organometallic cross-coupling reaction.

Causality Behind the Method:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source.[8][9] It is advantageous over other sources like KCN or NaCN because it is less toxic, less hygroscopic, and its use often results in cleaner reactions with fewer side products.

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos), is essential.[8][9] The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Comparative Summary of Synthetic Strategies

MethodGeneral ApproachKey TransformationTypical Starting MaterialsKey ReagentsAdvantagesDisadvantages
Pd-Catalyzed Cyclization Ring ConstructionSonogashira coupling followed by intramolecular cyclization2-Amino-3-halopyridine, Terminal alkynePd(PPh₃)₄, CuI, Base (e.g., t-BuOK)High versatility, good yields, broad scope.[1]Requires organometallic setup; starting materials can be expensive.
From 3-Carboxaldehyde Core FunctionalizationOxime formation followed by dehydration1H-Pyrrolo[3,2-b]pyridine-3-carbaldehydeNH₂OH·HCl, Acetic Anhydride or 1-Nitropropane[10]Reliable, high-yielding, uses common reagents.Requires access to the 3-aldehyde precursor.
Pd-Catalyzed Cyanation Core FunctionalizationCyanation of a C-X bond3-Halo-1H-pyrrolo[3,2-b]pyridineZn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄)[8][9]High-yielding, good functional group tolerance.[9]Requires synthesis of the 3-halo precursor; potential toxicity of cyanide reagents.
Bartoli Synthesis Ring ConstructionReaction of a nitropyridine with a vinyl Grignard2-Substituted-3-nitropyridineVinylmagnesium bromide[9]Convergent route from simple pyridines.Often gives modest yields (20-41%).[9]

Detailed Experimental Protocols

The following protocols are illustrative and represent validated methods from the literature. As a Senior Application Scientist, I stress the importance of conducting a thorough risk assessment and adhering to all laboratory safety protocols before undertaking any chemical synthesis.

Protocol 1: Synthesis via 3-Carboxaldehyde Intermediate

This protocol is adapted from established procedures for the conversion of aromatic aldehydes to nitriles.[10]

Step 1: Oxime Formation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which is often used in the next step without further purification.

Step 2: Dehydration to 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

  • Reaction Setup: Place the crude oxime from the previous step in a round-bottom flask.

  • Reagent Addition: Add 1-nitropropane (approx. 10 volumes) and glacial acetic acid (approx. 3 volumes).[10]

  • Reaction: Heat the mixture to reflux for 8-12 hours. The color of the mixture will typically darken. Monitor by TLC for the disappearance of the oxime.

  • Workup and Purification: Cool the reaction to room temperature and remove the volatile components under reduced pressure. Add an excess of water to the dark residue to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization (e.g., from an acetone-hexane mixture) or by column chromatography on silica gel to afford the pure 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Protocol 2: Palladium-Catalyzed Cyanation of 3-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is based on standard palladium-catalyzed cyanation methods.[8][9]

  • Reaction Setup: To a dry, sealable reaction vessel, add 3-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the target nitrile.

Conclusion and Future Outlook

The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a well-established field with several robust and reliable methods at the disposal of the modern chemist. While classical ring-forming strategies retain their utility, particularly for generating novel analogs, the efficiency of late-stage functionalization via core modification often makes it the preferred route for rapid access to this key intermediate. The choice between converting a 3-carboxaldehyde or performing a palladium-catalyzed cyanation on a 3-halo precursor will largely depend on the availability and cost of the respective starting materials. As organometallic chemistry continues to advance, we can anticipate the development of even more efficient and milder C-H activation and cyanation methods that may one day allow for the direct conversion of the parent 4-azaindole to its 3-carbonitrile derivative in a single, catalytic step.

References

  • D. K. Whelligan, D. W. Thomson, D. Taylor, S. Hoelder, An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles, J. Org. Chem., 2010, 75, 11-15. (URL not available in search results)
  • ResearchGate, Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). [Link]

  • ACS Medicinal Chemistry Letters, 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. [Link]

  • Chemical Society Reviews (RSC Publishing), Organometallic methods for the synthesis and functionalization of azaindoles. [Link]

  • PubMed, Organometallic methods for the synthesis and functionalization of azaindoles. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry, Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • PubMed, Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

  • PMC - PubMed Central, Azaindole Therapeutic Agents. [Link]

  • Journal of Medicinal Chemistry - ACS Publications, Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]

  • Organic Syntheses Procedure, indole-3-carbonitrile. [Link]

  • Organic Chemistry Portal, Azaindole synthesis. [Link]

  • PMC - PubMed Central, Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

Sources

Foundational

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Privileged Scaffold The landscape of medicinal chemistry is continually shaped by the exploration of novel hetero...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the pyrrolopyridine core, also known as azaindole, has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, yet promising, derivative: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS Number: 1196151-62-8 ).

This molecule, a member of the 4-azaindole family, presents a compelling framework for the design of targeted therapeutics. The fusion of a pyrrole and a pyridine ring creates a rigid bicyclic system with a distinct electronic distribution, while the strategically positioned carbonitrile group at the 3-position serves as a versatile chemical handle for further synthetic modifications. The nitrile moiety can act as a hydrogen bond acceptor, a precursor to other functional groups such as amines and carboxylic acids, or a key pharmacophoric element in its own right.

The inherent properties of the pyrrolopyridine nucleus, coupled with the reactivity of the carbonitrile, make 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile a molecule of significant interest for researchers engaged in the discovery and development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of its synthesis, characterization, potential applications, and safe handling, empowering researchers to harness its full potential.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is paramount for its effective use in a research setting. These properties influence its solubility, reactivity, and suitability for various analytical and screening techniques.

PropertyValue
CAS Number 1196151-62-8
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in polar organic solvents such as DMSO and DMF

Synthesis and Characterization: A Practical Approach

While multiple synthetic routes to the pyrrolopyridine core exist, a common and effective strategy for the introduction of a carbonitrile group onto the heterocyclic scaffold is through the cyanation of a halogenated precursor. This approach offers a reliable pathway to 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Plausible Synthetic Workflow

A logical and experimentally validated approach to the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile involves a two-step process starting from a suitable 1H-Pyrrolo[3,2-b]pyridine. The general workflow is depicted below:

G start 1H-Pyrrolo[3,2-b]pyridine step1 Halogenation at C3 (e.g., with NBS or NCS) start->step1 intermediate 3-Halo-1H-pyrrolo[3,2-b]pyridine step1->intermediate step2 Palladium-Catalyzed Cyanation (e.g., with Zn(CN)₂ and Pd(PPh₃)₄) intermediate->step2 product 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile step2->product

Synthetic workflow for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established procedures for the cyanation of related halo-azaindoles and represents a robust method for the synthesis of the target compound from a 3-halo-1H-pyrrolo[3,2-b]pyridine intermediate. The synthesis of such intermediates has been reported in the scientific literature.[1]

Step 1: Reaction Setup

  • To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Seal the reaction vessel with a septum and purge with a slow stream of inert gas (argon or nitrogen) for 10-15 minutes.

Step 2: Reaction Execution

  • Add anhydrous and degassed N,N-dimethylformamide (DMF) via syringe. The volume should be sufficient to dissolve the starting materials and create a stirrable slurry.

  • Immerse the reaction vessel in a preheated oil bath at 80-120 °C.

  • Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Analytical Characterization

The structural confirmation of the synthesized 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the pyridine and pyrrole rings. The chemical shifts and coupling constants will be characteristic of the 4-azaindole ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the eight unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the downfield region of the spectrum (approximately 115-120 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H stretch (pyrrole)
~2230Strong, SharpC≡N stretch (nitrile)
~1600-1450Medium to StrongC=C and C=N stretching (aromatic rings)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound. The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺.

Applications in Drug Discovery and Development

The 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The structural features of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile make it an attractive starting point for the development of novel therapeutics.

Potential as a Kinase Inhibitor

Many clinically approved kinase inhibitors feature a heterocyclic core that forms key hydrogen bonding interactions with the hinge region of the kinase active site. The nitrogen atoms in the 1H-pyrrolo[3,2-b]pyridine core can act as hydrogen bond donors and acceptors, mimicking the interactions of ATP. The 3-carbonitrile substituent can be further elaborated to occupy adjacent hydrophobic pockets or to introduce additional interaction points, thereby enhancing potency and selectivity.

G cluster_0 Kinase Active Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket 1H-Pyrrolo[3,2-b]pyridine Core 1H-Pyrrolo[3,2-b]pyridine Core 1H-Pyrrolo[3,2-b]pyridine Core->Hinge Region H-Bonding 3-Carbonitrile Substituent 3-Carbonitrile Substituent 3-Carbonitrile Substituent->Hydrophobic Pocket Further Elaboration

Binding model of a 1H-pyrrolo[3,2-b]pyridine derivative in a kinase active site.
A Scaffold for Acetyl-CoA Carboxylase (ACC) Inhibitors

Notably, derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide, which can be synthesized from the 3-carbonitrile, have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC).[2] ACC is a key enzyme in fatty acid synthesis and has emerged as a promising target for the treatment of metabolic diseases and cancer. This suggests that 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is a valuable intermediate for the development of novel ACC inhibitors.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions are essential when handling 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. While specific toxicological data for this compound is not extensively available, the general guidelines for handling azaindole derivatives and organic nitriles should be followed.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat should be worn to protect against skin contact.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • It is recommended to use a licensed professional waste disposal service.

Conclusion

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile represents a molecule of significant strategic value for researchers in the field of drug discovery. Its well-defined structure, accessible synthesis, and the versatile reactivity of its carbonitrile group provide a solid foundation for the creation of diverse chemical libraries. The established precedent of the pyrrolopyridine scaffold in successful therapeutics, particularly as kinase inhibitors, underscores the potential of this compound to contribute to the development of next-generation targeted therapies. This guide serves as a foundational resource to empower scientists and researchers to confidently incorporate this promising building block into their discovery workflows.

References

  • Sunway Pharm Ltd. 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile - CAS:1196151-62-8. (n.d.). Retrieved from [Link]

  • ResearchGate. Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). (n.d.). Retrieved from [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1565-1569. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Screening of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives for Kinase-Modulating Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1H-Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition The 1H-Pyrrolo[3,2-b]pyridine, an isomer of azaindole, r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-Pyrrolo[3,2-b]pyridine, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, serves as an excellent framework for designing potent and selective ligands for a variety of biological targets.[1] This is particularly true in the realm of protein kinase inhibitors, where the scaffold can effectively mimic the hinge-binding interactions of the native ATP ligand.[2][3] The addition of a 3-carbonitrile group provides a versatile chemical handle for generating diverse libraries of derivatives, allowing for systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and other key enzymes in cellular signaling pathways.[4][5][6][7][8] This success underscores the therapeutic promise of this compound class for treating a range of diseases, including cancers, autoimmune disorders, and inflammatory conditions.[6][9] This guide provides a comprehensive overview of the synthetic strategies for creating a focused library of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives and outlines a robust biological screening cascade to identify and validate novel kinase inhibitors.

Part 1: Synthesis of a Focused Derivative Library

The strategic synthesis of a focused library of derivatives is paramount to successful screening. The 3-carbonitrile group of the 1H-Pyrrolo[3,2-b]pyridine core can be leveraged for a variety of chemical transformations. A common and effective approach involves the palladium-catalyzed cyanation of a halogenated precursor to furnish the core scaffold, which can then be further functionalized.[10]

Illustrative Synthetic Scheme

A plausible synthetic route to a library of N-substituted derivatives is outlined below. This multi-step process begins with the construction of the core heterocyclic system, followed by diversification.

Synthetic_Scheme A Substituted 2-halopyridine C Pd-catalyzed Cross-Coupling (e.g., Suzuki, Stille) A->C B Protected Pyrrole Derivative B->C D 1H-Pyrrolo[3,2-b]pyridine Core C->D E Halogenation (e.g., NBS, NCS) D->E F 3-Halo-1H-pyrrolo[3,2-b]pyridine E->F G Cyanation (e.g., Zn(CN)2, Pd catalyst) F->G H 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile G->H I N-Alkylation/Arylation (Various R-X, base) H->I J Derivative Library I->J

Caption: General synthetic workflow for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives.

Protocol: Synthesis of a Representative Derivative (N-benzyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile)

This protocol details a representative synthesis. Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Step 1: Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Dissolution: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-bromo-1H-pyrrolo[3,2-b]pyridine.

Step 2: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile [10]

  • Reaction Setup: In a dry reaction vessel, combine 3-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in DMF.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Step 3: N-Alkylation to Yield N-benzyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

  • Deprotonation: To a solution of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Electrophile: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.

Part 2: A Hierarchical Biological Screening Cascade

A tiered approach to biological screening is essential for efficiently identifying and validating promising compounds while minimizing resource expenditure.[11][12][13] This cascade progresses from high-throughput primary screens to more complex, physiologically relevant secondary and tertiary assays.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening A Derivative Library B In Vitro Kinase Assay (e.g., JAK3) A->B C Initial Hits (IC50 Determination) B->C D Kinase Selectivity Profiling (Panel of related kinases, e.g., JAK1, JAK2, TYK2) C->D E Cellular Thermal Shift Assay (CETSA) (Target Engagement) D->E F Validated Hits E->F G Cell-Based Functional Assays (e.g., STAT Phosphorylation) F->G H In Vitro ADME/Tox Assays G->H I Lead Candidates H->I

Caption: A hierarchical workflow for the biological screening of kinase inhibitors.

Protocol 1: Primary Screening - In Vitro Kinase Assay (Example: JAK3)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a target kinase.[14][15][16][17]

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase substrate (e.g., a suitable peptide)

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Preparation: Prepare a solution of JAK3 enzyme and the substrate in kinase buffer.

  • Enzyme Addition: Add the JAK3/substrate solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Derivative Substitution (R) JAK3 IC₅₀ (nM)
Control Staurosporine15
1a -H>10,000
1b -CH₃5,280
1c -Benzyl850
1d -4-Fluorobenzyl210
1e -3,4-Dichlorobenzyl95

Table 1: Illustrative screening data for a hypothetical set of derivatives.

Protocol 2: Secondary Screening - Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that a compound binds to its intended target within a cellular environment.[18][19][20][21][22] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[20]

Materials:

  • Cell line expressing the target kinase (e.g., HEK293 cells overexpressing JAK3)

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR thermocycler)

  • Western blotting reagents and equipment

  • Antibody specific to the target protein (e.g., anti-JAK3 antibody)

Procedure:

  • Cell Treatment: Treat intact cells with the test compound at a desired concentration or with DMSO as a control. Incubate under normal cell culture conditions for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein (JAK3).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the fraction of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Understanding the Mechanism - The JAK/STAT Signaling Pathway

Many of the most promising pyrrolopyridine derivatives function by inhibiting members of the Janus kinase family.[4][6][23] The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor 4. Receptor Phosphorylation JAK->JAK 3. Trans-phosphorylation JAK->STAT 6. STAT Phosphorylation STAT->STAT 7. Dimerization Nucleus Nucleus STAT->Nucleus 8. Translocation P P Gene Target Gene (e.g., for inflammation, proliferation) Nucleus->Gene 9. Gene Transcription Inhibitor 1H-Pyrrolo[3,2-b]pyridine -3-carbonitrile Derivative Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. A selective JAK inhibitor, derived from the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold, can block the phosphorylation cascade, thereby preventing the downstream gene transcription that drives the disease pathology. A cell-based functional assay, such as measuring the phosphorylation status of STAT proteins via Western blot or ELISA after cytokine stimulation, serves as a crucial tertiary assay to confirm the compound's mechanism of action in a physiological context.

Conclusion

The 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold is a highly promising starting point for the development of novel kinase inhibitors. By combining rational synthetic chemistry to generate a focused library of derivatives with a systematic and hierarchical biological screening approach, researchers can efficiently identify and validate potent and selective lead compounds. The protocols and workflows detailed in this guide provide a robust framework for navigating the early stages of drug discovery, from initial synthesis to cellular target validation, ultimately paving the way for the development of next-generation therapeutics.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Meyers, J., et al. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Institutes of Health. [Link]

  • Tran, T. H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PubMed Central. [Link]

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (2016). Bio-protocol. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (2022). ChemRxiv. [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. (n.d.). Bio-protocol. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). (2023). ResearchGate. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. [Link]

  • Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. [Link]

  • Re-Casting the Cellular Thermal Shift Assay (CETSA) for Real-Time Quantitative Assessment of Target Engagement. (2020). PubMed Central. [Link]

  • Kim, B., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]

  • de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • Jo, H., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Kim, S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • Ciulli, A. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • Zhang, M., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Small-molecule Screening Techniques in Drug Discovery. (2014). ResearchGate. [Link]

  • Zhang, M., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2019). RSC Publishing. [Link]

  • Catarzi, D., et al. (2018). 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. PubMed. [Link]

  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. (2016). ACS Publications. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). ResearchGate. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Publishing. [Link]

  • Amer, A. M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

Sources

Application

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile: A Versatile Scaffold for Potent and Selective Kinase Inhibitors

Introduction: The Strategic Advantage of the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Scaffold In the landscape of modern drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innova...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Scaffold

In the landscape of modern drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. The 1H-pyrrolo[3,2-b]pyridine core, a bioisostere of indole, has emerged as a privileged scaffold in medicinal chemistry due to its rigid bicyclic structure and its ability to form key interactions within the ATP-binding pocket of various kinases.[1] The strategic placement of a carbonitrile (-C≡N) group at the 3-position of this scaffold introduces a unique combination of electronic and steric properties, rendering 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile a particularly attractive starting point for the development of next-generation kinase inhibitors. The nitrile moiety can act as a crucial hydrogen bond acceptor, a feature often exploited in the design of potent and selective inhibitors.[2]

This technical guide provides an in-depth exploration of the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, provide detailed protocols for biochemical and cellular characterization, and discuss the structure-activity relationships that govern the potency and selectivity of inhibitors derived from this promising scaffold.

Synthetic Strategies for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives

The efficient synthesis of the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile core and its derivatives is paramount for enabling extensive structure-activity relationship (SAR) studies. While various methods exist for the construction of pyrrolopyridine ring systems, a common approach involves the formation of the pyrrole ring onto a pre-functionalized pyridine.[3]

A plausible and effective strategy for the synthesis of the core scaffold is outlined below. This multi-step synthesis provides a reliable route to the key intermediate, which can then be further functionalized to generate a library of diverse kinase inhibitor candidates.

Illustrative Synthetic Workflow

G cluster_0 Core Scaffold Synthesis cluster_1 Derivative Synthesis Start Substituted Pyridine Step1 Ring Formation (e.g., Fischer Indole Synthesis) Start->Step1 Step2 Halogenation Step1->Step2 Step3 Palladium-Catalyzed Cyanation Step2->Step3 End 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Step3->End Core 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Step4 N-Alkylation/Arylation Core->Step4 Step5 Substitution at other positions Core->Step5 Library Library of Kinase Inhibitors Step4->Library Step5->Library

Caption: Generalized workflow for the synthesis of the core scaffold and its derivatives.

Protocol: Palladium-Catalyzed Cyanation for Nitrile Introduction

This protocol details a common method for introducing the carbonitrile group onto the pyrrolopyridine scaffold, a crucial step in generating the target molecule.[3]

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-b]pyridine, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous, degassed DMF to the vessel and seal it.

  • Heat the reaction mixture to 80-120 °C for 1-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.[3]

Biochemical Evaluation of Kinase Inhibitory Activity

The initial assessment of a compound's potential as a kinase inhibitor involves determining its in vitro inhibitory activity against the target kinase. This is typically achieved through biochemical assays that measure the extent of substrate phosphorylation.

Workflow for Biochemical Kinase Assay

G Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Step1 Incubate Kinase and Test Compound Start->Step1 Step2 Initiate Reaction with ATP and Substrate Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Detect Phosphorylation Step3->Step4 Step5 Data Analysis (IC50 determination) Step4->Step5

Caption: A typical workflow for a biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (solubilized in DMSO)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer containing a final DMSO concentration of ≤1%.

  • In a 384-well plate, add the diluted test compound or vehicle control (DMSO).

  • Add the kinase to each well and pre-incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the luminescence-based assay kit.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values for Hypothetical Derivatives

CompoundTarget KinaseIC50 (nM)
Derivative AJAK315
Derivative BJAK38
Derivative CPIM125
Derivative DPIM112
Reference InhibitorJAK310
Reference InhibitorPIM118

Cell-Based Assays: Assessing Cellular Potency and Selectivity

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to evaluate a compound's activity in a cellular context. Cell-based assays provide insights into a compound's membrane permeability, target engagement within the cell, and its effect on downstream signaling pathways.

Workflow for Cellular Phosphorylation Assay

G Start Seed Cells Step1 Treat with Test Compound Start->Step1 Step2 Stimulate Signaling Pathway (if necessary) Step1->Step2 Step3 Lyse Cells Step2->Step3 Step4 Detect Phosphorylated Substrate (e.g., ELISA, Western Blot) Step3->Step4 Step5 Data Analysis (IC50 determination) Step4->Step5

Caption: General workflow for a cell-based phosphorylation assay.

Protocol: In-Cell Western Assay for Target Phosphorylation

This protocol describes a method to quantify the inhibition of a specific phosphorylation event within a cell.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound (solubilized in DMSO)

  • Stimulant for the signaling pathway (if required)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for a total protein control (e.g., total substrate or a housekeeping protein)

  • Infrared dye-conjugated secondary antibodies

  • Infrared imaging system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a predetermined time.

  • If necessary, stimulate the cells with an appropriate agonist to induce phosphorylation of the target substrate.

  • Aspirate the medium and fix the cells with the fixing solution.

  • Wash the cells with PBS and then permeabilize them with permeabilization buffer.

  • Block non-specific binding with blocking buffer.

  • Incubate the cells with the primary antibody against the phosphorylated substrate and the primary antibody for the total protein control.

  • Wash the cells and then incubate with the appropriate infrared dye-conjugated secondary antibodies.

  • Wash the cells again and acquire images using an infrared imaging system.

  • Quantify the fluorescence intensity for both the phosphorylated substrate and the total protein control.

  • Normalize the phosphoprotein signal to the total protein signal.

  • Calculate the percent inhibition relative to the vehicle-treated control and determine the cellular IC50 value.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is to assess the selectivity of a compound against a broad panel of kinases. High selectivity is often desirable to minimize off-target effects and potential toxicity.

Methods for Selectivity Profiling:

  • Biochemical Screening Panels: Test the compound against a large panel of recombinant kinases using biochemical assays. This provides a quantitative measure of the compound's inhibitory activity against each kinase.

  • Cell-Based Profiling: Utilize cell-based assays with cell lines that are dependent on specific kinases for their proliferation or survival. This can provide a more physiologically relevant assessment of selectivity.[4]

  • Computational Approaches: In silico methods can be used to predict the binding affinity of a compound to a wide range of kinases based on their structural information.[5]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold relies on a thorough understanding of the SAR.

Key Structural Modifications and Their Impact

Caption: Key positions for modification on the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold.

  • N1-Position of the Pyrrole Ring (R1): Substitution at this position can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability. Large, flexible groups can extend into the solvent-exposed region of the ATP-binding pocket, potentially improving potency and selectivity.

  • Pyridine Ring Substitutions (R2): Modifications on the pyridine ring are crucial for fine-tuning kinase selectivity. Different substituents can exploit unique sub-pockets within the ATP-binding site of various kinases, leading to differential binding affinities.

  • The 3-Carbonitrile Group: This group is often a critical pharmacophore, acting as a hydrogen bond acceptor that interacts with the hinge region of the kinase. The rigidity and electronics of the nitrile are key to its function.

For example, in the closely related 1H-pyrrolo[2,3-b]pyridine scaffold, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position led to a significant increase in JAK3 inhibitory activity.[6] This highlights the importance of exploring substitutions at various positions of the pyrrolopyridine core to optimize potency and selectivity for a given kinase target.

Conclusion

The 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold represents a highly promising platform for the design and development of novel kinase inhibitors. Its inherent structural features, particularly the strategically placed nitrile group, provide a strong foundation for achieving high potency and selectivity. By employing the synthetic strategies and the detailed biochemical and cellular characterization protocols outlined in this guide, researchers can effectively explore the chemical space around this scaffold and advance the discovery of next-generation therapeutics for a wide range of diseases.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Oxford Academic. Available from: [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. Available from: [Link]

  • Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. Available from: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available from: [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available from: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available from: [Link]

  • Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed. Available from: [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives

Abstract The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural rigidity and capacity for diverse functionalization hav...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural rigidity and capacity for diverse functionalization have established it as a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive protocol for the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives featuring a carbonitrile moiety at the C3-position. We will delve into the strategic considerations behind the synthetic route, offer a detailed, step-by-step experimental procedure, and explain the causality behind critical experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of the 4-Azaindole Scaffold

Pyrrolopyridine isomers are foundational structures in numerous biologically active compounds.[3] The 1H-pyrrolo[3,2-b]pyridine core, in particular, is of significant interest due to its role as a bioisostere of indole, enabling interactions with a wide array of biological targets.[4] The introduction of a 3-carbonitrile group serves a dual purpose: it acts as a versatile chemical handle for further derivatization and can function as a key hydrogen bond acceptor, enhancing binding affinity to target proteins.[5] This document outlines a robust and well-established method for constructing this valuable scaffold, focusing on the Thorpe-Ziegler reaction, a powerful tool for the formation of 2-aminopyrrole rings.

Synthetic Strategy: The Thorpe-Ziegler Approach

While several methods exist for constructing the pyrrolopyridine core, such as the Fischer indole synthesis or the Bartoli reaction, the Thorpe-Ziegler cyclization offers a direct and efficient route to the desired 3-carbonitrile substituted product.[6][7] This strategy involves an intramolecular condensation of a dinitrile or, in our case, a precursor that generates the necessary functionality in situ.

The overall synthetic workflow proceeds in two main stages:

  • Synthesis of the Precursor : Formation of an N-substituted 2-(cyanomethylamino)pyridine-3-carbonitrile. This intermediate contains all the necessary atoms for the subsequent cyclization.

  • Intramolecular Cyclization : A base-catalyzed intramolecular reaction where the carbanion generated from the α-amino methylene group attacks the adjacent cyano group on the pyridine ring, leading to the formation of the pyrrole ring after tautomerization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Final Product A 2-Chloro-3-cyanopyridine C N-Substituted Precursor A->C Nucleophilic Substitution B Aminoacetonitrile Derivative B->C D Base-Catalyzed Thorpe-Ziegler Cyclization C->D E 1H-Pyrrolo[3,2-b]pyridine- 3-carbonitrile Derivative D->E Tautomerization

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 2-amino-1-benzyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile .

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-3-cyanopyridineReagentSigma-AldrichStarting Material
Benzylamine≥99%Acros Organics
Formaldehyde37% in H₂OFisher Scientific
Sodium Cyanide (NaCN)≥97%Sigma-AldrichEXTREME CAUTION
Sodium Hydroxide (NaOH)PelletsVWR
Sodium Bicarbonate (NaHCO₃)PowderJ.T. Baker
Sodium Ethoxide (NaOEt)21% in EthanolSigma-AldrichBase for cyclization
Ethanol (EtOH)AnhydrousDecon LabsReaction Solvent
Dichloromethane (DCM)ACS GradeVWRExtraction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWREluent
HexanesACS GradeVWREluent
BrineSaturated NaCl(aq)Lab Prepared
Anhydrous MgSO₄ / Na₂SO₄GranularFisher ScientificDrying Agent
Silica Gel230-400 meshSorbent TechnologiesFor chromatography

Safety Precaution: The synthesis of the intermediate N-benzylaminoacetonitrile involves the use of sodium cyanide, which is highly toxic. This procedure must be performed in a certified chemical fume hood by trained personnel. Always quench residual cyanide with bleach or ferric chloride solution before disposal.

Step-by-Step Procedure

Part A: Synthesis of N-benzylaminoacetonitrile Intermediate

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, combine benzylamine (10.7 g, 100 mmol) and 37% formaldehyde solution (8.1 g, 100 mmol).

  • Reaction: Stir the mixture at 0 °C for 30 minutes. A solution of sodium cyanide (4.9 g, 100 mmol) in 20 mL of water is then added dropwise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Extraction: After addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzylaminoacetonitrile, which can often be used in the next step without further purification.

Part B: Synthesis of 2-Amino-1-benzyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

  • Reaction Setup: To a 100 mL oven-dried, three-neck flask under an argon atmosphere, add 2-chloro-3-cyanopyridine (1.38 g, 10 mmol) and the crude N-benzylaminoacetonitrile (1.46 g, 10 mmol) in anhydrous ethanol (40 mL).

  • Cyclization: Add sodium ethoxide solution (21% in EtOH, 3.5 mL, ~10.5 mmol) dropwise to the stirring solution at room temperature.

    • Expertise & Experience: The choice of base is critical. Sodium ethoxide is a strong, non-nucleophilic base (in this context) that is highly effective at deprotonating the α-carbon to the nitrile, initiating the Thorpe-Ziegler cyclization. Weaker bases like triethylamine may be insufficient, leading to low yields.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification:

    • Redissolve the crude residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure product.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insights and Visualization

The core of this synthesis is the base-catalyzed Thorpe-Ziegler cyclization. The mechanism involves the deprotonation of the carbon atom situated between the amino group and the nitrile, followed by an intramolecular nucleophilic attack on the pyridine-nitrile.

Caption: Plausible mechanism of the Thorpe-Ziegler cyclization step. (Note: Image placeholders are used; a real implementation would require actual chemical structure images).

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Yield in Cyclization Insufficiently anhydrous conditions.Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can quench the base and carbanion intermediate.
Base is not strong enough or has degraded.Use a fresh bottle of sodium ethoxide or consider a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF.
Multiple By-products Reaction temperature too high or reaction time too long.Reduce the reflux temperature or monitor the reaction closely and stop it once the starting material is consumed to prevent decomposition.
Competing side reactions.Ensure a clean precursor. Impurities from the first step can lead to undesired reactions. Purify the aminoacetonitrile intermediate if necessary.
Reaction Fails to Start Inactive 2-chloro-3-cyanopyridine.Check the purity of the starting material. The chloro-substituent must be sufficiently activated for the initial nucleophilic substitution.

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives. By understanding the underlying mechanism and the rationale for key experimental parameters, researchers can confidently apply and adapt this methodology to generate a diverse library of 4-azaindole compounds for applications in drug discovery and chemical biology. The versatility of the nitrile group as a synthetic handle further extends the utility of these products as valuable intermediates for more complex molecular architectures.

References

  • BenchChem. (n.d.). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies.
  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Messmer, A., et al. (2003). Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • ResearchGate. (n.d.). THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. Retrieved from [Link]

  • BenchChem. (n.d.). Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives.
  • Sviridova, L. A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile in Organic Electronics

Abstract: This technical guide provides an in-depth exploration of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, a key heterocyclic scaffold, for applications in next-generation organic electronic devices. While direct repor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, a key heterocyclic scaffold, for applications in next-generation organic electronic devices. While direct reports on the 3-carbonitrile isomer in this field are emerging, this document synthesizes data from its parent scaffold, related isomers, and analogous nitrogen-containing heterocycles to establish a robust framework for its application. We present the scientific rationale, detailed synthetic and device fabrication protocols, and characterization methodologies for leveraging this molecule in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This guide is intended for researchers and scientists in materials science, chemistry, and drug development seeking to innovate with novel π-conjugated systems.

Introduction: The Strategic Value of the 4-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, represents a unique class of fused N-heterocycles. It strategically combines the electron-rich properties of a pyrrole ring with the electron-deficient characteristics of a pyridine ring.[1] This inherent electronic duality makes it a versatile building block for advanced functional materials.

The introduction of a carbonitrile (-C≡N) group, a potent electron-withdrawing moiety, at the 3-position of the pyrrole ring profoundly modulates the molecule's electronic landscape. This functionalization lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a critical parameter for designing high-performance electron-transporting (n-type) materials and electron-accepting units in emissive layers. While much of the existing literature focuses on its isomers or its use as a synthetic intermediate in medicinal chemistry, the fundamental properties of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile present a compelling case for its exploration in organic electronics.[2]

Part 1: Synthesis and Core Properties

A reliable and efficient synthesis is the gateway to exploring any novel material. The preparation of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be achieved through established heterocyclic chemistry methodologies.

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Intermediate

This protocol is adapted from methodologies reported for the synthesis of 4-azaindole-based hybrids.[2] The core principle involves the construction of the pyrrole ring system followed by functionalization.

Step 1: Synthesis of the 4-Azaindole Core A common route to the 1H-pyrrolo[3,2-b]pyridine core is a modified Fischer indole synthesis, which involves the acid-catalyzed intramolecular cyclization of a hydrazone formed from a substituted aminopyridine.[3]

Step 2: Introduction of the Carbonitrile Group A Vilsmeier-Haack type reaction on the protected 4-azaindole core can introduce a formyl group at the 3-position, which can then be converted to the carbonitrile.

  • Formylation: To a solution of N-protected 1H-pyrrolo[3,2-b]pyridine in anhydrous DMF at 0°C, add phosphorus oxychloride (POCl₃) dropwise. Allow the reaction to warm to room temperature and then heat to 60-80°C until TLC analysis indicates consumption of the starting material.

  • Oxime Formation: Quench the reaction with ice-water and adjust the pH to basic with NaOH solution. The resulting aldehyde is then reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine to form the corresponding aldoxime.

  • Dehydration to Nitrile: The aldoxime is dehydrated to the carbonitrile using a dehydrating agent such as acetic anhydride, trifluoroacetic anhydride, or Burgess reagent.

  • Deprotection & Purification: The protecting group is removed under appropriate conditions (e.g., acid or base hydrolysis). The final product, 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, is purified by column chromatography on silica gel.

G cluster_synthesis Synthetic Workflow start Substituted Aminopyridine hydrazone Hydrazone Formation start->hydrazone cyclization Fischer Indole Cyclization hydrazone->cyclization core 1H-Pyrrolo[3,2-b]pyridine Core cyclization->core formylation Vilsmeier-Haack Formylation core->formylation aldehyde 3-Formyl Intermediate formylation->aldehyde oxime Oxime Formation aldehyde->oxime nitrile Dehydration to Nitrile oxime->nitrile product 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile nitrile->product

Caption: Generalized synthetic workflow for 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Physicochemical & Spectroscopic Properties

While experimental data for the 3-carbonitrile isomer is not widely published, properties can be predicted based on data from related isomers and computational analysis.[4]

PropertyPredicted Value / Characteristic
Molecular Formula C₈H₅N₃[5]
Molecular Weight 143.15 g/mol [5]
LUMO Energy Level Expected to be low (< -3.0 eV) due to the combined electron-withdrawing effects of the pyridine ring and the 3-cyano group, making it suitable for electron injection and transport.[6]
HOMO Energy Level Expected to be deep (<-5.5 eV), contributing to good ambient stability of the material.
Infrared (IR) Spectrum A strong, sharp absorption band is predicted in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. A broad peak above 3100 cm⁻¹ for the N-H stretch of the pyrrole ring is also expected.[4]
¹H NMR Spectrum Protons on the pyridine ring are expected to appear at lower field (higher ppm) compared to the pyrrole protons due to the deshielding effect of the pyridine nitrogen. The N-H proton of the pyrrole will likely be a broad singlet at a very low field.[4]
Solubility The parent molecule is expected to have low solubility in common organic solvents. For solution processing, derivatization with alkyl chains on the pyrrole nitrogen is necessary.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

Rationale: A Promising Acceptor for TADF Emitters

The pyridine-carbonitrile core is a well-established and powerful electron-acceptor unit in the design of high-performance emitters for OLEDs, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF).[6] The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling theoretical 100% internal quantum efficiency.

The design principle for TADF emitters often involves covalently linking a strong electron-donor (D) to a strong electron-acceptor (A). This D-A architecture leads to a spatial separation of the HOMO (on the donor) and LUMO (on the acceptor), resulting in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (< 0.2 eV) facilitates efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, converting non-emissive triplets into emissive singlets.

1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is an excellent candidate for the 'A' component in a D-A TADF emitter due to its low-lying LUMO and rigid structure.

G cluster_oled OLED Energy Level Diagram Anode Anode (ITO) HOMO: ~4.8 eV HTL Hole Transport Layer (HTL) HOMO: ~5.2 eV Anode->HTL Hole Injection EML Emissive Layer (EML) Host + D-A Emitter HOMO: ~5.6 eV LUMO: ~3.0 eV HTL->EML ETL Electron Transport Layer (ETL) LUMO: ~3.2 eV EML->ETL Cathode Cathode (LiF/Al) Work Function: ~2.9 eV ETL->Cathode Electron Injection

Caption: Energy level diagram of a typical multilayer OLED device.

Protocol 2: Synthesis of a D-A TADF Emitter

This protocol describes a palladium-catalyzed Suzuki coupling to link a donor moiety (e.g., a carbazole or phenoxazine derivative) to the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile acceptor.

  • Halogenation: First, introduce a halogen (e.g., Bromine) at a suitable position on the acceptor core (e.g., the 6-position) to serve as a handle for cross-coupling.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the halogenated acceptor (1.0 eq), a suitable donor-substituted boronic acid or boronic ester (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water. Degas the mixture for an additional 20-30 minutes by bubbling with the inert gas.

  • Reaction: Heat the mixture to reflux (80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup & Purification: After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography followed by temperature-gradient sublimation for high-purity material required for device fabrication.

Protocol 3: OLED Device Fabrication and Characterization

This protocol outlines the fabrication of a multilayer OLED via vacuum thermal evaporation.

  • Substrate Preparation: Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber.

  • Layer Deposition: In a high-vacuum chamber (< 10⁻⁶ Torr), sequentially deposit the organic layers and the cathode. A typical device stack would be:

    • ITO (Anode, 120 nm)

    • Hole Injection Layer (HIL), e.g., HAT-CN (10 nm)

    • Hole Transport Layer (HTL), e.g., TAPC (40 nm)

    • Emissive Layer (EML): Host material doped with the synthesized D-A emitter (e.g., 10 wt.%) (30 nm)

    • Electron Transport Layer (ETL), e.g., TPBi (40 nm)

    • Electron Injection Layer (EIL), e.g., LiF (1 nm)

    • Cathode: Aluminum (Al, 100 nm) Deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).

  • Encapsulation: Immediately encapsulate the completed devices in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

    • Record the electroluminescence (EL) spectra with a spectroradiometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.

Part 3: Potential Application in Organic Field-Effect Transistors (OFETs)

Rationale: A Building Block for n-Channel Semiconductors

High-performance n-channel (electron-transporting) organic semiconductors are less common than their p-channel (hole-transporting) counterparts, primarily due to the instability of organic anions in air.[7] The design of stable n-channel materials requires molecules with low-lying LUMO levels to facilitate electron injection and resist oxidation.

The 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold is a promising candidate for n-channel materials. The electron-deficient nature of the core, enhanced by the cyano group, ensures a low LUMO energy level. Furthermore, the planar, rigid structure can promote ordered molecular packing (e.g., π-π stacking) in the solid state, which is essential for efficient intermolecular charge transport.[7] Intermolecular C-H···N interactions can further enhance structural ordering and charge transport pathways.

Protocol 4: OFET Fabrication and Characterization

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common device architecture.

  • Substrate Preparation: Use a heavily n-doped silicon (n⁺⁺-Si) wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate dielectric. Clean the substrates by ultrasonication in acetone and isopropanol.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This is a critical step to reduce charge trapping at the dielectric-semiconductor interface and improve molecular ordering of the semiconductor.

  • Semiconductor Deposition: Deposit the active material (a soluble derivative of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile) as a thin film onto the treated substrate. This can be done by:

    • Solution-Shearing or Spin-Coating: Dissolve the semiconductor in a high-boiling point solvent (e.g., chlorobenzene, o-dichlorobenzene) and deposit onto the substrate.

    • Vacuum Thermal Evaporation: For materials with sufficient thermal stability, deposit a thin film (e.g., 50 nm) in a high-vacuum chamber.

  • Annealing: Anneal the semiconductor film at an optimized temperature (typically just below its melting point or glass transition temperature) to improve crystallinity and film morphology.

  • Source/Drain Electrode Deposition: Through a shadow mask, thermally evaporate the source and drain electrodes (e.g., Gold (Au) or Calcium/Aluminum (Ca/Al) for n-channel devices) on top of the semiconductor film.

  • Characterization:

    • Perform all electrical measurements in an inert atmosphere (N₂ or vacuum) using a semiconductor parameter analyzer.

    • Measure the output characteristics (IDS vs. VDS at various VGS).

    • Measure the transfer characteristics (IDS vs. VGS at a fixed VDS).

    • From the transfer curve in the saturation regime, extract the key performance metrics: field-effect mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).

G cluster_ofet OFET Fabrication & Characterization Workflow start Si/SiO₂ Substrate Cleaning ots Dielectric Surface Treatment (OTS) start->ots deposit Semiconductor Film Deposition (Spin-coating / Evaporation) ots->deposit anneal Thermal Annealing deposit->anneal electrodes Source/Drain Electrode Deposition anneal->electrodes device Completed OFET Device electrodes->device measure Electrical Measurement (Transfer & Output Curves) device->measure analysis Parameter Extraction (Mobility, On/Off Ratio) measure->analysis

Caption: Workflow for fabricating and characterizing an organic field-effect transistor.

Conclusion and Future Outlook

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile stands out as a highly promising, yet underexplored, building block for the field of organic electronics. Its unique electronic structure, characterized by an electron-rich pyrrole fused to an electron-deficient cyano-substituted pyridine, provides a versatile platform for creating advanced materials. The protocols and rationale presented herein, derived from established principles and data on analogous systems, offer a clear roadmap for its integration into high-performance OLEDs and OFETs. Future research should focus on the synthesis of soluble derivatives, detailed investigation of their photophysical and electrochemical properties, and correlation of their molecular structure with device performance. The exploration of this scaffold is poised to contribute significantly to the development of next-generation flexible, efficient, and low-cost electronic devices.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • BenchChem. (n.d.). Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Thirukovela, N. S., et al. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • PubChem. (n.d.). 1h-pyrrolo[3,2-b]pyridine-5-carbonitrile. Retrieved from [Link]

  • Pyrrolo[3,2-b]pyrrole Based Quinoidal Compounds For High Performance n-Channel Organic Field-Effect Transistor. (2018). ResearchGate. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). JUIT. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Nitrile Group in 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Introduction: The Strategic Value of the 4-Azaindole Scaffold The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, bicyclic s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, bicyclic structure serves as a versatile framework for designing potent and selective therapeutic agents. The introduction of a carbonitrile (-C≡N) group at the 3-position transforms this scaffold into a highly valuable synthetic intermediate, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile . The nitrile group is not merely a placeholder; it is an exceptionally versatile functional handle, capable of being transformed into a wide array of other functionalities, each bestowing unique physicochemical properties upon the parent molecule.[1][2]

This guide provides an in-depth exploration of the primary chemical transformations of this nitrile group. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that provides access to the corresponding primary amide (-CONH₂) or carboxylic acid (-COOH). The choice between these two outcomes is dictated entirely by the reaction conditions. The amide is an intermediate on the pathway to the carboxylic acid, making controlled partial hydrolysis a key challenge.[3]

Mechanism Insight: Acid vs. Base Catalysis

Both acid and base catalysis facilitate the hydration of the nitrile.

  • Acid Catalysis : The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4]

  • Base Catalysis : A strong nucleophile, such as the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. Subsequent protonation steps yield the amide.

Controlling the reaction to stop at the amide stage is often challenging because the amide can also be hydrolyzed under the same conditions, typically at a faster rate than the initial nitrile hydrolysis.[3] Therefore, milder conditions, careful temperature control, and specific catalytic systems are often required for selective amide synthesis.[5][6]

Workflow for Selective Hydrolysis

hydrolysis_workflow start 1H-Pyrrolo[3,2-b]pyridine- 3-carbonitrile amide 1H-Pyrrolo[3,2-b]pyridine- 3-carboxamide start->amide Partial Hydrolysis (e.g., H₂SO₄ (conc.), 40-60°C or NaOH/H₂O₂, controlled temp.) acid 1H-Pyrrolo[3,2-b]pyridine- 3-carboxylic Acid amide->acid Complete Hydrolysis (e.g., 6M HCl, reflux or NaOH (aq.), reflux)

Caption: Selective hydrolysis pathways for the nitrile group.

Protocol 1.1: Partial Hydrolysis to 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide

This protocol utilizes concentrated sulfuric acid under carefully controlled temperature to favor the formation of the primary amide.

Reagents & Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Ice Bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq). Place the flask in an ice bath to cool to 0°C.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 5-10 volumes relative to the nitrile) to the cooled starting material with stirring. The mixture may warm slightly but should be maintained below 10°C during addition.

  • Controlled Heating: Once the addition is complete, remove the ice bath and warm the reaction mixture to 50-60°C. Monitor the reaction progress closely using TLC or LC-MS (typically 1-3 hours).

    • Expert Insight: Overheating or prolonged reaction times will promote further hydrolysis to the carboxylic acid. The viscosity of the sulfuric acid requires efficient stirring.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C in an ice bath. Very slowly and cautiously, pour the acidic mixture onto a large amount of crushed ice.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product amide will often precipitate. Extract the aqueous slurry with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 1.2: Complete Hydrolysis to 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid

This protocol employs more forcing conditions to drive the reaction past the amide intermediate to the final carboxylic acid.

Reagents & Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq)

  • 6M Hydrochloric Acid (HCl) or 20% aqueous Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (for neutralization if using base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq) in 6M HCl (10-20 volumes).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of both the starting nitrile and the intermediate amide.

  • Work-up (Acidic Hydrolysis): Cool the reaction to room temperature. The carboxylic acid product may precipitate. If not, adjust the pH to ~3-4 to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum.

  • Work-up (Basic Hydrolysis): If using NaOH, cool the reaction mixture and acidify with 1M HCl until the pH is ~3-4. The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

ReactionKey ReagentsTypical ConditionsProductKey Considerations
Partial Hydrolysis Conc. H₂SO₄50-60°C, 1-3 hAmideStrict temperature control is critical to prevent over-hydrolysis.
Complete Hydrolysis 6M HCl or aq. NaOHReflux, 4-12 hCarboxylic AcidEnsure complete conversion of the intermediate amide before work-up.

Reduction: Synthesis of the Primary Amine

Reduction of the nitrile group to a primary aminomethyl group (-CH₂NH₂) is a powerful transformation for introducing a basic center and a key linkage point for further derivatization. The most common and effective method involves the use of a strong hydride reducing agent like Lithium Aluminum Hydride (LAH).[7][8]

Mechanism Insight: Hydride Attack

The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LAH.[9][10]

  • The first hydride attacks the electrophilic nitrile carbon, breaking one of the π-bonds and forming an intermediate imine-metal complex.[9]

  • A second hydride attacks the imine carbon, resulting in a di-anionic nitrogen species complexed with aluminum.[7]

  • A careful aqueous workup then quenches the excess LAH and hydrolyzes the nitrogen-aluminum bonds to liberate the primary amine.[10][11]

Due to the high reactivity of LAH with protic sources, this reaction must be performed under strictly anhydrous conditions.

Workflow for Nitrile Reduction

reduction_workflow start 1H-Pyrrolo[3,2-b]pyridine- 3-carbonitrile step1 1) LiAlH₄, Anhydrous THF, 0°C to rt 2) Aqueous Workup start->step1 Reduction product (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine step1->product

Caption: General workflow for the LAH reduction of the nitrile.

Protocol 2.1: LAH Reduction to (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine

Reagents & Materials:

  • Lithium Aluminum Hydride (LAH, ~2.0-3.0 eq)

  • 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10-15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add LAH (2.0-3.0 eq). Add anhydrous THF to create a suspension. Cool the suspension to 0°C using an ice bath.

    • Expert Insight: LAH is extremely reactive with water and moisture. Ensuring all glassware is dry and the system is under an inert atmosphere is critical for safety and reaction success.

  • Substrate Addition: Dissolve the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq) in a separate flask with anhydrous THF. Slowly add this solution dropwise to the stirred LAH suspension at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material.[8]

  • Careful Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Quench the excess LAH by the slow, sequential, and dropwise addition of:

    • 'X' mL of Water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of Water (where 'X' is the mass of LAH in grams used).[8]

    • Trustworthiness: This specific sequence (the Fieser workup) is designed to precipitate the aluminum salts as a granular, easily filterable solid, greatly simplifying purification.

  • Filtration and Extraction: Stir the resulting suspension vigorously for 30 minutes. The grey suspension should turn into a white, filterable solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or DCM.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography if necessary.

ReactionKey ReagentsTypical ConditionsProductKey Considerations
Reduction LiAlH₄, Anhydrous THF0°C to rt, 2-4 hPrimary AmineMust be run under strictly anhydrous and inert conditions. Careful quenching is essential for safety and ease of purification.

[3+2] Cycloaddition: Formation of 5-substituted Tetrazoles

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in drug discovery. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) but with improved metabolic stability and cell permeability.[12][13][14] The reaction is a [3+2] cycloaddition between the nitrile and an azide source.

Mechanism Insight: Lewis Acid Activation

The reaction is typically catalyzed by a Lewis acid (e.g., Zn²⁺, Al³⁺) or a proton source (e.g., NH₄Cl). The catalyst coordinates to the nitrile nitrogen, activating the carbon atom towards nucleophilic attack by the azide ion (N₃⁻). This is followed by an intramolecular cyclization and proton transfers to yield the aromatic tetrazole ring.[15]

Workflow for Tetrazole Synthesis

tetrazole_workflow start 1H-Pyrrolo[3,2-b]pyridine- 3-carbonitrile reagents Sodium Azide (NaN₃) Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂) start->reagents Reacts with conditions Solvent: DMF or H₂O Heat: 80-120°C reagents->conditions Under product 5-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-1H-tetrazole conditions->product To Yield

Caption: Key components for the synthesis of a tetrazole from a nitrile.

Protocol 3.1: Synthesis of 5-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-1H-tetrazole

This protocol uses the common and effective sodium azide/ammonium chloride combination in DMF.

Reagents & Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq)

  • Sodium Azide (NaN₃, ~1.5-3.0 eq)

  • Ammonium Chloride (NH₄Cl, ~1.5-3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

    • Expert Insight: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not allow it to come into contact with heavy metals or strong acids, which can generate explosive hydrazoic acid.[14]

  • Solvent and Heating: Add DMF (5-10 volumes) and heat the reaction mixture to 100-120°C. Stir at this temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of water.

  • Acidification and Precipitation: Acidify the aqueous solution with 1M HCl to a pH of ~2-3. The tetrazole product should precipitate out of the solution.

  • Isolation: Stir the suspension in an ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReactionKey ReagentsTypical ConditionsProductKey Considerations
[3+2] Cycloaddition NaN₃, NH₄Cl, DMF100-120°C, 12-24 h5-Substituted-1H-tetrazoleSafety: Sodium azide is highly toxic. The workup must be done carefully to avoid generating hydrazoic acid.

References

  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • Mechanism (LAH reduction nitrile to amine). ChemicalDesk.Com. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Tetrazole. Wikipedia. [Link]

  • Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. International Journal of ChemTech Research. [Link]

  • Mild method for the synthesis of amidines by the electrophilic activation of amides. Arkivoc. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health (NIH). [Link]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Ritter Reaction. NROChemistry. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. PubMed. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and appro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Among its various isomers, the 1H-pyrrolo[3,2-b]pyridine framework, also known as 4-azaindole, has garnered significant attention. This document provides an in-depth technical guide on the application of a key intermediate, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile , in drug discovery. We will explore its synthesis, versatile reactivity, and its role in the development of targeted therapies, particularly kinase inhibitors. Detailed protocols and mechanistic insights are provided to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of indole, a common motif in biologically active natural products and synthetic drugs. The introduction of a nitrogen atom into the six-membered ring significantly alters the scaffold's physicochemical properties, including its hydrogen bonding capacity and polarity.[1] These modifications can lead to enhanced binding affinity and selectivity for various biological targets.

The carbonitrile group at the 3-position of the 1H-pyrrolo[3,2-b]pyridine ring is a particularly valuable functional handle for medicinal chemists. It can be readily transformed into a variety of other functional groups, such as amines, amides, and carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies. Furthermore, the nitrile itself can act as a hydrogen bond acceptor, contributing to the binding interactions with target proteins.[1]

Derivatives of the pyrrolopyridine scaffold have demonstrated a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.[2][3][4] A significant area of focus has been their development as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and autoimmune disorders.[1][2]

Synthesis of the Key Intermediate: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

The efficient and scalable synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is paramount for its successful application in drug discovery programs. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Illustrative Synthetic Protocol: Modified Fischer Indole Synthesis

A plausible and widely adopted approach for constructing the 4-azaindole skeleton is a modified Fischer indole synthesis.[5] This method involves the condensation of a substituted aminopyridine with a suitable carbonyl compound to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.

Protocol: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

  • Step 1: Hydrazone Formation.

    • Reagents: 2-Hydrazinyl-3-nitropyridine, Pyruvonitrile.

    • Procedure: To a solution of 2-hydrazinyl-3-nitropyridine (1.0 eq) in ethanol, add pyruvonitrile (1.1 eq). The mixture is stirred at room temperature for 2-4 hours, during which time the hydrazone product typically precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Rationale: This condensation reaction forms the key hydrazone intermediate. The choice of pyruvonitrile directly installs the desired carbonitrile group at the 3-position of the final product.

  • Step 2: Fischer Indole Cyclization.

    • Reagents: The hydrazone from Step 1, Polyphosphoric acid (PPA).

    • Procedure: The hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 120-140 °C with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion (typically 1-2 hours), the reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried.

    • Rationale: PPA serves as both the acidic catalyst and the reaction medium for the intramolecular cyclization, which involves a[2][2]-sigmatropic rearrangement. This step constructs the fused pyrrole ring.

  • Step 3: Reduction of the Nitro Group.

    • Reagents: The product from Step 2, Iron powder, Acetic acid.

    • Procedure: The nitro-substituted pyrrolopyridine is suspended in acetic acid, and iron powder (5-10 eq) is added portion-wise. The mixture is heated to 80-100 °C for 2-4 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the amino-pyrrolopyridine.

    • Rationale: The nitro group is readily reduced to an amine under these conditions, providing a handle for further functionalization if desired, or it can be removed in a subsequent step.

  • Step 4: Deamination (if necessary).

    • Reagents: The amino-pyrrolopyridine from Step 3, Sodium nitrite, Hydrochloric acid.

    • Procedure: The amino-pyrrolopyridine is dissolved in dilute hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes. The reaction is then warmed to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is neutralized and extracted with an organic solvent to afford the final product, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

    • Rationale: This standard diazotization-dediazoniation sequence removes the amino group, yielding the target intermediate.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Hydrazinyl-3-nitropyridine + Pyruvonitrile Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Nitro-pyrrolopyridine-3-carbonitrile Hydrazone->Cyclization Fischer Indole Cyclization (PPA) Reduction Amino-pyrrolopyridine-3-carbonitrile Cyclization->Reduction Fe / Acetic Acid Deamination 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Reduction->Deamination NaNO2 / HCl

Caption: Synthetic workflow for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile intermediate is a versatile building block for the synthesis of potent and selective kinase inhibitors. The nitrile group can be elaborated into various functionalities that can interact with key residues in the ATP-binding pocket of kinases.

Case Study: Development of Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways.[6] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them attractive therapeutic targets.[7][8] Several approved and investigational JAK inhibitors feature a pyrrolopyridine core.[8][9]

The 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can serve as a starting point for the synthesis of JAK inhibitors. The general strategy involves the transformation of the nitrile group into a carboxamide, which can then be coupled with various amines to explore the SAR of the solvent-exposed region of the kinase.

Protocol: Synthesis of a Pyrrolo[3,2-b]pyridine-3-carboxamide Library

  • Step 1: Hydrolysis of the Nitrile.

    • Reagents: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, Sodium hydroxide, Hydrogen peroxide.

    • Procedure: The nitrile is suspended in a mixture of ethanol and water. Sodium hydroxide is added, followed by the careful dropwise addition of 30% hydrogen peroxide at a controlled temperature (e.g., 40-50 °C). The reaction is stirred until completion, then acidified to precipitate the carboxylic acid. The solid is collected by filtration and dried.

    • Rationale: This basic peroxide-mediated hydrolysis efficiently converts the nitrile to the corresponding carboxylic acid.

  • Step 2: Amide Coupling.

    • Reagents: The carboxylic acid from Step 1, a diverse library of amines, a coupling agent (e.g., HATU, HBTU), and a base (e.g., DIPEA).

    • Procedure: To a solution of the carboxylic acid in a suitable solvent like DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). The reaction is stirred at room temperature for 12-24 hours. The mixture is then diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or preparative HPLC.

    • Rationale: This standard amide coupling reaction allows for the rapid generation of a library of carboxamide derivatives for biological screening. The choice of amine is crucial for modulating the potency and selectivity of the resulting inhibitors.

Plausible Signaling Pathway Involvement

Derivatives of 1H-pyrrolo[3,2-b]pyridine are often designed to target specific kinases within cellular signaling cascades. For instance, in the context of JAK inhibitors, these compounds would interfere with the JAK-STAT signaling pathway, which is crucial for the immune response.[10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Inhibitor 1H-Pyrrolo[3,2-b]pyridine Derivative Inhibitor->JAK inhibits pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene Gene Expression Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.

Quantitative Data on Pyrrolopyridine-based Inhibitors

The following table summarizes representative data for various pyrrolopyridine derivatives as kinase inhibitors, highlighting the potential of this scaffold. Note that these are examples from different pyrrolopyridine isomers, illustrating the broad applicability of the core structure.

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineReference
Pyrrolo[3,2-c]pyridine DerivativeFMS Kinase30-[11]
Pyrrolo[2,3-b]pyridine DerivativeJAK3Data not specified as IC50T-cells[7]
Pyrrolo[1,2-b]pyridazine-3-carboxamideJAK3< 100-[9]
Pyrrolo[3,2-c]pyridine DerivativeVarious Cancer Cell Lines150 - 1780Ovarian, Prostate, Breast[11]

Note: The presented IC₅₀ values are for specific derivatives and not the parent 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. Direct comparison should be made with caution as experimental conditions may vary between studies.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and its derivatives. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical environment of each proton and carbon atom.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compounds.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds and for purification purposes.

Conclusion and Future Perspectives

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is a highly valuable and versatile intermediate in drug discovery. Its strategic use allows for the efficient synthesis of diverse libraries of compounds, particularly targeting the kinome. The pyrrolopyridine scaffold offers a unique combination of structural rigidity and tunable electronic properties, making it an ideal starting point for the development of potent and selective therapeutic agents. Future research will likely focus on exploring novel transformations of the carbonitrile group and applying this intermediate to a broader range of biological targets beyond kinases.

References

  • Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]

  • 1h-pyrrolo[3,2-b]pyridine-5-carbonitrile. PubChem. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Institutes of Health. Available at: [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. Available at: [Link]

  • CID 66775337. PubChem. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health. Available at: [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. Available at: [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. National Institutes of Health. Available at: [Link]

  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Hybrid Molecules Featuring the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Core

Foreword: The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold in Modern Drug Discovery The 1H-pyrrolo[3,2-b]pyridine, an isomer of azaindole commonly known as 4-azaindole, represents a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine, an isomer of azaindole commonly known as 4-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, provides an excellent framework for designing molecules that can interact with a high degree of specificity with biological targets.[1][2] The incorporation of a carbonitrile group at the 3-position further enhances its utility as a versatile synthetic intermediate, opening avenues for the construction of a diverse array of hybrid molecules with significant therapeutic potential.[3] This guide provides a comprehensive overview of the synthesis of hybrid molecules centered around the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile core, offering detailed protocols and the underlying scientific rationale for researchers, scientists, and professionals in drug development.

I. The 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Core: A Versatile Building Block

The 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile core is not merely a molecular backbone; it is a strategic starting point for the synthesis of complex hybrid molecules. The nitrile group is a particularly useful functional handle, allowing for its transformation into various other functionalities or its participation in cycloaddition reactions to form new heterocyclic rings. This versatility makes it an ideal precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Core Properties and Handling
PropertyValueReference
Molecular FormulaC₈H₅N₃[1]
Molecular Weight143.15 g/mol [1]
AppearanceSolid[1]
Boiling Point373.2 °C at 760 mmHg[1]
Density1.33 g/cm³[1]

Note: These properties are for the parent compound 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and can be considered indicative for the 3-carbonitrile isomer.

II. Synthetic Strategies for the 1H-Pyrrolo[3,2-b]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be broadly categorized into two main approaches:

  • Ring Construction: Building the pyrrole ring onto a pre-functionalized pyridine precursor.

  • Core Functionalization: Introducing the desired functional groups onto a pre-existing 1H-pyrrolo[3,2-b]pyridine scaffold.

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Synthetic Approaches Starting Materials Starting Materials Synthetic Strategy Synthetic Strategy Starting Materials->Synthetic Strategy Ring Construction Ring Construction Synthetic Strategy->Ring Construction e.g., Bartoli Indole Synthesis Core Functionalization Core Functionalization Synthetic Strategy->Core Functionalization e.g., Halogenation followed by Cyanation Target Molecule Target Molecule Ring Construction->Target Molecule Core Functionalization->Target Molecule

Figure 1: Decision workflow for selecting a synthetic strategy.

III. Protocol 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core via Bartoli Indole Synthesis (Ring Construction)

The Bartoli indole synthesis is a powerful method for constructing the pyrrole ring onto a nitro-substituted pyridine. This approach is particularly useful when substituted nitropyridines are readily available.

Principle

The reaction involves the addition of a vinyl Grignard reagent to a nitropyridine, followed by an acid-catalyzed cyclization and aromatization to form the pyrrolo[3,2-b]pyridine ring system.

Detailed Experimental Protocol

Step 1: Grignard Reaction

  • To a solution of the substituted 3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise at -40 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Cyclization and Aromatization

  • Dissolve the crude product from Step 1 in a suitable solvent such as toluene or xylene.

  • Add a catalytic amount of a palladium catalyst, such as palladium on carbon (Pd/C, 10 mol%).

  • Heat the mixture to reflux (typically 110-140 °C) for 8-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-pyrrolo[3,2-b]pyridine.

ParameterValue/ConditionRationale
Grignard Reagent Vinylmagnesium bromideProvides the two-carbon unit required for the pyrrole ring.
Temperature -40 °C to room temperatureControls the initial addition and prevents side reactions.
Catalyst (Cyclization) Pd/CFacilitates the reductive cyclization and subsequent aromatization.
Typical Yield 20-41%Dependent on the specific substrates and reaction conditions.[4]

IV. Protocol 2: Introduction of the 3-Carbonitrile Group (Core Functionalization)

Once the 1H-pyrrolo[3,2-b]pyridine core is synthesized, the next crucial step is the introduction of the carbonitrile group at the 3-position. This is typically achieved through a two-step process: halogenation followed by cyanation.

Step 2a: Regioselective Halogenation at the 3-Position

Principle: The pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine is electron-rich and susceptible to electrophilic substitution. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used for regioselective halogenation at the C3 position.

Detailed Experimental Protocol:

  • Dissolve the 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-halo-1H-pyrrolo[3,2-b]pyridine.

Step 2b: Palladium-Catalyzed Cyanation

Principle: The 3-halo-1H-pyrrolo[3,2-b]pyridine can be converted to the desired 3-carbonitrile derivative via a palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂).[4][5]

Detailed Experimental Protocol:

  • To a dry reaction vessel, add the 3-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[4]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 80-120 °C for 1-4 hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Figure 2: Workflow for the synthesis of the carbonitrile core.

V. Protocol 3: Synthesis of 1,2,4-Oxadiazole Hybrid Molecules

The 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is an excellent precursor for the synthesis of 1,2,4-oxadiazole hybrids, which have shown promising anticancer activity.[3]

Principle

This synthesis involves a one-pot, two-step reaction. First, the nitrile is converted to an N-hydroxycarboximidamide intermediate. This intermediate then reacts with a carboxylic acid in the presence of a coupling agent to form the 1,2,4-oxadiazole ring.

Detailed Experimental Protocol

Step 1: Formation of N'-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboximidamide (in situ)

  • To a solution of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq) in dry dichloromethane (DCM), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and triethylamine (Et₃N, 2.0 eq).

  • Stir the mixture at room temperature for 8 hours. The formation of the intermediate can be monitored by LC-MS. This intermediate is typically used in the next step without isolation.[3]

Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring

  • To the reaction mixture containing the in situ generated N'-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboximidamide, add the desired aromatic carboxylic acid (1.2 eq).

  • Add a coupling agent, such as the Vilsmeier reagent (prepared in situ from oxalyl chloride and DMF) or another suitable coupling agent like HATU or EDC/HOBt.[3]

  • Stir the reaction at room temperature for an additional 7-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-pyrrolo[3,2-b]pyridine-1,2,4-oxadiazole hybrid molecule.

Reagent/ConditionPurpose
NH₂OH·HCl / Et₃N Formation of the N-hydroxycarboximidamide intermediate.
Aromatic Carboxylic Acid Provides the substituent for the 5-position of the oxadiazole ring.
Coupling Agent Activates the carboxylic acid for reaction with the intermediate.
One-Pot Procedure Improves operational simplicity and synthetic efficiency.[3]

VI. Biological Significance and Therapeutic Potential

The 1H-pyrrolo[3,2-b]pyridine scaffold and its derivatives are of significant interest in drug discovery due to their wide range of biological activities.

  • Anticancer Activity: Many derivatives have shown potent anticancer activities, acting as kinase inhibitors (e.g., EGFR inhibitors) or by other mechanisms.[3] Some compounds have displayed IC₅₀ values in the low micromolar to nanomolar range against various cancer cell lines.[6][7]

  • Antibacterial and Antiviral Properties: The scaffold has also been incorporated into molecules with activity against bacterial and viral pathogens.[1]

  • Other Therapeutic Areas: Derivatives have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase (ACC) and phosphodiesterase 4B (PDE4B), and as agents for treating neurodegenerative diseases like Alzheimer's.[8][9][10]

The synthesis of hybrid molecules based on the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile core allows for the exploration of new chemical space and the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

VII. References

  • Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). - ResearchGate. (URL: [Link])

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (URL: [Link])

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (URL: [Link])

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (URL: [Link])

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (URL: [Link])

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (URL: [Link])

  • Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. - Semantic Scholar. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. (URL: [Link])

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (URL: [Link])

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: [Link])

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. (URL: [Link])

Sources

Application

Scaling the Summit: A Senior Application Scientist's Guide to the Robust Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Abstract This technical guide provides a comprehensive framework for the synthesis and scale-up of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, a key heterocyclic scaffold in modern medicinal chemistry. Recognizing the chal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and scale-up of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, a key heterocyclic scaffold in modern medicinal chemistry. Recognizing the challenges that bridge bench-scale discovery and pilot-plant production, this document outlines a robust, scalable, and safe synthetic strategy. We will delve into the mechanistic rationale behind procedural choices, present detailed laboratory- and pilot-scale protocols, and conduct a thorough process hazard analysis. This guide is intended for researchers, chemists, and process development professionals dedicated to advancing pharmaceutical manufacturing with efficiency and safety.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as the 7-azaindole ring system, is a privileged structure in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic purine bases, making it a frequent core component in kinase inhibitors and other targeted therapeutics.[1] Specifically, the 3-carbonitrile derivative is a versatile intermediate, with the nitrile group serving as a synthetic handle for conversion into amides, tetrazoles, and other functional groups crucial for modulating pharmacological activity.[1]

While numerous synthetic routes exist for azaindole derivatives, their successful and safe implementation on a larger scale presents significant challenges.[2] Issues such as reaction thermodynamics, reagent toxicity, and product isolation must be systematically addressed. This guide proposes a practical two-step sequence, beginning with the commercially available 3-bromo-1H-pyrrolo[3,2-b]pyridine, followed by a palladium-catalyzed cyanation—a strategy chosen for its reliability and amenability to scale.

Synthetic Strategy: Functionalization of a Pre-formed Core

The chosen synthetic approach is a "core functionalization" strategy, which leverages a pre-existing 7-azaindole scaffold. This is often preferable for scale-up compared to a "ring construction" approach as it typically involves fewer steps and more readily available starting materials, reducing overall process mass intensity (PMI).[3]

Our strategy is outlined below:

G A 3-Bromo-1H-pyrrolo[3,2-b]pyridine (Starting Material) B Palladium-Catalyzed Cyanation A->B Zn(CN)₂, Pd Catalyst Ligand, Solvent, Heat C 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (Final Product) B->C Work-up & Purification

Figure 1: High-level synthetic workflow.

The key transformation is the palladium-catalyzed cyanation of 3-bromo-1H-pyrrolo[3,2-b]pyridine. This reaction class is well-precedented for its functional group tolerance and reliability, though it is not without its challenges, primarily related to catalyst deactivation by the cyanide anion.[4][5]

Laboratory-Scale Synthesis Protocol (1-10 g Scale)

This protocol provides a baseline for producing the target compound with high purity in a standard laboratory setting.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 5g SM)Supplier / Grade
3-Bromo-1H-pyrrolo[3,2-b]pyridine197.031.05.00 gCommercially Available
Zinc Cyanide (Zn(CN)₂)117.430.61.79 gAnhydrous, >98%
Pd₂(dba)₃915.720.0250.23 gCatalyst Grade
Xantphos578.680.10.29 gLigand Grade
N,N-Dimethylformamide (DMF)73.09-50 mLAnhydrous
Ethyl Acetate (EtOAc)88.11-As neededACS Grade
Saturated Brine--As neededLaboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededACS Grade
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-1H-pyrrolo[3,2-b]pyridine (5.00 g, 25.4 mmol), zinc cyanide (1.79 g, 15.2 mmol), Pd₂(dba)₃ (0.23 g, 0.25 mmol), and Xantphos (0.29 g, 0.50 mmol).

    • Scientist's Note: The use of zinc cyanide is deliberate. It is less acutely toxic than alkali metal cyanides and its lower solubility in organic solvents helps to maintain a low concentration of free cyanide, which can otherwise poison the palladium catalyst.[4] Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step and stabilizes the catalytic species.[6]

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 50 mL of anhydrous DMF via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the dark mixture with ethyl acetate (150 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (50 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) followed by saturated brine (1 x 100 mL).

    • Scientist's Note: The water washes are critical for removing the high-boiling DMF solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile as a solid.

    • Expected Yield: 70-85%.

Scale-Up Considerations and Process Hazard Analysis

Transitioning from a 5-gram lab batch to a 500-gram pilot-plant production requires a fundamental shift in mindset and procedure. Direct multiplication of quantities is unsafe and inefficient.

Key Challenges in Scaling Up
ParameterLaboratory Scale (5 g)Pilot Scale (500 g)Rationale for Change & Mitigation Strategy
Heat Transfer Excellent surface area-to-volume ratio. Easy heating/cooling with a mantle/bath.Poor surface area-to-volume ratio. Risk of localized hot spots or runaway reaction.Strategy: Use a jacketed glass reactor with a thermal control unit. The palladium-catalyzed cyanation is exothermic; control the internal temperature (Tᵢ) by regulating the jacket temperature (Tⱼ). Perform a reaction calorimetry study to determine the heat of reaction (ΔHᵣ) and ensure the cooling capacity is sufficient.
Mass Transfer Efficient mixing with a small magnetic stir bar.Inefficient mixing can lead to poor reaction kinetics and impurity formation.Strategy: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. The stirrer speed (RPM) must be optimized to suspend solids without causing excessive shear.
Reagent Addition All reagents added at the start.Adding all reagents at once can lead to an uncontrolled exotherm.Strategy: While this specific reaction is often run as a batch, for more exothermic processes, controlled addition of a limiting reagent or catalyst solution would be necessary. For this process, ensure slow and controlled heating to the target temperature.
Work-up & Isolation Separatory funnel extractions are fast and simple.Large-volume extractions are cumbersome, slow, and increase solvent exposure.Strategy: Perform extractions and washes directly in the jacketed reactor. Use a phase-split sensor if available. Replace column chromatography with crystallization for purification, as chromatography is generally not economical at scale.[7] Develop a robust crystallization procedure by screening solvents and cooling profiles.
Safety Performed in a fume hood. Small quantities of toxic reagents.Handling kilograms of a highly toxic cyanide source poses a significant risk.Strategy: A comprehensive Process Hazard Analysis (PHA) is mandatory. Use engineering controls like a closed-system reactor and powder transfer hoods. All personnel must be trained on cyanide-specific safety protocols.[8]
Process Hazard Analysis (PHA) for Cyanation

The primary hazard is the use of zinc cyanide . Although less acutely dangerous than NaCN or KCN, it is still highly toxic if ingested or inhaled.[9] Crucially, it will react with acid to produce highly toxic and flammable hydrogen cyanide (HCN) gas .[8]

Mitigation Measures:

  • Designated Area: All handling of zinc cyanide must occur in a designated, controlled area, preferably a powder handling enclosure or ventilated fume hood.[8]

  • No Acids: Strictly prohibit the presence of acids in the cyanide handling area.[8]

  • PPE: Mandate the use of a lab coat, safety goggles, face shield, and double nitrile gloves.[8]

  • Emergency Preparedness: An emergency safety shower/eyewash must be accessible.[8] An emergency response plan, including procedures for exposure and spill cleanup, must be in place.

  • Decontamination: All equipment and surfaces must be decontaminated after use. A common procedure involves wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8]

Pilot-Scale Synthesis Protocol (100-500 g Scale)

This protocol is designed for a 10 L jacketed glass reactor system.

Equipment
  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen/vacuum line.

  • Thermal control unit (TCU) for reactor jacket.

  • Powder transfer funnel or enclosure.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 3-bromo-1H-pyrrolo[3,2-b]pyridine (500 g, 2.54 mol), Pd₂(dba)₃ (23.0 g, 0.025 mol), and Xantphos (29.0 g, 0.050 mol).

  • Cyanide Addition: In a designated powder handling enclosure, weigh zinc cyanide (179 g, 1.52 mol) into a sealed container. Transfer it to the reactor using a powder funnel under a strong nitrogen purge to minimize dust.

  • Solvent Addition: Add anhydrous DMF (5.0 L) to the reactor.

  • Inerting: Begin gentle agitation (50-100 RPM). Purge the reactor headspace with nitrogen for 15 minutes.

  • Heating: Set the TCU to heat the jacket, aiming for a controlled ramp to an internal temperature of 120 °C. The heating ramp should not exceed 1 °C/minute.

  • Reaction & Monitoring: Hold the internal temperature at 120 °C. Take samples periodically via a sample valve for LC-MS analysis to monitor for completion.

  • Cooling & Dilution: Once complete, cool the reactor to 20 °C. Add ethyl acetate (7.5 L) and stir for 15 minutes.

  • Filtration: Transfer the slurry to a Nutsche filter pre-coated with a thin layer of Celite®. Filter the batch and wash the cake with additional ethyl acetate (2.5 L).

  • Phase Separation: Return the combined filtrate to the reactor. Add water (10 L) and stir for 30 minutes. Stop agitation and allow the layers to separate (approx. 30 minutes). Drain the lower aqueous (DMF/water) layer. Repeat the water wash twice more.

  • Brine Wash: Add saturated brine (5 L), agitate for 15 minutes, allow to settle, and drain the aqueous layer.

  • Solvent Swap/Crystallization: Concentrate the organic layer in the reactor under vacuum. If a suitable crystallization procedure from EtOAc/Hexane is developed, perform a solvent swap to the desired solvent ratio and execute the crystallization by controlled cooling.

  • Isolation & Drying: Isolate the crystallized product by filtration. Wash the cake with cold solvent and dry in a vacuum oven at 40-50 °C until constant weight is achieved.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase A Charge Reactor: - 3-Bromo-7-azaindole - Catalyst & Ligand B Charge Zn(CN)₂ (Controlled Addition) A->B C Add DMF Solvent B->C D Inert Atmosphere Purge E Controlled Heating to 120°C D->E F Hold & Monitor (LC-MS IPCs) E->F G Cool & Dilute with EtOAc F->G H Filter through Celite® G->H I Aqueous Washes (x3) (Remove DMF) H->I J Crystallization / Isolation I->J K Dry to Constant Weight J->K

Figure 2: Detailed pilot-plant workflow.

Conclusion

The successful scale-up of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile synthesis is achievable through a well-designed process that prioritizes safety and scalability. The palladium-catalyzed cyanation of commercially available 3-bromo-1H-pyrrolo[3,2-b]pyridine offers a robust and efficient route. Critical success factors include meticulous control over reaction parameters, a deep understanding of mass and heat transfer principles, and an unwavering commitment to safety, particularly in the handling of cyanide reagents. By transitioning from laboratory-scale purification methods like chromatography to scalable crystallization, this process can be rendered both economically viable and suitable for producing the quantities required for advanced drug development programs.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: National Institutes of Health.[Link]

  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). Available at: ResearchGate.[Link]

  • Fors, B. P., et al. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: National Institutes of Health.[Link]

  • Li, W., et al. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Available at: Wiley Online Library.[Link]

  • University of Illinois Division of Research Safety. (2014). Cyanides. Available at: University of Illinois.[Link]

  • The University of Adelaide. (2023). Chemical Safety Management. Available at: The University of Adelaide.[Link]

  • Deb, I., et al. (2016). Ruthenium-Catalyzed Direct and Selective C-H Cyanation of N-(Hetero)aryl-7-azaindoles. Journal of Organic Chemistry, 81(15), 6525-34. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: Atlanchim Pharma.[Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubMed. (2004). Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. Organic Letters, 6(17), 2837-40. [Link]

  • Stoessel, F. (2001). Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development, 4(6), 834-9. [Link]

  • Lee, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Assays for Testing the Biological Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Analogs

Introduction The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively investigated as potent inhibitors of various protein kinases, particularly Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), making them highly valuable in the development of novel anticancer and anti-inflammatory agents.[1][2][3][4][5] The inclusion of a carbonitrile moiety at the 3-position can serve as a critical hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[6]

This guide provides a comprehensive suite of detailed protocols for the in vitro evaluation of novel 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile analogs. The methodologies are designed for researchers, scientists, and drug development professionals to robustly assess the cytotoxic, kinase inhibitory, and antimicrobial activities of these compounds. The protocols emphasize not just the procedural steps but also the underlying scientific principles and the inclusion of self-validating controls to ensure data integrity and reproducibility.

Part 1: Anticancer Activity - Cytotoxicity Screening

The initial and most critical step in evaluating potential anticancer agents is to determine their cytotoxic effects on cancer cells.[7][8][9] This screening provides a measure of a compound's potency and is typically used to determine the half-maximal inhibitory concentration (IC₅₀), a key parameter for comparing compound efficacy.[7][10] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[9][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[12] NAD(P)H-dependent cellular oxidoreductase enzymes, present in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] These insoluble crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[12][14]

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Prep treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay_proc MTT Assay Procedure incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50 IC50 Value Determination viability_calc->ic50

Caption: General workflow for cytotoxicity testing of novel compounds.

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps for determining the IC₅₀ value of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile analogs against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[9][11][15]

Materials

  • Test Compounds (1H-pyrrolo[3,2-b]pyridine-3-carbonitrile analogs)

  • Sterile, 96-well flat-bottom tissue culture plates

  • Appropriate complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cancer cell lines of interest

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light at 4°C.[12][13]

  • Solubilization solution: e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl.[16]

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Multi-channel pipette

  • Microplate reader (ELISA reader)

Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells from a log-phase culture.

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL of complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test analog (e.g., 10 mM in DMSO).

    • Perform serial two-fold dilutions of the stock solution in complete culture medium to achieve a range of final desired concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the test compounds.

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

      • Blank Control: Wells containing medium only (no cells) to subtract background absorbance.[13]

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across experiments for valid comparisons.[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for an additional 3-4 hours at 37°C.[12] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[12][13]

    • Add 150 µL of the solubilization solution to each well.[12]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[13][16]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14] A reference wavelength of >650 nm can be used to reduce background noise.[13]

    • Read the plate within 1 hour of adding the solubilization solution.[13]

Data Analysis

  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from all other readings.

  • Percentage Cell Viability: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.[7]

Data Presentation

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Analog-001MCF-74812.5
Analog-001HeLa4821.3
Analog-002MCF-7485.8
Analog-002HeLa489.1
DoxorubicinMCF-7480.9
DoxorubicinHeLa481.2

Part 2: Kinase Inhibition Assays

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core for kinase inhibitors.[4][5][17] Therefore, a primary goal is to determine if the novel analogs directly inhibit specific kinases. The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical target, as its dysregulation is implicated in numerous diseases.[2][3][18]

JAK/STAT Signaling Pathway

Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[2] Inhibitors can block this cascade by competing with ATP at the kinase's active site.

G cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor Pyrrolopyridine Analog Inhibitor->JAK Inhibition pSTAT pSTAT Dimer Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA Gene Transcription Nucleus->DNA

Caption: Simplified JAK/STAT signaling pathway and point of inhibition.

Protocol 2: Biochemical Kinase Binding Assay (LanthaScreen™ Eu)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the test compound to a kinase's ATP site. It is a robust, high-throughput method for determining inhibitor affinity.[19][20]

Principle of the LanthaScreen™ Assay

The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase. When both are bound, the excitation of the Eu donor results in FRET to the Alexa Fluor® acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a loss of the FRET signal.[19][21]

Workflow for LanthaScreen™ Kinase Binding Assay

G prep_compound Prepare 4X Serial Dilutions of Test Compound dispense_compound Add 4 µL Compound to 384-well Plate prep_compound->dispense_compound prep_kinase Prepare 2X Kinase/ Eu-Antibody Mixture dispense_kinase Add 8 µL Kinase/ Antibody Mixture prep_kinase->dispense_kinase prep_tracer Prepare 4X AF647-Tracer dispense_tracer Add 4 µL Tracer Solution prep_tracer->dispense_tracer dispense_compound->dispense_kinase dispense_kinase->dispense_tracer incubate Incubate at RT for 60 minutes dispense_tracer->incubate read_plate Read TR-FRET Signal (665nm / 615nm) incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze

Caption: Workflow for a LanthaScreen™ kinase binding IC50 determination.

Step-by-Step Methodology (General Protocol)

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare buffer as specified by the manufacturer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[19]

    • Test Compounds: Prepare a 4X serial dilution series of the pyrrolopyridine analogs in 1X Kinase Buffer.

    • Kinase/Antibody Mixture: Prepare a 2X solution of the target kinase (e.g., JAK2) and the Eu-labeled antibody in 1X Kinase Buffer at the concentrations recommended by the supplier.[20]

    • Tracer Solution: Prepare a 4X solution of the appropriate Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer.[20]

  • Assay Procedure (384-well plate):

    • Add 4 µL of each concentration of the serially diluted test compound to triplicate wells.[20]

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.[20]

    • Add 4 µL of the 4X Tracer solution to all wells to initiate the reaction.

    • Controls: Include wells for:

      • 0% Inhibition (Low FRET): Kinase, antibody, tracer, and a high concentration of a known potent inhibitor (e.g., Staurosporine) or no kinase.

      • 100% Inhibition (High FRET): Kinase, antibody, tracer, and vehicle (DMSO).

  • Incubation and Plate Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[20]

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

Data Analysis

  • Calculate Emission Ratio: For each well, divide the acceptor emission (665 nm) by the donor emission (615 nm).[19]

  • Determine IC₅₀: Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Part 3: Antimicrobial Activity Screening

Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial activities.[22][23][24][25] Therefore, it is prudent to screen novel 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile analogs for potential antibacterial and antifungal effects. The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC).[26][27]

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[26][27] The assay is performed by exposing a standardized inoculum of the microorganism to serial dilutions of the test compound in a liquid growth medium.

Workflow for Broth Microdilution MIC Assay

G prep_compound Prepare 2X Serial Dilutions of Compound in Broth dispense_compound Add 100 µL Compound Dilutions to 96-well Plate prep_compound->dispense_compound prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to Final Inoculum Concentration prep_inoculum->dilute_inoculum inoculate_plate Add 100 µL Inoculum to each well dilute_inoculum->inoculate_plate dispense_compound->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Determine MIC by Visual Inspection for Turbidity incubate->read_results

Caption: Workflow for determining MIC via broth microdilution.

Protocol 3: Broth Microdilution for MIC Determination

This protocol follows established standards for antimicrobial susceptibility testing to determine the MIC of test compounds against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[27]

Materials

  • Test Compounds

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains for testing (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Shaking incubator

Step-by-Step Methodology

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the test compound (at twice the highest desired final concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.[27]

    • This creates a plate with decreasing concentrations of the compound in a final volume of 100 µL.

    • Controls:

      • Column 11 (Growth Control): 100 µL of MHB only (no compound).[27]

      • Column 12 (Sterility Control): 200 µL of MHB only (no compound, no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[27]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. This typically requires a 1:100 or 1:200 dilution of the McFarland-adjusted suspension.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well will be 200 µL.[27]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in an ambient air incubator.[26]

  • MIC Determination:

    • Following incubation, examine the plate for visible turbidity. The Growth Control well (Column 11) should be turbid, and the Sterility Control well (Column 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[26] Results can also be read using a plate reader at 600 nm.

Data Presentation

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Analog-00116>64>64
Analog-002432>64
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Choi, H. G., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods, 354(1-2), 65-73. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Journal of Biomolecular Screening, 16(4), 448-456. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-12. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD. Retrieved from [Link]

  • Al-Omaima, S., et al. (2024). Synthesis and antimicrobial study of novel pyridine quaternary analogs. Journal of Molecular Structure, 1303, 137575. Retrieved from [Link]

  • Waclaw, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 32(1), 91-98. Retrieved from [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2023). Semantic Scholar. Retrieved from [Link]

  • Youssef, A. M., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 155, 358-372. Retrieved from [Link]

  • JAK2 (Janus Kinase 2) Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. Retrieved from [Link]

  • Baceanu, A., & Tudose, M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3247. Retrieved from [Link]

  • Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). MDPI. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300765. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(50), 31447-31460. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (also known as 4-azaindole-3-carbonitrile). This document is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (also known as 4-azaindole-3-carbonitrile). This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold.

Overview of Synthetic Strategy

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is a multi-faceted process where success hinges on careful control of reaction conditions and a deep understanding of the underlying mechanisms. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One of the most direct methods is the reaction of a 2-halo-3-aminopyridine with a C2-synthon that already contains the nitrile functionality, such as chloroacetonitrile.[1] This approach consolidates the core formation and nitrile installation into a single key transformation.

The following guide is structured to address problems in the two primary phases of this synthesis: Ring Formation & Cyanation and Product Purification & Isolation .

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification Start Starting Materials (e.g., 3-Amino-2-chloropyridine, Chloroacetonitrile) Reaction Cyclization Reaction (Base-mediated condensation) Start->Reaction Monitoring In-Process Control (TLC / LC-MS) Reaction->Monitoring Monitor Consumption Monitoring->Reaction Incomplete Workup Aqueous Workup & Solvent Extraction Monitoring->Workup Reaction Complete Crude Crude Product (Concentrated Extract) Workup->Crude Purify Purification (Column Chromatography / Recrystallization) Crude->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Check Purity Characterize->Purify Impure Final Pure 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Characterize->Final Purity >95% caption General experimental workflow for the synthesis and purification of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Caption: General experimental workflow for the synthesis and purification of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Part 1: Troubleshooting the Cyclization Reaction

This section focuses on the critical step of forming the pyrrolo[3,2-b]pyridine core.

Q1: My cyclization reaction to form the 4-azaindole ring is giving a very low yield. What are the likely causes and solutions?

Low yields in this step are common and can typically be traced back to a few key factors. The reaction involves the nucleophilic attack of the amino group followed by an intramolecular cyclization, and each step is sensitive to the reaction environment.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
Inefficient Base The choice of base is critical. A base that is too weak may not sufficiently deprotonate the reacting species, while a base that is too strong or sterically hindered can promote side reactions. Solution: Screen a panel of bases. Potassium tert-butoxide is often effective, but others like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) may offer better results depending on the solvent.[2]
Side Reactions Competing side reactions, such as polymerization of chloroacetonitrile or the formation of regioisomers, can significantly reduce the yield.[2] Solution: Control the temperature carefully; lowering it may enhance selectivity. Ensure slow, controlled addition of reagents to avoid localized high concentrations that can favor side reactions.
Starting Material Quality Impurities in the 3-amino-2-chloropyridine, such as other isomers or residual reagents from its synthesis, can interfere with the reaction. Solution: Verify the purity of your starting materials by NMR and/or LC-MS. If necessary, purify the aminopyridine by column chromatography or recrystallization before use.[3]
Presence of Water This reaction is highly sensitive to moisture, which can quench the base and lead to unwanted hydrolysis byproducts. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Expert Insight: The Role of the Base and Solvent

The base not only facilitates the initial nucleophilic substitution but also the subsequent cyclization. The solvent must be able to dissolve the starting materials and the intermediate species while being compatible with the strong base used. Aprotic polar solvents like DMF, NMP, or THF are common choices. The combination of potassium tert-butoxide in THF or DMF is a robust starting point for optimization.

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

This protocol is adapted from established methodologies for the synthesis of the target compound.[1]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous THF (or DMF).

  • Reagent Addition: Add 3-amino-2-chloropyridine (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting suspension at 0 °C for 30 minutes.

  • Addition of C2-Synthon: Slowly add a solution of chloroacetonitrile (1.1 eq) in anhydrous THF dropwise via a syringe pump over 1 hour.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. The product is typically more fluorescent on a TLC plate than the starting material.

  • Workup: Once the reaction is complete, carefully quench by pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be taken to the purification stage.

Part 2: Troubleshooting Purification and Isolation

Obtaining the final product in high purity is often as challenging as the synthesis itself.

Q2: I'm having difficulty purifying the crude product by column chromatography. It's either streaking on the column or co-eluting with impurities.

Purification issues with nitrogen-containing heterocycles like 4-azaindoles are frequent, often due to their polarity and interaction with silica gel.

Troubleshooting Purification Challenges

IssuePotential Cause(s)Recommended Solution(s)
Streaking/Tailing on Column The basic nitrogen atoms on the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4]1. Deactivate Silica: Prepare a slurry of silica gel with your eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol.[4] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[4]
Co-eluting Impurities Impurities may have a very similar polarity to the desired product, making separation difficult with standard solvent systems.1. Optimize the Mobile Phase: Systematically screen different solvent systems. A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes are good starting points.[4] 2. Consider Reversed-Phase: If normal-phase chromatography fails, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient may provide the necessary selectivity.
Product Degradation on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive products during long exposure on the column.In addition to deactivating the silica, run the column as quickly as possible without sacrificing separation (flash chromatography) to minimize contact time.[4]
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities or choosing a solvent in which the compound is too soluble.[4]

Solutions for Successful Recrystallization:

  • Improve Purity First: Impurities can disrupt crystal lattice formation. Attempt to purify the crude material further with a quick filtration through a silica plug before setting up the recrystallization.

  • Solvent Screening: The ideal solvent should dissolve your compound when hot but not when cold.[4] Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes).

  • Slow Cooling: Do not cool the solution too quickly. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Rapid cooling often leads to oiling or amorphous solids.[3]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.[4]

G Start Crude Product Issues Q_Yield Low Yield? Start->Q_Yield Q_Purity Low Purity? Start->Q_Purity Check_SM Check Starting Material Purity Q_Yield->Check_SM Yes Q_Col Column Issues? Q_Purity->Q_Col Yes Q_Recrys Recrystallization Fails? Q_Purity->Q_Recrys Yes Opt_Cond Optimize Reaction Conditions (Base, Temp) Check_SM->Opt_Cond Monitor_Rxn Monitor Reaction (TLC/LCMS) Opt_Cond->Monitor_Rxn Sol_Col Modify Column: - Add Base (Et3N) - Change Stationary Phase - Optimize Eluent Q_Col->Sol_Col Sol_Recrys Modify Recrystallization: - Use Cleaner Material - Screen Solvents - Slow Cooling / Seeding Q_Recrys->Sol_Recrys caption A logical troubleshooting workflow for common synthesis and purification problems.

Caption: A logical troubleshooting workflow for common synthesis and purification problems.

Part 3: General FAQs

Q4: Are there alternative methods to introduce the 3-carbonitrile group?

While the direct cyclization with chloroacetonitrile is efficient, other methods exist, typically involving functionalization of a pre-formed 1H-Pyrrolo[3,2-b]pyridine core. For instance, if you have 3-bromo-1H-pyrrolo[3,2-b]pyridine, a palladium-catalyzed cyanation using reagents like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) could be employed.[3][5][6] However, these methods require the synthesis of the halogenated precursor and introduce the need to remove metal catalysts during purification.[3]

Q5: How do I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The ¹H NMR should show distinct signals in the aromatic region for the protons on both the pyridine and pyrrole rings.[5]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.[7]

  • HPLC/LC-MS: This is the best method to determine the purity of the final compound. An ideal result shows a single major peak corresponding to the product's mass.

References

  • Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Benchchem.
  • Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. Benchchem.
  • Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (PMC).

Sources

Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Introduction: Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. This molecule, a derivative of 4-azaindole, is a crucial scaffold in medicinal chemistry, serving as a f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. This molecule, a derivative of 4-azaindole, is a crucial scaffold in medicinal chemistry, serving as a foundational building block for developing novel therapeutic agents, including kinase inhibitors.[1][2] Achieving a high yield of this target molecule is paramount for efficient drug discovery pipelines. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, blending established chemical principles with practical, field-proven insights.

Synthetic Strategy Overview

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is typically approached as a two-stage process: first, the construction of the core 1H-pyrrolo[3,2-b]pyridine (4-azaindole) heterocyclic system, followed by the specific introduction of the carbonitrile group at the C3 position. Understanding the nuances of each stage is critical for troubleshooting and yield optimization.

G cluster_0 Stage 1: Core Ring Formation cluster_1 Stage 2: C3-Functionalization Start Pyridine Precursors Cyclization Intramolecular Cyclization (e.g., Fischer, Madelung, Bartoli) Start->Cyclization Core 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole Core) Cyclization->Core Cyanation Electrophilic Cyanation at C3 Position Core->Cyanation Purified Intermediate Product 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (Final Product) Cyanation->Product G start Low Yield or No Reaction check_core Is the 4-Azaindole Core Synthesis the issue? start->check_core check_cyanation Is the C3-Cyanation step the issue? start->check_cyanation core_precursor Verify precursor formation (TLC/LC-MS). Ensure anhydrous conditions. check_core->core_precursor Yes cyan_reagents Use potent electrophilic cyanating agent (e.g., TsCN) + Lewis Acid. check_cyanation->cyan_reagents Yes core_conditions Optimize cyclization catalyst, concentration, and temperature. core_precursor->core_conditions core_isomers Re-evaluate starting material for regioselectivity. core_conditions->core_isomers cyan_conditions Ensure rigorous anhydrous conditions. Optimize solvent and temperature. cyan_reagents->cyan_conditions cyan_alternative Consider alternative two-step route (Vilsmeier-Haack formylation). cyan_conditions->cyan_alternative

Caption: Troubleshooting logic for improving synthesis yield.

Part 3: Purification and Handling

Q5: My final product is difficult to purify by column chromatography. What strategies can I use?

A5: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel. [3]

  • Streaking/Tailing on Silica: This is often caused by the interaction of the basic pyridine nitrogen with the acidic silica gel. To mitigate this, you can:

    • Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in your eluent).

    • Add a small percentage of triethylamine or ammonia (in methanol) to your mobile phase. [3]* Alternative Stationary Phases: If issues persist, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel. [3]* Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is an excellent and scalable alternative to chromatography. Screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold. [3] Q6: What are the essential safety precautions when working with cyanating agents?

A6: CRITICAL: All cyanide-containing reagents are highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Quenching and Waste: Never quench cyanide-containing reactions with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All reactions and waste should be quenched with an oxidizing agent like aqueous sodium hypochlorite (bleach) or a solution of potassium permanganate under basic conditions (pH > 10) to convert cyanide to the much less toxic cyanate ion.

  • Emergency Preparedness: Ensure you have an emergency plan and that a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is available and personnel are trained in its use.

Illustrative Experimental Protocol

The following is a generalized protocol based on common synthetic transformations for this class of compounds. It should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole Core) via Madelung Synthesis

  • Preparation of Precursor: To a solution of 2-methyl-3-aminopyridine (1.0 eq) in an appropriate solvent (e.g., toluene), add formic acid (1.2 eq). Heat the mixture to reflux for 4-6 hours to form N-(2-methylpyridin-3-yl)formamide. Monitor by TLC for consumption of the starting amine.

  • Purification of Precursor: After cooling, remove the solvent under reduced pressure. The crude formamide can be purified by recrystallization or column chromatography.

  • Cyclization: To a suspension of potassium tert-butoxide (3.0 eq) in a high-boiling anhydrous solvent (e.g., N-methyl-2-pyrrolidone or diphenyl ether), add the N-(2-methylpyridin-3-yl)formamide (1.0 eq) under an inert atmosphere.

  • Reaction: Heat the mixture to a high temperature (e.g., 250-300 °C) for 1-2 hours. The reaction is often accompanied by a color change.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by pouring it onto ice water. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 1H-pyrrolo[3,2-b]pyridine by column chromatography.

Step 2: C3-Cyanation via Vilsmeier-Haack Formylation Route

  • Formylation: To a flask containing anhydrous DMF (5.0 eq) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. Stir for 30 minutes.

  • Substrate Addition: Add a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction and pour it onto a mixture of ice and aqueous sodium acetate. Adjust the pH to ~8 with a saturated sodium bicarbonate solution. Extract with ethyl acetate.

  • Purification: Purify the crude 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde by column chromatography.

  • Oxime Formation: Dissolve the aldehyde (1.0 eq) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.2 eq) and heat to reflux for 1-2 hours.

  • Dehydration to Nitrile: Remove the solvent. To the crude oxime, add a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride and heat until the reaction is complete (monitor by TLC).

  • Final Purification: After workup (quenching, extraction), purify the final product, 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, by column chromatography or recrystallization. [3]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ResearchGate. Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

  • BenchChem. (2025).
  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz.
  • ResearchGate. Examples of some biologically important pyrrolopyridine derivatives. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and its Derivatives

Welcome to the technical support guide for navigating the purification challenges of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and its related derivatives. This resource is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and its related derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique electronic properties and structural features of the azaindole scaffold can present specific difficulties during isolation and purification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve your desired purity and yield.

Introduction: The "Why" Behind the Challenge

The 1H-Pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a nitrogen-rich heterocyclic system. Its purification challenges stem from several key physicochemical properties:

  • Basicity: The pyridine nitrogen can act as a base, leading to interactions with acidic stationary phases like silica gel. This can cause peak tailing, streaking, or even irreversible binding and degradation of the compound on the column.[1]

  • Polarity: The presence of multiple nitrogen atoms and the polar carbonitrile group imparts significant polarity to the molecule.[2] This often necessitates the use of polar solvent systems for chromatography, which can make it difficult to separate from polar impurities.

  • Solubility: While soluble in polar organic solvents like DMSO and DMF, these compounds can exhibit poor solubility in common chromatography eluents or recrystallization solvents, leading to precipitation or "oiling out".[3][4]

  • Synthetic Impurities: Syntheses, often involving palladium-catalyzed cyanation or multi-step ring formations, can introduce a range of challenging impurities, including unreacted starting materials, inorganic salts, residual catalysts, and structurally similar isomers that are difficult to separate.[1][5][6]

This guide is structured to address these core issues directly, moving from quick answers to in-depth troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: My NMR shows persistent impurities after a standard silica gel column. What are the most likely culprits?

A1: The most common persistent impurities are:

  • Isomeric Byproducts: The synthesis of azaindoles can sometimes yield structural isomers which have very similar polarities to the desired product, making them difficult to separate by standard chromatography.[1]

  • Unreacted Starting Materials/Reagents: Precursors such as halogenated pyrrolopyridines or substituted aminopyridines can co-elute with the product if their polarities are similar.[1]

  • Degradation Products: Your compound may be degrading on the acidic silica gel, creating new impurities throughout the elution process.[1][7]

Q2: I'm getting significant peak tailing and a lower-than-expected yield from my flash chromatography. What's happening?

A2: This is a classic sign of strong interaction between your basic azaindole compound and the acidic silanol groups on the surface of the silica gel.[1] This interaction slows the compound's elution, causing the peak to tail, and can be strong enough to cause irreversible adsorption, thus reducing your yield. Consider deactivating the silica gel with a triethylamine solution or using a less acidic stationary phase like neutral alumina.[1]

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" typically occurs when the solution is too supersaturated or when impurities are present that inhibit crystal lattice formation.[1] To resolve this, you can:

  • Use a more dilute solution: Add more of the hot solvent to fully dissolve the oil.

  • Cool the solution more slowly: Allow the flask to cool gradually to room temperature before moving it to a refrigerator.

  • Change the solvent system: Screen different solvents or solvent mixtures.[1] An ideal system dissolves your compound completely when hot but poorly when cold.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.[1]

Q4: Can I use reversed-phase chromatography for these compounds?

A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative, especially for separating compounds with very similar polarities or for final purification of highly polar derivatives.[1][8] It separates compounds based on hydrophobicity rather than polarity, offering a different selectivity that can resolve impurities that co-elute on normal-phase silica.

Troubleshooting Guide: Column Chromatography

This section provides a deeper dive into resolving common issues encountered during chromatographic purification.

Diagram: Troubleshooting Workflow for Column Chromatography

Below is a logical workflow for diagnosing and solving common purification problems.

G start Start: Crude Product check_purity Analyze Crude by TLC/LC-MS start->check_purity issue Identify Purification Issue check_purity->issue low_yield Low Yield issue->low_yield streaking Streaking / Tailing issue->streaking co_elution Persistent Impurities (Co-elution) issue->co_elution no_elution Compound Won't Elute issue->no_elution sol_degradation Check for Degradation on Silica (2D TLC) low_yield->sol_degradation sol_packing Check Column Packing & Loading Technique low_yield->sol_packing streaking->sol_degradation sol_modifier Add Modifier (e.g., 1% Et3N) streaking->sol_modifier sol_phase Switch Stationary Phase (Alumina, C18) co_elution->sol_phase sol_gradient Optimize Gradient (Shallow vs. Step) co_elution->sol_gradient sol_recrystallize Pre-Purify by Recrystallization/Wash co_elution->sol_recrystallize no_elution->sol_phase sol_polar Increase Eluent Polarity (e.g., add MeOH) no_elution->sol_polar sol_degradation->sol_phase end Pure Product sol_packing->end sol_modifier->end sol_phase->end sol_gradient->end sol_hplc Use Preparative HPLC sol_recrystallize->sol_hplc sol_hplc->end sol_polar->end G cluster_0 Synthesis & Work-up cluster_1 Purification Strategy cluster_2 Analysis & Final Product reaction Reaction Completion workup Aqueous Work-up (pH adjustment, extraction) reaction->workup concentrate Concentration in vacuo workup->concentrate crude Crude Material Analysis (TLC, LC-MS, NMR) concentrate->crude decision Choose Method crude->decision chrom Column Chromatography decision->chrom Complex Mixture recrys Recrystallization decision->recrys Mostly Pure Solid prep_tlc Preparative TLC (for <100mg) decision->prep_tlc Small Scale combine Combine Pure Fractions chrom->combine recrys->combine prep_tlc->combine final_concentrate Final Concentration & High-Vacuum Drying combine->final_concentrate analysis Purity Analysis (NMR, LC-MS, HPLC) final_concentrate->analysis product Pure Product analysis->product

Sources

Optimization

"side reactions in the formation of the pyrrolopyridine ring system"

Technical Support Center: Pyrrolopyridine Synthesis Welcome to the technical support center for the synthesis of the pyrrolopyridine (azaindole) ring system. As a privileged scaffold in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolopyridine Synthesis

Welcome to the technical support center for the synthesis of the pyrrolopyridine (azaindole) ring system. As a privileged scaffold in medicinal chemistry and drug development, the efficient construction of this heterocycle is paramount.[1][2][3] However, its synthesis is often plagued by competing side reactions stemming from the electronic nature of the pyridine ring and the reactivity of the pyrrole moiety.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address specific, practical issues encountered in the lab. We will delve into the mechanistic origins of common side reactions and provide actionable protocols to mitigate them.

FAQ 1: Troubleshooting Low Yields and Regioisomerism in Fischer Azaindole Synthesis

Question: I am attempting a Fischer synthesis of a 7-azaindole from a pyridylhydrazine and an unsymmetrical ketone. My yield is poor, and I'm isolating a mixture of regioisomers. What are the primary causes and how can I optimize the reaction?

Answer: This is a classic challenge. The Fischer synthesis, while powerful, is sensitive to several parameters, especially when adapted for the electron-deficient pyridine system.[4] The issues of low yield and poor regioselectivity are often intertwined.

Core Causality:

  • [5][5]-Sigmatropic Rearrangement Control: The key step is the irreversible[5][5]-sigmatropic rearrangement of the protonated pyridylhydrazone.[4] With an unsymmetrical ketone, two different enamine tautomers can form, leading to two regioisomeric products. The selectivity is dictated by a delicate balance of steric hindrance, electronic effects, and the acidity of the medium.[4]

  • Acid-Catalyzed Degradation: The high temperatures and strong acidic conditions typically required can lead to side reactions such as aldol condensations of the ketone starting material or decomposition of the sensitive hydrazine or hydrazone intermediates.[4]

Troubleshooting Workflow & Protocol

Here is a decision-making workflow to diagnose and solve the issue.

fischer_troubleshooting start Problem: Low Yield & Isomer Mixture in Fischer Azaindole Synthesis check_hydrazone Is the pyridylhydrazone intermediate forming cleanly and stable? start->check_hydrazone acid_screen Screen milder acid catalysts. (e.g., PPA, Eaton's reagent, Amberlyst-15) check_hydrazone->acid_screen No / Degradation regio_issue Regioisomerism is the primary issue. check_hydrazone->regio_issue Yes / Clean temp_screen Lower reaction temperature and increase reaction time. acid_screen->temp_screen steric_control Analyze ketone structure. Is one α-position significantly more hindered? regio_issue->steric_control solution Optimized Conditions: Milder Acid, Controlled Temp, Predictable Regioselectivity temp_screen->solution acid_strength Vary acid strength. Stronger acids can alter the enamine equilibrium. steric_control->acid_strength No / Minor Difference acid_strength->solution

Caption: Troubleshooting workflow for Fischer azaindole synthesis.

Optimization Protocol: Acid Catalyst Screening
  • Setup: Arrange four parallel reaction vials, each charged with your pyridylhydrazine (0.1 mmol) and unsymmetrical ketone (0.12 mmol).

  • Catalyst Addition:

    • Vial 1: Polyphosphoric acid (PPA) (50 mg).

    • Vial 2: Eaton's reagent (P₂O₅ in MeSO₃H) (0.1 mL).

    • Vial 3: Zinc chloride (ZnCl₂) (0.2 mmol).

    • Vial 4: Amberlyst-15 resin (50 mg).

  • Reaction: Place all vials in a heating block at 80°C.

  • Monitoring: After 2, 4, and 8 hours, take a small aliquot from each vial, quench with NaHCO₃ solution, extract with EtOAc, and analyze by LC-MS to determine conversion and the regioisomer ratio.

  • Analysis: Compare the results to identify the catalyst that provides the best balance of conversion and selectivity.

CatalystTypical TemperatureCommon Side ReactionsSelectivity Profile
H₂SO₄ / AcOH100-140°CSulfonation, charring, low selectivityOften favors thermodynamically stable enamine
Polyphosphoric Acid (PPA)80-120°CDehydration, moderate degradationGenerally good, can be solvent-dependent
Eaton's Reagent60-100°CFewer side reactions than PPAOften high, favors less-substituted enamine
Lewis Acids (e.g., ZnCl₂)80-110°CCan be sluggish, potential for complexationHighly substrate-dependent

FAQ 2: My Palladium-Catalyzed Azaindole Synthesis is Plagued by Byproducts.

Question: I am using a Buchwald-Hartwig amination on a halogenated pyridine precursor to form the pyrrole ring, but my reaction is messy. I see multiple spots on TLC, including some that seem to be starting material derivatives. What are the common failure modes?

Answer: Palladium-catalyzed cross-coupling reactions are indispensable for modern azaindole synthesis, but they are not without their challenges.[2][6] The electron-deficient nature of the pyridine ring and the nucleophilicity of the azaindole product itself can lead to several distinct side reactions.

Common Side Reactions & Their Mechanisms
  • Hydrodehalogenation: The halogenated starting material is reduced, replacing the halide with a hydrogen atom. This is often caused by a β-hydride elimination from the palladium-alkoxide complex followed by reductive elimination.

  • Dimerization/N-Arylation: The desired azaindole product, once formed, can act as a nucleophile. Its N-H bond can be deprotonated by the base and then undergo a second cross-coupling reaction with another molecule of the halo-pyridine starting material, leading to N-arylated dimers.[7][8]

  • Di-substitution: If the starting material contains multiple halides (e.g., 2,4-dichloropyridine), the reaction can proceed at both sites, leading to unwanted diarylated or dialkylated products.[9]

  • Protecting Group Cleavage: N-protecting groups like Boc or sulfonyl groups can be unstable under the reaction conditions (e.g., heat, strong base), leading to cleavage and subsequent side reactions of the unprotected intermediate.[7][8]

pd_side_reactions cluster_main Desired Pathway cluster_side Side Reactions SM Halo-Pyridine + Amine Pd_cat Pd(0) Catalyst + Ligand, Base SM->Pd_cat Hydrodehalogenation Hydrodehalogenation (Reduction of Halide) SM->Hydrodehalogenation DiSub Di-Substitution (on Poly-halo SM) SM->DiSub If Poly-halogenated Product Desired Pyrrolopyridine Pd_cat->Product Pd_cat->Hydrodehalogenation Dimerization Product Dimerization (N-Arylation) Pd_cat->Dimerization Pd_cat->DiSub Product->Dimerization + SM

Caption: Competing pathways in Pd-catalyzed pyrrolopyridine synthesis.

Troubleshooting & Mitigation Strategies
Side ReactionPrimary Cause(s)Recommended Solution(s)
Hydrodehalogenation Bulky/hindered ligand; high temperature; non-optimal base.Switch to a less bulky ligand (e.g., from tBu₃P to XPhos). Use a non-coordinating base like Cs₂CO₃ or K₃PO₄ instead of NaOtBu. Lower the reaction temperature.
N-Arylation / Dimerization High concentration; slow desired reaction allows product to compete.Use a more dilute reaction setup. Ensure the primary coupling is fast by optimizing the catalyst/ligand system. If the problem persists, protect the N-H of the amine partner before coupling.
Di-substitution Catalyst system is too reactive; stoichiometry imbalance.Use a catalyst system known for selectivity (e.g., Pd(PPh₃)₄ can be less reactive than Pd₂(dba)₃/XPhos).[9] Carefully control stoichiometry; use a slight excess of the di-halo component.
Protecting Group Loss Base or temperature instability.For base-labile groups (e.g., -SO₂Ph), use a weaker base like K₂CO₃.[7] For thermally labile groups, screen for lower reaction temperatures or consider microwave heating for shorter reaction times.[10]

FAQ 3: My Base-Mediated Condensation/Cyclization is Failing.

Question: I'm attempting a Chichibabin-type synthesis from a lithiated picoline and a nitrile. The reaction is complex, and I'm not isolating the desired 7-azaindole. What's happening to my reagents?

Answer: Strong base-mediated cyclizations, such as the Chichibabin or Madelung syntheses, operate on a knife's edge.[11] The highly reactive organometallic intermediates required for these transformations can readily engage in non-productive pathways, especially if the reaction is not carefully controlled.

Core Causality:

  • Starting Material Dimerization: In the Chichibabin reaction, the lithiated picoline (a benzyllithium equivalent) is a potent nucleophile. It can add to a molecule of the unreacted picoline starting material in a 1,4-addition, forming a dimeric dihydropyridine adduct. This effectively sequesters half of your starting material.[5]

  • Base-Electrophile Reaction: Strong bases like LDA can directly attack the electrophile. For instance, LDA readily adds to benzonitrile to form a lithiated amidine.[5] This competes directly with the desired reaction of the lithiated picoline.

  • Oligomerization: The intermediate adducts from these side reactions can sometimes undergo further reactions, leading to complex oligomeric mixtures that are difficult to characterize and separate.[5]

Fortunately, some of these side reactions, like picoline dimerization and LDA-nitrile addition, have been shown to be reversible, meaning the adducts can re-enter the main reaction pathway to form the product under optimized conditions.[5]

Protocol: Optimizing a Chichibabin Cyclization

This protocol is based on studies showing the importance of addition order and temperature control.[5]

  • Glassware: Ensure all glassware is rigorously flame-dried under vacuum and cooled under a positive pressure of argon.

  • LDA Formation: Prepare a solution of LDA (2.1 equivalents) in anhydrous THF. Cool this solution to -40°C.

  • Slow Addition: Slowly add the picoline starting material (1.0 equivalent) dropwise to the cold LDA solution. Rationale: Adding the picoline to an excess of base ensures rapid deprotonation and minimizes the concentration of neutral picoline available for dimerization.

  • Stir: Stir the resulting deep red solution of lithiated picoline at -40°C for 30 minutes.

  • Nitrile Addition: Slowly add the nitrile electrophile (1.0 equivalent) to the reaction mixture, maintaining the temperature at -40°C.

  • Warm & Quench: Allow the reaction to slowly warm to room temperature over 2 hours before quenching carefully with a saturated aqueous solution of NH₄Cl.

  • Analysis: Extract the product and analyze the crude mixture by ¹H NMR and LC-MS to assess the conversion and byproduct profile. If dimerization is still significant, consider using a more sterically hindered picoline or a less reactive nitrile if the synthesis allows.

References

  • Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Available from: [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available from: [Link]

  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Available from: [Link]

  • PubMed Central. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available from: [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Available from: [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

  • Wikipedia. (n.d.). Madelung synthesis. Available from: [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

  • Royal Society of Chemistry. (2007, February 2). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Synthesis

Introduction: Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. This molecule, a derivative of 4-azaindole, is a highly valuable scaffold in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. This molecule, a derivative of 4-azaindole, is a highly valuable scaffold in medicinal chemistry and drug development due to its structural role in bioactive compounds, including kinase inhibitors.[1][2] Achieving an efficient and scalable synthesis is critical for accelerating discovery programs. This guide provides in-depth troubleshooting advice, detailed protocols, and workflow diagrams designed to help researchers overcome common hurdles in the synthesis of this specific isomer. We will address key challenges, from the initial construction of the azaindole core to the final, and often problematic, introduction of the C3-carbonitrile group.

Strategic Overview: Synthetic Approaches

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile can be approached via two primary strategies: (A) Ring Construction , where the pyrrole ring is formed onto a pre-functionalized pyridine, or (B) Core Functionalization , which involves introducing the nitrile group onto a pre-existing 1H-pyrrolo[3,2-b]pyridine scaffold. The optimal choice depends heavily on starting material availability, scalability, and tolerance for multi-step sequences.[3]

Decision Workflow for Synthetic Strategy Selection

G start Begin Synthesis Planning q1 Is a suitable 3-aminopyridine precursor readily available? start->q1 q2 Is 1H-pyrrolo[3,2-b]pyridine or a C3-halo derivative available? q1->q2 No method_a Strategy A: Ring Construction (e.g., Modified Fischer Indole or Bartoli Synthesis) q1->method_a Yes Consider q2->method_a No, but pyridine precursors are accessible Default to method_b Strategy B: Core Functionalization (e.g., C-H Cyanation or Pd-Catalyzed Cyanation) q2->method_b Yes Consider end_node Synthesize 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile method_a->end_node method_b->end_node G start Cyanation Reaction: Low or No Conversion check_reagents Verify Reagent Quality & Inertness - Fresh catalyst & ligand? - Anhydrous solvent? - Rigorously degassed? start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_q1 What is the Cyanide Source? check_conditions->sub_q1 action1 Switch to Zn(CN)₂ or K₄[Fe(CN)₆] to reduce free [CN⁻] sub_q1->action1 NaCN / KCN sub_q2 What is the Ligand? sub_q1->sub_q2 Zn(CN)₂ success Reaction Optimized action1->success action2 Switch to bulky, electron-rich ligand (e.g., Xantphos, dppf) to promote reductive elimination sub_q2->action2 PPh₃ or similar sub_q3 Optimize Temp & Solvent - Increase T to 120-140°C? - Switch to DMAc or NMP? sub_q2->sub_q3 Xantphos / dppf action2->success sub_q3->success

Caption: Troubleshooting logic for palladium-catalyzed cyanation.

Q3: How can I purify the final 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile product effectively? It seems to be poorly soluble and difficult to handle.

A3: Purification of rigid, planar heterocyclic molecules like this can be challenging due to their tendency to be high-melting solids with poor solubility. [4]

  • For Removal of Palladium Residues: After the reaction, residual palladium can make the crude product a dark, intractable material. A standard workup should include dilution with a solvent like Ethyl Acetate, followed by washing with aqueous ammonium chloride or a dilute ammonia solution to complex and remove residual metals. Filtering the organic solution through a pad of Celite® can also help remove finely dispersed metal particles. [5]* Chromatography: While challenging, column chromatography is often necessary.

    • Solvent System: Due to the polar nature of the molecule, you will likely need a polar mobile phase. A gradient elution starting from Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., 0-10% MeOH in DCM) is a good starting point. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent streaking on the silica gel.

    • Solubility: If the crude product is insoluble in the loading solvent, it can be dry-loaded. Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a strong solvent (like DMF or DMSO), adding the silica, and then removing the solvent under high vacuum. The resulting free-flowing powder can be loaded directly onto the column.

  • Crystallization: This is the preferred method for large-scale purification. The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature. Screen solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes or toluene/ethanol.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine

(This protocol is a representative example based on common halogenation strategies for indole-like systems. Optimization may be required.)

  • Setup: To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DMF dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C. The C3 position of the 4-azaindole is electronically analogous to the C3 of indole and is the most nucleophilic position, favoring regioselective bromination.

  • Reaction: Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Once the reaction is complete, quench by pouring the mixture into ice-cold water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under high vacuum to yield 3-Bromo-1H-pyrrolo[3,2-b]pyridine, which can be used in the next step, often without further purification.

Protocol 2: Palladium-Catalyzed Cyanation to Yield 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
  • Setup: To a flame-dried Schlenk tube, add 3-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.1 eq).

  • Inerting: Seal the tube, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous, degassed DMAc (approx. 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath at 120 °C for 4-12 hours. The reaction should be stirred vigorously. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography (e.g., 0-5% MeOH in DCM) or by recrystallization (e.g., from ethanol/water) to afford pure 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

References

  • BenchChem. (2025).
  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]

  • PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. National Center for Biotechnology Information. [Link]

  • ACS Figshare. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Organic Chemistry Portal. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. [Link]

  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). [Link]

  • Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11531-11535. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. [Link]

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of dicyano-PAHs.
  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. [Link]

  • ResearchGate. (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]

  • Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]

  • HETEROCYCLES. (1995). IH-PYRROLO[2,3-blPYRIDINE.
  • OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]

  • ACS Publications. (n.d.). Rhodium Catalyzed C2-Selective Cyanation of Indoles and Pyrroles. [Link]

  • Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C-H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525–6534. [Link]

  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • ResearchGate. (2025). C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PubMed. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. [Link]

  • PubMed. (2015). Design and optimization of selective azaindole amide M1 positive allosteric modulators. [Link]/)

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrrolopyridine Synthesis

Introduction Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds integral to medicinal chemistry and materials science.[1][2] Their synthesis, however, is often challenging, particularly the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds integral to medicinal chemistry and materials science.[1][2] Their synthesis, however, is often challenging, particularly the crucial intramolecular cyclization step required to form the fused bicyclic system. Low yields at this stage are a frequent bottleneck, impeding research and development timelines.

This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the cyclization step of pyrrolopyridine synthesis. Drawing from established chemical principles and field-proven insights, this resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes.

Section 1: Troubleshooting Guide for Low Cyclization Yield

This section is structured in a question-and-answer format to directly address the most common and frustrating issues observed during pyrrolopyridine synthesis.

Question 1: My cyclization reaction has stalled, showing low conversion of the starting material. What are the likely causes and how can I fix it?

Answer: A stalled reaction with significant starting material remaining is a classic problem that often points to issues with catalysis, reaction conditions, or the intrinsic reactivity of your substrate.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity or Decomposition (for metal-catalyzed reactions):

    • The "Why": Palladium, copper, or other transition metal catalysts are central to many modern cyclization strategies (e.g., Heck, Sonogashira, Buchwald-Hartwig type reactions).[3][4] These catalysts can be sensitive to air, moisture, or impurities, leading to deactivation. The catalytic cycle may be arrested at a specific step, such as oxidative addition or reductive elimination.

    • Troubleshooting Protocol:

      • Ensure Inert Atmosphere: Rigorously degas your solvent (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Use Schlenk techniques or a glovebox to assemble the reaction.

      • Use High-Purity Reagents: Ensure starting materials, solvents, and bases are anhydrous and free of impurities. The use of dried solvents is often necessary for the reaction to proceed with ease.[1]

      • Increase Catalyst Loading: As a simple test, increase the catalyst loading (e.g., from 2 mol% to 5-10 mol%). If the reaction proceeds, it strongly suggests a catalyst deactivation issue. Note that this is not always a cost-effective long-term solution.

  • Insufficient Activation Energy:

    • The "Why": All chemical reactions require a minimum amount of energy (activation energy) to proceed. Intramolecular cyclizations, especially those forming strained rings or involving sterically hindered substrates, may have a high energy barrier.

    • Troubleshooting Protocol:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. High temperatures (200-400 °C) are sometimes required for classical methods like the Madelung synthesis.[6]

      • Solvent Choice: Switch to a higher-boiling point solvent to safely reach higher temperatures.[7] Common choices include toluene, xylene, DMF, or dioxane.

      • Microwave Irradiation: Microwave synthesis can dramatically accelerate reactions by efficiently transferring energy to the solvent and reactants, often reducing reaction times from hours to minutes.[8]

  • Inappropriate Base or Acid Catalyst:

    • The "Why": Many cyclization reactions depend on a base or acid to generate the reactive species. In base-mediated cyclizations (e.g., Madelung), the base must be strong enough to deprotonate the precursor.[6] In acid-catalyzed reactions (e.g., Pictet-Spengler), the acid must be strong enough to generate the reactive iminium ion without causing substrate degradation.[9][10]

    • Troubleshooting Protocol:

      • Screen Bases/Acids: If a weak base (e.g., K₂CO₃) is failing, consider stronger, non-nucleophilic bases like NaOt-Bu, KHMDS, or LDA.[1][2] For acid-catalyzed reactions, screen catalysts like TFA, HCl, or even Lewis acids, optimizing the concentration.[9]

      • Check pKa Values: Compare the pKa of your substrate with the pKa of the conjugate acid of the base you are using. The base must be sufficiently strong to achieve the desired deprotonation.

Question 2: The reaction is proceeding, but I'm getting a complex mixture of side products and significant tarring. What's going wrong?

Answer: The formation of side products and tar indicates that undesired reaction pathways are competing with or dominating your desired cyclization. This is often related to temperature, concentration, or the reactivity of intermediates.

Potential Causes & Step-by-Step Solutions:

  • Intermolecular vs. Intramolecular Reactions:

    • The "Why": At high concentrations, reactive intermediates can react with other molecules in the solution (intermolecularly) to form polymers or dimers, rather than reacting with themselves (intramolecularly) to form the desired ring.

    • Troubleshooting Protocol:

      • High Dilution: Run the reaction at a much lower concentration (e.g., decrease from 0.1 M to 0.01 M). This principle, known as the Ruggli-Ziegler dilution principle, favors intramolecular processes.

      • Slow Addition: Use a syringe pump to add the substrate slowly over several hours to a solution of the catalyst and reagents. This keeps the instantaneous concentration of the starting material very low, further promoting intramolecular cyclization.

  • Thermal Decomposition:

    • The "Why": The required reaction temperature may be too high for your starting material or product, causing them to decompose. This is especially true for highly functionalized or sensitive heterocyclic systems.

    • Troubleshooting Protocol:

      • Lower the Temperature: Find the minimum temperature required for the reaction to proceed, even if slowly.

      • Use a More Active Catalyst: A more efficient catalyst system may allow the reaction to run at a lower, safer temperature. For instance, modern palladium precatalysts with bulky phosphine ligands are often highly active at room temperature.[5]

  • Side Reactions of Functional Groups:

    • The "Why": Other functional groups on your molecule may be participating in undesired reactions under the cyclization conditions. For example, an unprotected amine might compete as a nucleophile, or a sensitive group might be cleaved by the acid or base catalyst.

    • Troubleshooting Protocol:

      • Protecting Groups: Temporarily protect reactive functional groups that are not involved in the cyclization. Common protecting groups for amines (Boc, Cbz) or alcohols (SEM, TBS) can prevent side reactions.[1]

      • Chemoselective Reagents: Choose reagents that are known to be selective for the desired transformation. For example, some catalyst systems are more tolerant of certain functional groups than others.

Question 3: My yield is low and I'm isolating an undesired isomer. How can I improve the regioselectivity?

Answer: Formation of the wrong isomer points to a problem with regiocontrol. In pyrrolopyridine synthesis, this could mean cyclization onto the wrong position of the pyridine or pyrrole ring.

Potential Causes & Step-by-Step Solutions:

  • Electronic and Steric Control:

    • The "Why": The site of cyclization is governed by the electronic properties (electron density) and steric accessibility of the ring positions. The inherent directing effects of substituents on your pyridine precursor dictate which position is most nucleophilic or most likely to undergo metalation.

    • Troubleshooting Protocol:

      • Analyze Your Substrate: Draw the resonance structures of your precursor to identify the most electron-rich (nucleophilic) positions. The pyridine nitrogen is electron-withdrawing, deactivating the α and γ positions to electrophilic attack.

      • Install Directing Groups: Introduce or modify substituents to direct the cyclization to the desired position. A strong electron-donating group can activate a specific position, while a bulky blocking group can sterically hinder an undesired position.

      • Change the Reaction Mechanism: Different cyclization strategies can favor different isomers. For example, a radical cyclization might show different regioselectivity compared to a palladium-catalyzed one.[3]

  • Directed Metalation:

    • The "Why": A directed metalation group (DMG) can coordinate to an organometallic reagent (like n-BuLi or a palladium catalyst) and deliver it to a specific ortho-position for C-H activation or metalation, overriding the inherent electronic preferences.

    • Troubleshooting Protocol:

      • Utilize Existing DMGs: Groups like amides, carbamates, or even the pyridine nitrogen itself can act as directing groups.

      • Modify the Substrate: If necessary, temporarily install a DMG to force the reaction to occur at the desired site, which can then be removed in a subsequent step.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best solvent for my cyclization reaction?

    • A1: Solvent selection is critical and influences solubility, reaction rate, and sometimes even the reaction pathway.[11][12]

      • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): Good for dissolving polar substrates and salts. Often used in Pd-catalyzed cross-couplings.[11]

      • Ethereal Solvents (THF, Dioxane): Moderately polar and good for reactions involving organometallic reagents.

      • Aromatic Solvents (Toluene, Xylene): Non-polar and allow for high reaction temperatures, often used in thermal cyclizations.[12]

      • Protic Solvents (Alcohols, Water): Can participate in the reaction (e.g., as a proton source) and are used in specific cases like some Pictet-Spengler reactions.[10]

      • Optimization: The best approach is to screen a small set of diverse solvents to find the optimal balance of solubility and reactivity for your specific system.

  • Q2: What is the Thorpe-Ingold effect and how can it help my intramolecular cyclization?

    • A2: The Thorpe-Ingold effect, or "gem-dimethyl effect," states that introducing bulky groups (like two methyl groups) on a carbon atom in a chain can increase the rate of an intramolecular cyclization.[13] This is because the bulky groups decrease the bond angle between them, bringing the reactive ends of the chain closer together and increasing the probability of a successful ring-closing collision. If you are designing a synthesis from scratch, incorporating this effect into your precursor can significantly improve cyclization yields.

  • Q3: What are the most common classical and modern methods for pyrrolopyridine cyclization?

    • A3: A variety of methods exist, each with its own pros and cons.[14]

      • Classical Methods: Often require harsh conditions (high temperatures, strong acids/bases). Examples include the Madelung synthesis (intramolecular cyclization of N-phenylamides), Fischer indole synthesis (reaction of a pyridine-based hydrazine with an aldehyde/ketone), and Pictet-Spengler reaction (condensation of a β-arylethylamine with an aldehyde/ketone).[6][10][14]

      • Modern Methods: Typically rely on transition-metal catalysis (e.g., Palladium, Copper) and offer milder conditions and broader functional group tolerance. Examples include Larock indole synthesis (annulation of alkynes), Buchwald-Hartwig amination , and Heck reactions .[1][3][4]

Section 3: Visualization & Data

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting low cyclization yields.

Troubleshooting_Workflow Start Low Yield in Cyclization Step Check_Conversion Analyze Reaction Mixture (TLC, LC-MS) What is the main component? Start->Check_Conversion SM_Remains High Starting Material (SM) Remaining Check_Conversion->SM_Remains Mainly SM Complex_Mixture Complex Mixture / Tar Check_Conversion->Complex_Mixture Multiple Products Isomer_Product Undesired Isomer is Main Product Check_Conversion->Isomer_Product Mainly Isomer Catalyst_Check Problem: Catalyst / Conditions 1. Check Inert Atmosphere 2. Increase Temperature 3. Screen Catalysts / Ligands 4. Screen Bases / Acids SM_Remains->Catalyst_Check Side_Reaction_Check Problem: Side Reactions 1. Use High Dilution / Slow Addition 2. Lower Temperature 3. Use Protecting Groups Complex_Mixture->Side_Reaction_Check Regio_Check Problem: Regioselectivity 1. Analyze Substrate Electronics 2. Change Reaction Mechanism 3. Use Directing Groups Isomer_Product->Regio_Check

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Substituted Pyrrolopyridines

Welcome to the technical support guide for the purification of substituted pyrrolopyridines. As a class of compounds vital to drug discovery and medicinal chemistry, pyrrolopyridines (or azaindoles) present unique purifi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of substituted pyrrolopyridines. As a class of compounds vital to drug discovery and medicinal chemistry, pyrrolopyridines (or azaindoles) present unique purification challenges due to their inherent basicity, polarity, and potential for strong interactions with traditional stationary phases.[1][2][3] This guide moves beyond standard silica gel chromatography to provide researchers, scientists, and drug development professionals with a robust framework of alternative methods and troubleshooting solutions.

Our approach is rooted in explaining the causal relationships behind purification phenomena, ensuring that the protocols provided are not just steps to follow, but a self-validating system for achieving optimal purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common frustrations encountered during the purification of substituted pyrrolopyridines.

Q1: Why is my substituted pyrrolopyridine streaking or tailing severely on my silica gel column?

A: This is the most common issue and is typically caused by strong acid-base interactions between the basic nitrogen atoms in your pyrrolopyridine scaffold and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This strong binding leads to poor elution, resulting in broad, tailing peaks and consequently, poor separation and recovery.

Q2: My compound seems to be degrading on the silica column. How can I confirm this and prevent it?

A: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups on your molecule.[5] To confirm, run a simple stability test: dissolve a small amount of your crude material in the column eluent, add a pinch of silica gel, and monitor the mixture by TLC or LC-MS over a few hours. If new spots appear, on-column degradation is likely. To prevent this, you can either neutralize the stationary phase or choose a non-acidic alternative.[5]

Q3: Beyond standard silica, what are the primary alternative purification strategies I should consider?

A: The best strategy depends on the specific properties of your molecule and the impurities you need to remove. The main alternatives are:

  • Modified Normal-Phase Chromatography: Using deactivated silica or alumina.

  • Reversed-Phase Chromatography (RPC): For polar to moderately non-polar compounds.[6][7]

  • Ion-Exchange Chromatography (IEX): Excellent for compounds that can hold a stable charge.[8]

  • Supercritical Fluid Chromatography (SFC): A powerful technique for both achiral and, especially, chiral separations.[9][10][11]

  • Non-Chromatographic Methods: Such as recrystallization or trituration for crystalline solids.[12][13]

Part 2: Troubleshooting & Optimization Guides

This section provides in-depth solutions to specific purification challenges, complete with workflow diagrams and comparative data.

Guide 1: Optimizing Normal-Phase Chromatography

Before abandoning normal-phase chromatography, several modifications can overcome common issues.

Issue: Severe Peak Tailing and Low Recovery.

  • Causality: The basic nitrogen centers of the pyrrolopyridine are interacting too strongly with acidic silanol groups on the silica surface.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent to compete for the acidic sites on the silica. Common choices include triethylamine (Et₃N) or pyridine, typically at a concentration of 0.1-1%.[4]

  • Solution 2: Deactivated Stationary Phase: Use a less acidic stationary phase.

    • Neutral or Basic Alumina: Can be a direct replacement for silica gel for purifying basic compounds.[5]

    • Deactivated Silica: You can prepare this by pre-treating standard silica gel with a solution of triethylamine in your non-polar solvent before packing the column.[4][14]

Guide 2: Implementing Alternative Chromatographic Methods

When normal-phase fails, switching the separation mechanism is the next logical step. The following decision tree can guide your choice.

Purification_Decision_Tree Purification Method Selection for Pyrrolopyridines start Start: Crude Pyrrolopyridine Mixture silica_issue Issue with Standard Silica Chromatography? start->silica_issue compound_properties Analyze Compound Properties silica_issue->compound_properties Yes modified_np Use Modified Normal Phase (Alumina / Deactivated Silica) silica_issue->modified_np No, but tailing occurs is_polar Is the compound water-soluble or highly polar? compound_properties->is_polar is_ionizable Is the compound stably ionizable (basic)? is_polar->is_ionizable No rpc Use Reversed-Phase Chromatography (RPC) is_polar->rpc Yes is_chiral Is the compound a racemate (chiral)? is_ionizable->is_chiral No iex Use Ion-Exchange Chromatography (IEX) is_ionizable->iex Yes sfc Use Supercritical Fluid Chromatography (SFC) is_chiral->sfc Yes is_chiral->modified_np No

Caption: Decision tree for selecting a purification method.

RPC separates molecules based on hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6][15] This is often the first alternative for polar pyrrolopyridines that behave poorly on silica.

  • When to Use: Ideal for polar or ionizable compounds that have poor retention or streak on normal-phase columns.

  • Common Stationary Phases: C18 (Octadecylsilane) and C8 are the most common. C18 is more retentive for non-polar compounds, while C8 is a good starting point for moderately polar molecules.[7]

  • Mobile Phases: Typically mixtures of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[6][16] Buffers (e.g., formic acid, ammonium acetate) are often added to control the pH and improve the peak shape of ionizable analytes.

  • Troubleshooting Tip: If your basic pyrrolopyridine still shows peak tailing, adding a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help by ensuring the compound is consistently protonated.

IEX separates molecules based on their net charge.[8][17] Since pyrrolopyridines are basic, they can be protonated at low pH to carry a positive charge, making them suitable for cation-exchange chromatography.

  • When to Use: Excellent for purifying compounds from complex mixtures where the target molecule has a distinct charge state compared to impurities (e.g., separating from neutral or acidic byproducts).

  • Principle:

    • Binding: At a pH below the pKa of your pyrrolopyridine's conjugate acid, the compound will be positively charged and bind to a negatively charged cation-exchange resin.

    • Elution: The bound compound is then eluted by either increasing the salt concentration (using a salt gradient of NaCl or KCl) or by increasing the pH of the mobile phase to neutralize the charge on the compound.[8]

  • Stationary Phase Selection:

    • Strong Cation Exchanger (e.g., Sulfopropyl): Maintains its negative charge over a wide pH range.

    • Weak Cation Exchanger (e.g., Carboxymethyl): The charge is pH-dependent.

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase.[10][18] It is a powerful, "green" technique that offers fast and efficient separations.

  • When to Use: SFC is exceptionally effective for the separation of chiral compounds (enantiomers) and is also highly efficient for achiral purifications.[9][11] It is a preferred method in the pharmaceutical industry for its speed and reduced solvent consumption.[19]

  • Mobile Phase: Supercritical CO₂ mixed with a small amount of a polar organic modifier, typically an alcohol like methanol or ethanol.[10] For basic compounds like pyrrolopyridines, a basic additive (e.g., diethylamine) is often included in the modifier to prevent peak tailing.[11]

  • Key Advantages:

    • Speed: The low viscosity of supercritical fluids allows for very fast flow rates and rapid column equilibration.[9]

    • Efficiency: Often provides higher resolution than HPLC.

    • Green Chemistry: Significantly reduces organic solvent waste.[11]

Technique Comparison Principle of Separation Best For... Common Stationary Phase Common Mobile Phase Key Advantage
Modified Normal Phase Adsorption (Polarity)Basic compounds sensitive to acidAlumina, Deactivated SilicaHexanes/EtOAc + Basic ModifierSimple extension of standard methods
Reversed-Phase (RPC) Partitioning (Hydrophobicity)Polar, water-soluble compoundsC18, C8[7]Water/ACN or Water/MeOH[6]High versatility for polar molecules[20]
Ion-Exchange (IEX) Electrostatic Interaction (Charge)Ionizable compounds in complex mixturesSulfopropyl (Strong), Carboxymethyl (Weak)Aqueous buffers with salt/pH gradient[8]High selectivity based on charge[21]
Supercritical Fluid (SFC) Adsorption/PartitioningChiral separations, high-throughput purificationChiral phases, polar silica-basedSupercritical CO₂ + Alcohol modifier[10]High speed and efficiency, "green"[11][18]
Part 3: Experimental Protocols
Protocol 1: Purification using Ion-Exchange Chromatography

This protocol outlines a general workflow for purifying a basic substituted pyrrolopyridine using strong cation-exchange (SCX) chromatography.

IEX_Workflow Ion-Exchange Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis p1 1. Determine Compound pKa p2 2. Prepare Buffers (Binding & Elution) p1->p2 p3 3. Equilibrate SCX Column p2->p3 r1 4. Dissolve Crude Sample in Binding Buffer p3->r1 r2 5. Load Sample onto Column r1->r2 r3 6. Wash with Binding Buffer (Removes neutral/acidic impurities) r2->r3 r4 7. Elute with High Salt or High pH Buffer r3->r4 a1 8. Collect Fractions r4->a1 a2 9. Analyze Fractions (TLC, LC-MS) a1->a2 a3 10. Pool & Desalt Pure Fractions a2->a3

Caption: Step-by-step workflow for IEX purification.

Methodology:

  • Buffer Preparation:

    • Binding Buffer: Prepare a buffer with a pH at least 1-2 units below the pKa of your compound to ensure it is fully protonated (e.g., 20 mM sodium acetate, pH 4.5).

    • Elution Buffer: This can be either a high salt buffer (e.g., Binding Buffer + 1 M NaCl) or a high pH buffer (e.g., 20 mM ammonium bicarbonate, pH 8.5) to neutralize the compound.

  • Column Equilibration: Equilibrate the SCX column with 5-10 column volumes (CVs) of Binding Buffer.

  • Sample Loading: Dissolve the crude product in a minimal amount of Binding Buffer and load it onto the column.

  • Washing: Wash the column with 3-5 CVs of Binding Buffer to elute any unbound, neutral, or anionic impurities.

  • Elution: Apply a gradient or a step of the Elution Buffer to release your bound pyrrolopyridine from the resin.

  • Analysis & Desalting: Collect fractions and analyze them by TLC or LC-MS. Pool the pure fractions. If a high salt buffer was used for elution, the product will need to be desalted, typically using reversed-phase solid-phase extraction (SPE).

Protocol 2: Chiral Separation using Supercritical Fluid Chromatography (SFC)

This protocol provides a general screening approach to develop a method for separating enantiomers of a chiral pyrrolopyridine.

Methodology:

  • Column Screening: Screen a set of chiral stationary phases (CSPs). Common highly effective phases include those based on derivatized amylose and cellulose.

  • Initial Screening Conditions:

    • Mobile Phase: Supercritical CO₂.

    • Co-solvent/Modifier: Start with a simple gradient of methanol (e.g., 5-40% over 5-10 minutes).[11]

    • Additive: For a basic pyrrolopyridine, use methanol containing 0.1% diethylamine (DEA) to improve peak shape.[11]

    • Back Pressure: Maintain at ~150 bar.

    • Temperature: 40 °C.

  • Method Optimization:

    • Once a CSP shows baseline or partial separation, optimize the method by adjusting the co-solvent type (e.g., switch to ethanol or isopropanol), co-solvent gradient, temperature, and back pressure to maximize resolution.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a preparative SFC system for the isolation of larger quantities of each enantiomer.

References
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • Flieger, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5179. [Link]

  • BenchChem. (2025). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. BenchChem.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Bio-Rad Laboratories. [Link]

  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]

  • Welch, C. J., et al. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies Inc. [Link]

  • Finke, H. L., et al. (1954). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Journal of Physical Chemistry. [Link]

  • BenchChem. (2025).
  • AstraZeneca. (n.d.). Supercritical Fluid Chromatography as a sustainable tool for large scale purification. [Link]

  • Lee, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Agerbirk, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne LABS. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Wallace, R. G., & Rochfort, K. D. (2023). Ion-Exchange Chromatography: Basic Principles and Application. Methods in Molecular Biology. [Link]

  • ResearchGate. (2017). Is there any method other than column chromatography to purify compound. ResearchGate. [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. [Link]

  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. ResearchGate. [Link]

  • BenchChem. (2025).
  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. Phenomenex. [Link]

  • Majors, R. E. (2015). Continuing Innovations in Reversed-Phase Chromatography Column Technology. LCGC International. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrrolo[3,4-c]isoquinoline-1,3-dione Analogs. BenchChem.
  • MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]

  • Piras, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • ResearchGate. (2025). Pyrrolopyridine o-aminonitriles in heterocyclic synthesis: Synthesis and antimicrobial effects of novel pyridopyrrolopyrimidines and related molecules. ResearchGate. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Reddy, L. C. S., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules. [Link]

  • Mills, K. P., et al. (1987). Purification Procedures for Synthetic Dyes: Part 3 - HPLC Separation of the Components of 1,4-Bis(2,6-diisopropylanilino)anthraquinone. Dyes and Pigments. [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2023). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Periodikos. [Link]

Sources

Optimization

"degradation pathways of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile under acidic/basic conditions"

An In-Depth Technical Guide to the Stability of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Welcome to the Technical Support Center for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. As a key heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Welcome to the Technical Support Center for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. As a key heterocyclic scaffold in medicinal chemistry and drug discovery, understanding its stability is paramount for accurate experimental design, from synthesis and purification to formulation and screening.[1] This guide provides field-proven insights into the degradation pathways of this molecule under acidic and basic conditions, presented in a practical question-and-answer format for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the intrinsic stability of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Q1: What is the primary point of instability on the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile molecule under hydrolytic conditions?

The most susceptible functional group on the molecule is the 3-carbonitrile (-C≡N) group. Both acidic and basic aqueous conditions can promote its hydrolysis. While the fused pyrrolopyridine ring system can also be sensitive to extreme pH and temperature, the nitrile group is the most likely site of initial degradation.[2][3][4]

Q2: What is the expected degradation product under acidic conditions?

Under acidic conditions, the nitrile group is expected to hydrolyze to a carboxylic acid.[5] The reaction proceeds through an intermediate amide, but this amide is also susceptible to hydrolysis under acidic conditions and is typically not isolated. The final product is 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid .[2][6] The formation of a protonated ammonia co-product in the final step makes the reaction essentially irreversible, driving it towards the carboxylic acid.[2]

Q3: What are the expected degradation products under basic conditions?

The outcome of basic hydrolysis is highly dependent on the reaction conditions.[2]

  • Milder Conditions (e.g., lower temperatures, shorter reaction times) will likely yield the corresponding primary amide: 1H-pyrrolo[3,2-b]pyridine-3-carboxamide .[6]

  • Harsher Conditions (e.g., high temperatures, prolonged reflux) will hydrolyze the nitrile all the way to the carboxylate salt.[2][7] Upon acidic workup, this will yield the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid .

Q4: Which pathway, acidic or basic hydrolysis, is faster?

Generally, acidic hydrolysis of nitriles proceeds readily because the initial protonation of the nitrile nitrogen makes the carbon atom significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[2][6] Basic hydrolysis requires a strong nucleophile (hydroxide ion) to attack the less reactive nitrile carbon, and the subsequent steps can be unfavorable, often requiring more vigorous conditions (e.g., higher heat) to proceed to the carboxylic acid.[2]

Degradation Pathway Mechanisms

The following diagrams illustrate the expected mechanistic pathways for the degradation of the nitrile group.

Acidic Hydrolysis cluster_0 Acidic Hydrolysis Pathway Start 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile ProtonatedNitrile Protonated Nitrile (More Electrophilic) Start->ProtonatedNitrile + H₃O⁺ Intermediate1 Intermediate after H₂O Attack ProtonatedNitrile->Intermediate1 + H₂O AmideTautomer Imidic Acid (Amide Tautomer) Intermediate1->AmideTautomer - H⁺ Amide 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide (Intermediate) AmideTautomer->Amide Tautomerization CarboxylicAcid 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid (Final Product) Amide->CarboxylicAcid Further Hydrolysis (+H₂O, -NH₄⁺)

Caption: Expected acidic hydrolysis pathway of the nitrile group.

Basic Hydrolysis cluster_1 Basic Hydrolysis Pathway Start 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Intermediate2 Intermediate after OH⁻ Attack Start->Intermediate2 + OH⁻ Amide 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide (Product under mild conditions) Intermediate2->Amide + H₂O - OH⁻ Carboxylate Carboxylate Salt Amide->Carboxylate Further Hydrolysis (+OH⁻, Harsh Conditions) CarboxylicAcid 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid (Product after acidic workup) Carboxylate->CarboxylicAcid + H₃O⁺ Workup

Caption: Expected basic hydrolysis pathway of the nitrile group.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My reaction in an acidic aqueous solution consumed all the starting material, but I cannot find the expected product by TLC or normal-phase chromatography.

Causality & Solution: You have likely hydrolyzed the nitrile group to the corresponding carboxylic acid, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid . This new molecule has vastly different physicochemical properties:

  • Polarity: The carboxylic acid is significantly more polar than the starting nitrile. It may not move from the baseline of your TLC plate using typical solvent systems like ethyl acetate/hexanes.

  • Solubility: It may be insoluble in common organic extraction solvents (like ethyl acetate or dichloromethane) at neutral pH but soluble in aqueous base.

  • Chromatography: It will exhibit very strong interactions with silica gel.

Troubleshooting Steps:

  • Analytical Check: Use a more polar TLC eluent (e.g., add 5-10% methanol and 1% acetic acid to your dichloromethane eluent) to see if a new spot appears. Analyze your crude reaction mixture by LC-MS to look for the mass of the carboxylic acid (C₈H₆N₂O₂, MW: 162.15).

  • Workup Modification: To isolate the product, basify the aqueous solution with NaOH or NaHCO₃ and wash with an organic solvent to remove any non-polar impurities. Then, re-acidify the aqueous layer to pH ~3-4, which should precipitate the carboxylic acid or allow it to be extracted with a more polar organic solvent like ethyl acetate.

Problem: After a basic workup (e.g., using 1 M NaOH), my LC-MS shows a new peak with a mass of +18 compared to my starting material.

Causality & Solution: A mass increase of 18 amu (from C₈H₅N₃ to C₈H₇N₃O) corresponds to the addition of one molecule of water. This strongly suggests you have hydrolyzed the nitrile to the primary amide, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide . This often occurs if the basic conditions were not harsh enough (e.g., room temperature workup) for complete hydrolysis to the carboxylic acid.[2][6]

Troubleshooting Steps:

  • Confirmation: If you need to confirm the identity, you can intentionally subject a small sample to harsher basic conditions (e.g., heat in 1 M NaOH at 60°C for several hours) and monitor for the conversion to the carboxylic acid (mass of 162.15).

  • Process Control: If the amide is an undesired byproduct, avoid prolonged exposure to basic aqueous solutions during workup. If the amide is the desired product, use milder basic conditions (e.g., K₂CO₃ in aqueous methanol) and carefully monitor the reaction to avoid over-hydrolysis.

Problem: My compound appears to degrade upon standing on the silica gel column during purification.

Causality & Solution: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive functional groups if protic solvents (like methanol) are used in the eluent. Some nitrogen-containing heterocycles are particularly prone to degradation on silica.[8]

Troubleshooting Steps:

  • Use a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel for your column chromatography.

  • Deactivate the Silica: If you must use silica, you can "deactivate" it by pre-flushing the column with your eluent system containing a small amount of a basic modifier like triethylamine (~0.5-1%). This neutralizes the acidic sites.

  • Optimize Eluent: Avoid using highly protic solvents like methanol if possible. A gradient of ethyl acetate in hexanes or acetone in dichloromethane may be sufficient. If a protic solvent is necessary, keep its concentration low and run the column as quickly as possible.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid & Base Hydrolysis)

This protocol outlines a standard forced degradation study to determine the stability of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and identify its degradation products, a crucial step in developing stability-indicating analytical methods.[9]

Objective: To intentionally degrade the compound under controlled acidic and basic conditions and monitor the formation of degradation products over time. A target degradation of 5-20% is generally recommended to ensure that the primary degradation pathways are observed without complete destruction of the molecule.[9]

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • HPLC or UPLC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation (in triplicate for each condition):

    • Acid Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of water.

  • Time Zero (T₀) Analysis: Immediately after preparation, take an aliquot from the base stress sample, neutralize it with an equivalent amount of 0.1 M HCl, and analyze by HPLC-MS. Do the same for the acid stress sample, neutralizing it with 0.1 M NaOH. Analyze the control sample directly. This establishes the baseline purity.

  • Incubation: Place all vials in a controlled temperature bath set to 60°C.

  • Time-Point Analysis: Withdraw aliquots from each vial at specific time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the acid/base stressed samples as described in the T₀ step.

  • Analysis: Analyze all samples by HPLC-MS. Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks (degradants). Record the retention times and mass-to-charge ratios (m/z) of all new peaks.

Stress ConditionReagent ConcentrationTemperatureRecommended Time Points
Acid Hydrolysis 0.1 M HCl60 °C0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60 °C0, 2, 4, 8, 24 hours
Neutral Control Water60 °C0, 24 hours

graph TD {
A[Prepare 1 mg/mL Stock Solution in ACN] --> B{Prepare Samples};
B --> C[Acid Stress: 0.1 M HCl];
B --> D[Base Stress: 0.1 M NaOH];
B --> E[Control: Water];
subgraph Time Zero Analysis
    C --> F[Neutralize & Inject];
    D --> G[Neutralize & Inject];
    E --> H[Inject Directly];
end

subgraph Incubation at 60°C
    C --> I{Incubate};
    D --> J{Incubate};
    E --> K{Incubate};
end

subgraph Time Point Analysis (e.g., 2, 4, 8, 24h)
    I --> L[Withdraw, Neutralize, Inject];
    J --> M[Withdraw, Neutralize, Inject];
    K --> N[Withdraw, Inject];
end

O[Analyze Data: Track Parent Peak & Identify Degradants by HPLC-MS];
L --> O;
M --> O;
N --> O;

}

Caption: Experimental workflow for a forced degradation study.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Pearson. (n.d.). What distinguishes acidic hydrolysis from basic hydrolysis of nitriles?. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). [Image]. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.... Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

"managing impurities in the large-scale synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile"

Technical Support Center: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile A Guide to Impurity Management in Large-Scale Synthesis Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonit...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

A Guide to Impurity Management in Large-Scale Synthesis

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for managing impurities during large-scale production. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of this synthesis.

Section 1: Overview of the Synthetic Landscape & Impurity Hotspots

The large-scale synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, typically relies on a few core strategies.[1][2] The most common and scalable approach involves the construction of the azaindole core followed by the introduction of the carbonitrile group. A frequent challenge in scaling up azaindole synthesis is managing the formation of isomers and process-related impurities.[3]

A plausible and widely-used strategy involves the palladium-catalyzed cyanation of a halogenated precursor, such as 3-bromo-1H-pyrrolo[3,2-b]pyridine. This "core functionalization" approach is often favored for its convergence and the availability of starting materials.[1] However, this key transformation and the preceding steps are susceptible to impurity formation that can complicate downstream processing and compromise final product quality.

Below is a workflow diagram illustrating a common synthetic route and the points at which critical impurities may arise.

G cluster_0 Step 1: Azaindole Core Synthesis cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification A Substituted Pyridine Precursor B Ring Cyclization (e.g., Fischer, Bartoli) A->B C Halogenation (e.g., NBS, Br2) B->C D 3-Bromo-1H-pyrrolo[3,2-b]pyridine (Key Intermediate) C->D Imp1 Isomeric Impurities (e.g., 2-bromo isomer) C->Imp1 Poor Regioselectivity E Palladium-Catalyzed Cyanation D->E F 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (Crude Product) E->F Imp2 Unreacted Starting Material (3-Bromo SM) E->Imp2 Incomplete Conversion Imp3 Hydrolysis Product (3-carboxamide) E->Imp3 Presence of Water Imp4 Residual Palladium E->Imp4 Inefficient Work-up G Crystallization / Chromatography F->G H Final Pure Product G->H

Caption: Synthetic workflow and key impurity formation points.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My palladium-catalyzed cyanation reaction is sluggish or stalls, leaving significant amounts of the 3-bromo starting material. What are the likely causes and how can I fix it?

Answer: This is a common issue in palladium-catalyzed cross-coupling reactions at scale. The root cause often lies with catalyst activity, reagent quality, or reaction conditions.

  • Causality - Catalyst Deactivation: The palladium catalyst, especially in its Pd(0) active form, can be sensitive to oxygen. Furthermore, the choice of ligand is critical for stabilizing the catalyst and facilitating the reaction cycle.[4]

  • Causality - Reagent Purity: The cyanide source (e.g., Zinc Cyanide, Zn(CN)₂) must be anhydrous and of high purity. Water can hydrolyze the cyanide and also interfere with the catalyst.[1][4] The solvent (e.g., DMF, DMAc) must be anhydrous and de-gassed to prevent catalyst oxidation.[1]

  • Causality - Insufficient Temperature: While higher temperatures can lead to degradation, insufficient thermal energy will result in a slow reaction rate.

Troubleshooting Suggestions:

  • Ensure Inert Atmosphere: Rigorously de-gas your solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Catalyst & Ligand Selection: If using a pre-catalyst like Pd(OAc)₂, ensure the ligand (e.g., Xantphos, dppf) is added in the correct stoichiometry.[4] Consider using a more robust, commercially available pre-formed catalyst like a G2 or G3 Buchwald precatalyst, which can exhibit higher stability and activity.

  • Temperature Optimization: Carefully monitor the reaction progress by HPLC or LC-MS while incrementally increasing the temperature. A typical range for these reactions is 80-120°C.[1][5]

  • Reagent Quality Check: Use a freshly opened bottle of zinc cyanide or dry it in a vacuum oven before use. Use a high-purity, anhydrous grade of the solvent.

Question 2: My final product is contaminated with an impurity that has a mass of +18 amu (M+18) compared to the product. What is this impurity and how do I prevent it?

Answer: This impurity is almost certainly the corresponding 3-carboxamide, formed by the hydrolysis of the nitrile group.

  • Causality - Reaction & Work-up Conditions: The nitrile group can be susceptible to hydrolysis under either strongly acidic or basic conditions, particularly at elevated temperatures. This can occur during the reaction itself if there is water present, or more commonly, during an aqueous work-up or purification.

Troubleshooting Suggestions:

  • Anhydrous Reaction Conditions: As mentioned above, ensure all reagents and solvents are strictly anhydrous to minimize hydrolysis during the reaction.

  • Neutralize Work-up: During the work-up, avoid prolonged exposure to strong acids or bases. If an aqueous wash is necessary, use neutral solutions like brine and perform the extractions efficiently.

  • Control Temperature during Isolation: When concentrating the product solution, use the lowest possible temperature to avoid thermally-induced hydrolysis, especially if residual acidic or basic species are present.

  • Purification Strategy: If the amide has already formed, it can often be separated by column chromatography due to its higher polarity. However, prevention is the most effective strategy at scale. For purification, crystallization is often the most efficient method, and selecting a solvent system that leaves the more polar amide in the mother liquor is key.[3][5]

Question 3: After purification, my NMR spectrum shows broad signals, and elemental analysis suggests the presence of residual metal. How can I effectively remove residual palladium?

Answer: Residual palladium is a critical impurity, especially for pharmaceutical applications, and must be reduced to low ppm levels. Simple filtration or crystallization is often insufficient.

  • Causality - Catalyst State: Palladium can remain in the product solution in various forms, including colloidal nanoparticles or soluble complexes, making it difficult to remove by conventional means.

Troubleshooting Suggestions:

  • Metal Scavenging: This is the most robust method. After the reaction is complete, and before final isolation, treat the reaction mixture (diluted with a suitable solvent) with a metal scavenger.

Scavenger TypeTrade Name ExampleMechanismUse Case
Thiol-functionalized SilicaSiliaMetS ThiolCovalent binding to PalladiumHighly effective, broad compatibility
Amine-functionalized SilicaSiliaMetS AmineChelationGood for various Pd oxidation states
Activated CarbonDarco®, Norit®AdsorptionCost-effective, but may adsorb product
  • Aqueous Washes: Performing washes with aqueous solutions containing chelating agents like EDTA or thiourea can help extract palladium salts, though this is often less effective for elemental palladium.

  • Optimized Crystallization: A well-designed crystallization can significantly reduce palladium levels. The metal impurities may be excluded from the crystal lattice and remain in the mother liquor.

Protocol: Palladium Scavenging with Functionalized Silica

  • Once the reaction is deemed complete by HPLC, cool the mixture to room temperature.

  • Dilute the reaction mixture with a solvent in which the product is soluble but that is compatible with the scavenger (e.g., Toluene, Ethyl Acetate).

  • Add the functionalized silica scavenger (typically 5-10 equivalents by weight relative to the theoretical amount of palladium).

  • Stir the slurry at a controlled temperature (e.g., 40-60°C) for 2-4 hours. Monitor palladium levels in the solution by ICP-MS if possible.

  • Filter the mixture through a pad of celite to remove the scavenger. Wash the filter cake with fresh solvent.

  • Combine the filtrates and proceed with the product isolation.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which analytical methods are essential for monitoring this reaction and characterizing impurities? A1: A combination of techniques is crucial.

  • HPLC/UPLC: This is the workhorse for reaction monitoring. A gradient reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase) is typically used to separate the starting material, product, and key impurities.

  • LC-MS: Invaluable for identifying unknown impurity peaks by providing molecular weight information.[3]

  • NMR: Essential for structural confirmation of the final product and for identifying and quantifying impurities if their signals are resolved from the product's signals. Consulting NMR solvent impurity charts is also recommended to avoid misinterpreting solvent peaks.[3][6]

  • ICP-MS/OES: Required for quantifying trace levels of residual palladium or other metals.

Q2: My process sometimes generates a structural isomer. Why does this happen and how can it be controlled? A2: Isomer formation in azaindole synthesis often points to issues with regioselectivity in a preceding step, such as the initial halogenation of the 1H-pyrrolo[3,2-b]pyridine core.[3] The electronic nature of the fused ring system can direct substitution to multiple positions. To control this, carefully screen and optimize the halogenation conditions (reagent, solvent, temperature) to favor substitution at the desired 3-position. If the isomer is unavoidable, a robust chromatographic or crystallization method is needed to ensure separation.

Q3: Is crystallization a viable purification method for this compound at a large scale? A3: Yes, crystallization is highly preferred over chromatography for large-scale purification due to its efficiency and cost-effectiveness.[5] The key is developing a robust crystallization process. This involves screening various solvents and solvent mixtures to find a system where the product has high solubility at an elevated temperature and low solubility at room temperature or below, while key impurities remain in the mother liquor. Common solvents for recrystallizing such heterocyclic compounds include ethanol, isopropanol, ethyl acetate, and acetonitrile, or mixtures thereof.[3]

G cluster_solutions Corrective Actions A Impurity Detected by HPLC / LC-MS B Identify Impurity (Mass, NMR, Standard) A->B C Is it Unreacted Starting Material? B->C D Is it a Known Process Impurity (e.g., Amide)? C->D No Sol_C • Increase catalyst loading • Optimize temperature/time • Check reagent quality C->Sol_C Yes E Is it Residual Catalyst? D->E No Sol_D • Ensure anhydrous conditions • Use neutral work-up • Optimize purification D->Sol_D Yes F Unknown Impurity E->F No Sol_E • Implement metal scavenging • Use activated carbon • Optimize crystallization E->Sol_E Yes Sol_F • Full characterization (NMR, MS/MS) • Investigate root cause (side reaction, degradation) F->Sol_F

Caption: A logical troubleshooting workflow for impurity identification.

References

  • BenchChem. (2025). Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. BenchChem.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • Patrick, D. A., et al. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central.
  • BenchChem. (2025). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. BenchChem.
  • Hoff, B. H., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Unknown. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Unknown Source.
  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Optimization

"optimizing catalyst selection for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile"

. ## Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonit...

Author: BenchChem Technical Support Team. Date: January 2026

. ## Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your own results.

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a significant scaffold in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, making the efficient synthesis of functionalized analogues like the 3-carbonitrile derivative a key objective in drug discovery.[2][3] This guide focuses on the critical step of catalyst selection for the introduction of the carbonitrile group, a common challenge in heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile?

There are two main approaches to synthesizing the 1H-pyrrolo[3,2-b]pyridine core:

  • Ring Construction: This involves building the pyrrole ring onto a pre-functionalized pyridine. Methods like the modified Fischer indole synthesis fall into this category.[4]

  • Core Functionalization: This strategy starts with a pre-existing 1H-pyrrolo[3,2-b]pyridine scaffold and introduces the desired functional group. For the synthesis of the 3-carbonitrile, this typically involves the cyanation of a 3-halo-1H-pyrrolo[3,2-b]pyridine precursor.[1]

The choice between these strategies often depends on the availability of starting materials and the desired scale of the reaction.[1]

Q2: I'm pursuing a core functionalization strategy. Which catalytic method is most common for introducing the nitrile group?

Palladium-catalyzed cyanation is the most prevalent and effective method for this transformation.[5][6] This reaction typically involves coupling a 3-halo-1H-pyrrolo[3,2-b]pyridine (e.g., 3-bromo or 3-chloro derivative) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.[4][7] These methods are valued for their tolerance of various functional groups.[1][8]

Q3: What are the most critical components of a successful palladium-catalyzed cyanation reaction for this substrate?

The success of your cyanation reaction hinges on the careful selection and optimization of four key components:

  • Palladium Precursor: The choice of the palladium source is crucial.

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Cyanide Source: Different cyanide reagents have varying reactivity and safety profiles.

  • Solvent and Base: These create the optimal environment for the reaction to proceed efficiently.

Troubleshooting Guide: Palladium-Catalyzed Cyanation

This section addresses specific issues you might encounter during the palladium-catalyzed cyanation of a 3-halo-1H-pyrrolo[3,2-b]pyridine.

Issue 1: Low or No Conversion of Starting Material

Potential Cause 1: Inactive Catalyst

  • Expert Insight: Catalyst deactivation by the cyanide anion is a well-documented issue in these reactions.[8] Cyanide can strongly coordinate to the palladium center, poisoning the catalyst at various stages of the catalytic cycle.[8]

  • Troubleshooting Steps:

    • Use a Pre-catalyst: Consider using a palladacycle precatalyst which can allow for rapid activation of the palladium in the presence of a wide range of substrates.[8][9]

    • Ensure Anhydrous and Inert Conditions: Water and oxygen can degrade the catalyst.[5] Always use anhydrous solvents and thoroughly degas your reaction mixture, maintaining it under an inert atmosphere (e.g., argon or nitrogen).[5]

    • Select the Right Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species. If you suspect issues with this activation step, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1]

Potential Cause 2: Poor Ligand Choice

  • Expert Insight: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. For electron-rich heterocyclic systems like pyrrolopyridines, bulky, electron-rich phosphine ligands are often effective.

  • Troubleshooting Steps:

    • Screen Different Ligands: If your initial choice is not yielding results, screen a panel of ligands. Common choices for C-N and C-C bond formations on similar scaffolds include Xantphos, RuPhos, and BrettPhos.[4][10][11]

    • Consider Bidentate Ligands: Bidentate phosphine ligands like DPPF (diphenylphosphinoferrocene) can be effective in preventing the formation of inactive palladium dimers.[12]

Potential Cause 3: Inappropriate Cyanide Source

  • Expert Insight: The choice of cyanide source impacts both reactivity and safety.

  • Troubleshooting Steps:

    • Zinc Cyanide (Zn(CN)₂): This is a widely used and often effective cyanide source.[1][4] It is less toxic than alkali metal cyanides.[8]

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic food additive that can serve as a cyanide source, offering a safer alternative.[8]

    • Copper(I) Thiocyanate (CuSCN): This has been reported as a safe and effective cyanide source in some palladium-catalyzed cyanations.[13]

Issue 2: Formation of Significant Byproducts

Potential Cause 1: Homocoupling of the Starting Material

  • Expert Insight: Under certain conditions, the halo-pyrrolopyridine can couple with itself, leading to dimeric byproducts.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This can sometimes reduce the rate of homocoupling relative to the desired cyanation.[4]

    • Adjust Reagent Stoichiometry: Carefully control the ratio of your starting material, cyanide source, and catalyst.

Potential Cause 2: Hydrolysis of the Nitrile Group

  • Expert Insight: The product, 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of water under acidic or basic conditions.[4]

  • Troubleshooting Steps:

    • Maintain Anhydrous Conditions: As mentioned for catalyst stability, this is also crucial for product integrity.[5]

    • Neutral Workup: During the reaction workup, try to maintain a neutral pH to avoid hydrolysis.[4]

Catalyst and Condition Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing your catalyst system for the cyanation reaction.

catalyst_selection_workflow start Start: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile precursor Select Precursor: 3-Halo-1H-pyrrolo[3,2-b]pyridine start->precursor pd_source Choose Palladium Source precursor->pd_source ligand Select Ligand pd_source->ligand cn_source Choose Cyanide Source ligand->cn_source conditions Optimize Reaction Conditions (Solvent, Base, Temperature) cn_source->conditions analysis Analyze Results (TLC, LC-MS, NMR) conditions->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot Low Yield or Byproducts success Successful Synthesis analysis->success High Yield & Purity troubleshoot->pd_source Re-evaluate Catalyst System

Caption: A decision workflow for catalyst selection and optimization.

Data Summary: Common Catalyst Systems

The following table summarizes common catalyst systems used for palladium-catalyzed cyanation reactions of aryl halides, which can be adapted for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Palladium SourceLigandCyanide SourceTypical SolventTemperature (°C)Reference
Pd(PPh₃)₄-Zn(CN)₂DMF80-120[1]
Pd₂(dba)₃dppfZn(CN)₂DMF80-120[5]
Pd(OAc)₂XantphosZn(CN)₂DMF80-120[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

This protocol provides a starting point for your experiments. Optimization of specific parameters will likely be necessary.

Materials:

  • 3-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)[1]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[1]

  • Anhydrous, degassed solvent (e.g., DMF)[1]

Procedure:

  • To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add 3-bromo-1H-pyrrolo[3,2-b]pyridine, zinc cyanide, and the palladium catalyst.[1]

  • Add the anhydrous, degassed solvent via syringe.[1]

  • Seal the vessel and heat the reaction mixture to 80-120 °C.[1]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[1]

Troubleshooting Flowchart

troubleshooting_flowchart start Low Yield or No Reaction check_catalyst Is the catalyst active? - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst check_ligand Is the ligand appropriate? - Screen different ligands (e.g., Xantphos, dppf) start->check_ligand No check_catalyst->check_ligand Yes check_conditions Are the reaction conditions optimal? - Vary temperature - Screen solvents and bases check_ligand->check_conditions Yes check_byproducts Are there significant byproducts? check_conditions->check_byproducts Yes hydrolysis Hydrolysis of nitrile? - Ensure anhydrous conditions - Neutral workup check_byproducts->hydrolysis Yes homocoupling Homocoupling? - Lower temperature - Adjust stoichiometry check_byproducts->homocoupling No optimize Continue Optimization hydrolysis->optimize homocoupling->optimize

Caption: A logical flowchart for troubleshooting common issues.

By systematically evaluating each component of the catalytic system and understanding the underlying chemical principles, researchers can overcome common challenges in the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile and accelerate their drug discovery efforts.

References

  • Benchchem. (n.d.). Sonogashira Coupling of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine.
  • Benchchem. (n.d.). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies.
  • Benchchem. (n.d.). Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Wiley Online Library. (2019, May). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • National Institutes of Health. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ACS Publications. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Wiley Online Library. (2003, August 7). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • ResearchGate. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
  • Organic Chemistry Portal. (n.d.). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization.
  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4).
  • RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • ACS Publications. (2010, September 22). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • PubMed. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • MDPI. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
  • PubMed Central. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (n.d.). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines.
  • ScienceDirect. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubMed. (2016, October 12). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives.
  • National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). Palladium-catalyzed Cyanation of Aryl Halides.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Bartleby. (2024, May 11). Draw a resonance form for 1 H-pyrrolo[2,3-b]pyridine in which nitrogen has a formal charge of +1.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and its Isomers for Researchers and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous biologically active compounds. This guide offers a comparative analysis of the biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous biologically active compounds. This guide offers a comparative analysis of the biological activities of isomers of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, with a particular focus on their potential as kinase inhibitors and anticancer agents. By examining the structure-activity relationships (SAR) and presenting available experimental data, this document aims to provide researchers and drug development professionals with insights to navigate the therapeutic potential of this important class of molecules.

Introduction: The Significance of the Pyrrolopyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring. The position of the nitrogen atom in the pyridine ring gives rise to six possible isomers, each with distinct electronic and steric properties. This structural diversity profoundly influences their biological activity. The incorporation of a carbonitrile (-C≡N) group, a potent hydrogen bond acceptor and a versatile synthetic handle, further enhances the drug-like properties of these scaffolds, particularly in the context of kinase inhibition. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridine core can effectively interact with the hinge region of protein kinases, a key interaction for potent inhibition.

This guide will delve into the nuances of how isomeric variations of the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold impact its biological profile.

Isomeric Landscape and Structure-Activity Relationships

The biological activity of pyrrolopyridine derivatives is highly dependent on the arrangement of the nitrogen atoms within the bicyclic system. While direct comparative studies on the parent 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile isomers are limited, analysis of their derivatives provides valuable insights into their therapeutic potential.

Below is a diagram illustrating the core structures of the key pyrrolopyridine isomers discussed in this guide.

isomers cluster_0 1H-Pyrrolo[3,2-b]pyridine cluster_1 1H-Pyrrolo[2,3-b]pyridine cluster_2 1H-Pyrrolo[3,2-c]pyridine cluster_3 1H-Pyrrolo[2,3-c]pyridine 3,2-b 2,3-b 3,2-c 2,3-c

Figure 1. Chemical structures of key pyrrolopyridine isomers.

1H-Pyrrolo[3,2-b]pyridine Derivatives

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated for their anticancer properties. A study focused on novel 4-azaindole-1,2,4-oxadiazole hybrids derived from 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile demonstrated potent anticancer activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. Notably, some of these compounds exhibited superior or comparable activity to the standard chemotherapeutic agents 5-fluorouracil and erlotinib. The most promising compounds also displayed excellent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.

1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a prominent feature in many kinase inhibitors. Derivatives of this isomer have been identified as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Cell Division Cycle 7 (Cdc7) kinase. One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3, with one compound exhibiting IC50 values in the low nanomolar range against FGFR1 and FGFR2. Furthermore, compounds with a 1H-

Comparative

A Comprehensive Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives

The 1H-Pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic structure in medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine ring provides a versatile fra...

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-Pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic structure in medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine ring provides a versatile framework for designing molecules that can interact with a variety of biological targets. The introduction of a carbonitrile group at the 3-position further enhances its potential, offering a key interaction point and a handle for synthetic modifications. This guide provides an in-depth comparison of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives, focusing on their structure-activity relationships (SAR) against different biological targets, supported by experimental data and protocols.

The 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Core: A Scaffold of Opportunity

The 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile core is a bioisostere of indole, and the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets like protein kinases.[1] The carbonitrile group is an important pharmacophore that can participate in hydrogen bonding and other interactions within a binding site.[2] This combination of features makes this scaffold a promising starting point for the development of novel therapeutics.

Below is a visualization of the core scaffold with numbering for key positions that will be discussed in the SAR analysis.

HNE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare compound stock solutions in DMSO Incubation Incubate HNE with compound or DMSO (control) Compound_Prep->Incubation Enzyme_Prep Prepare HNE solution in assay buffer Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution in assay buffer Reaction_Start Add substrate to initiate reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure fluorescence increase over time Reaction_Start->Measurement IC50_Calc Calculate IC50 values from dose-response curves Measurement->IC50_Calc

Caption: Workflow for the HNE inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO.

  • Assay Buffer: Use a buffer of 50 mM Tris-HCl, pH 7.4, 0.15 M NaCl, 0.1% BSA, and 0.05% Tween-20.

  • Enzyme and Substrate: Human Neutrophil Elastase and a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) are used.

  • Assay Procedure:

    • Add 2 µL of the compound solution (or DMSO for control) to the wells of a 96-well plate.

    • Add 88 µL of the HNE solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution.

  • Data Acquisition: Measure the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.

Anticancer Agents

The 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold has also been explored for its potential as an anticancer agent. A study by Bari et al. investigated a series of N-aryl-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles as potential inhibitors of tumor cell growth.

Key SAR Observations:

  • N1-Aryl Substitution: The nature and substitution pattern of the aryl group at the N1 position are critical for anticancer activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing or electron-donating groups on the N1-aryl ring and their positions significantly impact the cytotoxic effects.

Comparative Data of Anticancer Activity:

While a detailed table with IC50 values against specific cell lines from a single comprehensive study on this exact scaffold is not readily available in the provided search results, the general trend from related azaindole studies suggests that substitutions on the core can modulate activity against various cancer cell lines. For example, in a study on 1H-pyrrolo[3,2-c]pyridine derivatives, compounds with an indolyl group showed potent antiproliferative activities. [3] Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The following is a generalized protocol for assessing the antiproliferative activity of the synthesized compounds against cancer cell lines, a common assay in anticancer drug discovery. [3] Workflow for MTT Assay:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of compounds Incubation_24h->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Determination Calculate IC50 values Absorbance_Reading->IC50_Determination

Caption: Workflow for the MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, SGC-7901, MCF-7) into 96-well plates at an appropriate density and allow them to attach for 24 hours. [3]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold represents a valuable starting point for the design of potent and selective inhibitors for various therapeutic targets. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the N1 and C6 positions are key to modulating the biological activity of these derivatives. The position of the nitrogen atom within the pyridine ring also plays a crucial role in target engagement.

Future research should focus on expanding the diversity of substituents at these key positions to further explore the chemical space and optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of new derivatives, facilitating comparative analysis and accelerating the drug discovery process.

References

[2]Tesei, A., et al. (2017). Exploration of nitrogen heterocycle scaffolds for the development of potent human neutrophil elastase inhibitors. European Journal of Medicinal Chemistry, 138, 984-998. [3]Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305759. [4]Bari, S. B., et al. (2018). Synthesis, Biological Evaluation and Molecular Modeling of N-Aryl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2548. [1]Wany, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.

Sources

Validation

A Senior Scientist's Guide to 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile: A Comparative Analysis for Modern Drug Discovery

Introduction: The Strategic Value of Heterocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, heterocyclic scaffolds are the architectural bedrock upon which countless therapeutic agents a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds are the architectural bedrock upon which countless therapeutic agents are built.[1][2][3][4][5] Their structural diversity and capacity for multifarious interactions with biological targets make them "privileged structures."[6][7] Among these, the azaindole family, also known as pyrrolopyridines, has garnered immense interest as a bioisosteric replacement for indoles and purines, offering a nuanced approach to modulating physicochemical and pharmacological properties.[8]

This guide provides an in-depth comparative analysis of a specific, promising scaffold: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile . We will dissect its core attributes in relation to established and isomeric heterocyclic systems, including the foundational indole, the versatile benzimidazole, and the biologically ubiquitous purine. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a clear, data-supported framework for strategic decision-making in scaffold selection and lead optimization.

Section 1: Structural and Physicochemical Properties—A Tale of Nitrogen Placement

The defining feature of any scaffold is its fundamental structure, which dictates its electronic distribution, geometry, and potential for intermolecular interactions. The strategic placement of nitrogen atoms dramatically alters these properties, influencing everything from solubility to target binding.

1.1. The Scaffolds Under Review

  • 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole): The core of our topic. The pyridine nitrogen at position 4 introduces a hydrogen bond acceptor and modulates the electron density of the bicyclic system. The 3-carbonitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.[9][10]

  • Indole: The carbocyclic analogue of azaindole, representing a more lipophilic and less polar baseline. It is a cornerstone scaffold in medicinal chemistry.[1][2]

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): An isomer of our primary scaffold, where the nitrogen's proximity to the pyrrole fusion point alters its electronic influence and hydrogen bonding geometry. It is a well-established scaffold in kinase inhibitors.[11]

  • Benzimidazole: A bioisostere of purine, featuring a five-membered imidazole ring fused to benzene. It possesses both a hydrogen bond donor (N-H) and a basic nitrogen acceptor.[6][7][12][13][14]

  • Purine: The fundamental bicyclic heterocycle of adenine and guanine. Its multiple nitrogen atoms make it highly polar and capable of numerous hydrogen bonding interactions, but also present metabolic liabilities.[15][16][17]

1.2. Comparative Physicochemical Data

The subtle art of drug design often hinges on mastering a compound's physical properties. The introduction of nitrogen atoms into a carbocyclic ring, as seen when moving from indole to azaindole, typically increases polarity and aqueous solubility—a critical advantage in drug development.

Scaffold Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Predicted pKa (Basic) Key Features
1H-Pyrrolo[3,2-b]pyridineC₇H₆N₂118.141.354.8Pyridine N at pos-4; H-bond acceptor[9]
IndoleC₈H₇N117.152.14N/A (Not basic)More lipophilic; primary H-bond donor[1]
1H-Pyrrolo[2,3-b]pyridineC₇H₆N₂118.141.294.5Pyridine N at pos-7; common kinase hinge binder[9]
BenzimidazoleC₇H₆N₂118.141.535.5H-bond donor and acceptor; purine bioisostere[6]
PurineC₅H₄N₄120.11-0.912.4 (Basic), 8.9 (Acidic)Highly polar; multiple H-bond sites[16]
Note: LogP and pKa values are computationally predicted for the parent scaffolds and serve as a relative comparison. Actual experimental values for substituted derivatives will vary.[9]

Expert Interpretation: The transition from indole to the 1H-Pyrrolo[3,2-b]pyridine scaffold immediately offers a significant reduction in lipophilicity (lower LogP) and introduces a basic nitrogen handle for salt formation, both of which can enhance aqueous solubility. Compared to its 7-azaindole isomer, the 4-aza scaffold has a slightly higher pKa, suggesting subtle differences in basicity that could be exploited in formulation. The addition of the 3-carbonitrile group to the 1H-Pyrrolo[3,2-b]pyridine scaffold further increases polarity.[9] Benzimidazole offers a higher pKa still, making it more basic, while purine is the most polar and least lipophilic of the group.

Logical Relationship Diagram: Scaffold Bioisosterism This diagram illustrates the concept of bioisosteric replacement, showing how scaffolds can be interchanged to modulate properties while maintaining core structural features for biological target recognition.

G Indole Indole Azaindole 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Indole->Azaindole Replace C-H with N Benzimidazole Benzimidazole Indole->Benzimidazole Replace Pyrrole C-H with N Purine Purine Azaindole->Purine Add N atoms Benzimidazole->Purine Replace Benzene C-H with N atoms G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor cluster_2 4-Azaindole Inhibitor hinge_N NH hinge_O O scaffold_7aza 1H-Pyrrolo[2,3-b]pyridine scaffold_7aza->hinge_N H-Bond (N7) scaffold_7aza->hinge_O H-Bond (Pyrrole NH) scaffold_4aza 1H-Pyrrolo[3,2-b]pyridine scaffold_4aza->hinge_N H-Bond (N4)

Caption: Hypothetical kinase hinge-binding modes for different azaindole isomers.

Section 3: ADME & Metabolic Stability—The Hidden Hurdle

A potent compound is of little therapeutic value if it is rapidly metabolized and cleared from the body. Metabolic stability is a critical parameter where azaindoles often outshine their indole counterparts.

3.1. The Metabolic "Soft Spot" of Indoles

The electron-rich benzene ring of the indole scaffold is often a primary site for oxidative metabolism by Cytochrome P450 (CYP) enzymes. This can lead to rapid clearance and potentially the formation of reactive metabolites. [18] 3.2. The Azaindole Advantage

Replacing a C-H unit in the benzene ring with a more electron-deficient nitrogen atom generally makes the ring less susceptible to CYP-mediated oxidation. [18]This "blocking" of a metabolic soft spot is a key strategic reason for employing azaindole scaffolds.

Comparative In Vitro Metabolic Stability Data

A study comparing an indole prototype with its four azaindole isomers demonstrated a clear and uniform improvement in metabolic stability. [8] Scaffold in Compound Half-life in HLM (t½, min) Aqueous Solubility (µg/mL) Reference Indole (Prototype 11) 16.9 16 PharmaBlock [8] 4-Azaindole (Derivative 12) > 100 576.90 PharmaBlock [8] 5-Azaindole (Derivative 13) > 100 419 PharmaBlock [8] 6-Azaindole (Derivative 14) 38.5 487 PharmaBlock [8] 7-Azaindole (Derivative 15) 49.5 936 PharmaBlock [8] HLM = Human Liver Microsomes. Data is for a specific series of compounds and illustrates a general trend. [8] Expert Interpretation: The data is compelling. All four azaindole isomers provided a significant enhancement in metabolic half-life and a dramatic increase in aqueous solubility compared to the parent indole. [8]The 4-azaindole derivative, which corresponds to our scaffold of interest, exhibited the highest metabolic stability in this particular series. This is a powerful, data-driven justification for its selection. The reasoning is twofold: the pyridine nitrogen deactivates the ring towards oxidation, and its ability to act as a hydrogen bond acceptor can improve solubility, which in turn can lead to better bioavailability. [25]

Section 4: Synthetic Accessibility and Experimental Protocols

The feasibility of a scaffold is also a function of its synthetic tractability. While the synthesis of complex heterocycles can be challenging, established routes exist for the construction of the 1H-Pyrrolo[3,2-b]pyridine core.

4.1. General Synthetic Strategy

A plausible route to 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile can be devised from substituted pyridine precursors, followed by the construction of the fused pyrrole ring and introduction of the nitrile group. One common method for introducing the nitrile is a cyanation reaction on a halogenated precursor. [10]

Experimental Workflow: Synthesis via Cyanation

G A Start: 6-bromo-1H-pyrrolo[3,2-b]pyridine B Reagents: Copper(I) Cyanide (CuCN) Solvent: DMF or NMP A->B Add C Reaction Conditions: Heat (e.g., 150-200 °C) B->C Apply D Work-up: Aqueous quench, extraction C->D Process E Purification: Column Chromatography D->E Purify F Product: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile* E->F Isolate

Caption: Illustrative workflow for the synthesis of a pyrrolopyridine carbonitrile. Note: This workflow describes the synthesis of an isomer, 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, as a representative example of the cyanation step. [10]

4.2. Protocol: Synthesis of a 2-Substituted Benzimidazole (Comparative Example)

To provide a tangible, self-validating protocol, we describe a standard method for synthesizing the benzimidazole scaffold, which is often compared to azaindoles. This condensation reaction is a foundational technique in medicinal chemistry. [6][14] Objective: To synthesize a 2-substituted benzimidazole via condensation of an o-phenylenediamine and an aldehyde.

Materials:

  • o-phenylenediamine (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the selected aldehyde (1.0 eq) in DMF.

  • Addition of Oxidant: Add sodium metabisulfite (1.2 eq) to the mixture. This serves as a mild oxidizing agent for the cyclization step.

  • Reaction: Heat the mixture to 100-120 °C and stir for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Precipitation: The product will precipitate out of the aqueous solution. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual DMF and salts.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and Mass Spectrometry.

Causality and Validation: This protocol is self-validating because the formation of the benzimidazole product can be unequivocally confirmed by characterization methods. The choice of sodium metabisulfite is key; it facilitates the oxidative cyclization of the intermediate formed from the initial condensation of the diamine and aldehyde, providing a reliable and high-yielding route to the desired aromatic scaffold. [15]

Conclusion: The Strategic Case for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

The comparative analysis presented in this guide illuminates the distinct advantages of the 1H-Pyrrolo[3,2-b]pyridine scaffold and its 3-carbonitrile derivative.

  • Superior Physicochemical Properties: Compared to the parent indole, it offers inherently better aqueous solubility and metabolic stability, addressing two of the most significant challenges in early-stage drug discovery. [18]* Tunable Target Engagement: As a 4-azaindole, it provides a unique geometric arrangement for interacting with biological targets like protein kinases, offering a valuable alternative to the more common 7-azaindole scaffold to achieve novel binding modes and improved selectivity. [9]* Chemical Tractability: The presence of the carbonitrile group provides a versatile chemical handle for further modification, allowing for the fine-tuning of potency and pharmacokinetic properties. [9][10] While scaffolds like benzimidazole and purine remain powerful tools in the medicinal chemist's arsenal,[7][19] 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile represents a highly strategic choice for projects requiring a balance of drug-like properties, potent target engagement (particularly in the kinase domain), and synthetic versatility. Its thoughtful application can accelerate the journey from hit identification to a viable clinical candidate.

References
  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr. [Link]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Preprints.org. [Link]

  • Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Bentham Science Publishers. [Link]

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]

  • Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]

  • Purine analogue. Wikipedia. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Purine analogues. BrainKart. [Link]

  • Purine analogues – Knowledge and References. Taylor & Francis. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

  • Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. ResearchGate. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC - NIH. [Link]

  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC - NIH. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives as Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives. The pyrrolo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1] The strategic placement of the carbonitrile group on the 1H-Pyrrolo[3,2-b]pyridine core can serve as a crucial hydrogen bond acceptor, a common interaction in kinase-inhibitor binding.[2] This guide will navigate the logical progression of experiments, from initial biochemical validation to rigorous cellular target engagement and downstream pathway analysis, using the Janus Kinase (JAK) family as a primary example, given that various pyrrolopyridine isomers are potent JAK inhibitors.[3][4]

The Hierarchical Approach to MoA Validation

Validating the MoA of a novel kinase inhibitor is not a single experiment but a tiered, multi-faceted process. Each step provides a piece of a larger puzzle, building confidence in the compound's on-target activity and selectivity. The journey begins with the purified protein and culminates in a complex cellular environment, ensuring the observed effects are not artifacts of a simplified system.

cluster_0 Phase 1: Biochemical & Biophysical Characterization cluster_1 Phase 2: Cellular Target Engagement & Function cluster_2 Phase 3: In-Vivo Confirmation Biochem Biochemical Assays (Potency & Selectivity) Biophys Biophysical Assays (Direct Binding) Biochem->Biophys Confirms physical interaction CETSA Target Engagement (e.g., CETSA, NanoBRET) Biophys->CETSA Translates binding to cellular context Downstream Downstream Signaling (Western Blot) CETSA->Downstream Links target binding to pathway modulation Phenotype Phenotypic Assays (Cell Viability) Downstream->Phenotype Correlates pathway inhibition with cell fate InVivo In-Vivo Models (PK/PD & Efficacy) Phenotype->InVivo Validates therapeutic hypothesis

Caption: A workflow for validating the mechanism of action of a novel kinase inhibitor.

Phase 1: Foundational Evidence with Purified Proteins

The initial step is to determine if the compound interacts with its intended purified kinase target and to understand the selectivity of this interaction across the kinome.

Biochemical Assays: Quantifying Potency and Selectivity

Biochemical assays are the first litmus test, measuring the compound's ability to inhibit the catalytic activity of the purified kinase.[5] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Comparison of Biochemical Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.Gold standard, high sensitivity, direct measurement.Requires handling of radioactive materials, low throughput.
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.High throughput, non-radioactive, sensitive.Indirect measurement, potential for compound interference.
TR-FRET Measures the transfer of energy between a donor and acceptor fluorophore on the substrate and a phosphorylation-specific antibody.Homogeneous (no-wash), high throughput, ratiometric detection minimizes interference.Requires specific antibodies and labeled substrates.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., JAK3)

  • Reagent Preparation: Prepare assay buffer, recombinant human JAK3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP.

  • Compound Dilution: Perform a serial dilution of the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile derivative (e.g., 10-point, 3-fold dilution starting from 10 µM).

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and serially diluted compound.

  • Initiation: Start the reaction by adding ATP (at a concentration close to the Km for the specific kinase). Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Profiling for Selectivity

A potent inhibitor is of limited value if it is not selective. Kinase inhibitor selectivity is often assessed by screening the compound against a large panel of kinases. This can reveal potential off-target effects that might lead to toxicity or confound cellular results. For instance, a derivative of the related pyrrolo[3,2-c]pyridine scaffold was found to be highly selective for FMS kinase when tested against a panel of 40 kinases.

Phase 2: Proving the Mechanism in a Cellular Context

Demonstrating that a compound inhibits a purified enzyme is not sufficient. It is crucial to confirm that the compound can enter a cell, engage with its target, and elicit a specific biological response.

Target Engagement Assays: Confirming Interaction in Cells

Target engagement assays are designed to prove that a compound physically interacts with its intended target within the complex environment of a cell.[6]

Comparison of Target Engagement Methods:

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to any soluble protein, can be performed in intact cells or tissues.Lower throughput, requires a specific antibody for detection (Western Blot).
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a luciferase-tagged target protein upon compound binding.Live-cell assay, high-throughput, quantitative.Requires genetic modification of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture cells (e.g., a human T-cell line for JAK3) and treat with the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile derivative or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 42-60°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Detection: Collect the supernatant and analyze the amount of soluble target protein (e.g., JAK3) remaining at each temperature by Western Blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Analysis: Verifying Functional Consequences

Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. For JAK inhibitors, a key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK3 Receptor->JAK activates STAT STAT5 JAK->STAT phosphorylates pSTAT p-STAT5 STAT->pSTAT Dimer STAT5 Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 1H-Pyrrolo[3,2-b]pyridine- 3-carbonitrile Derivative Inhibitor->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway, a target for pyrrolopyridine derivatives.

Experimental Protocol: Western Blot for p-STAT5 Inhibition

  • Cell Culture and Starvation: Culture an appropriate cell line (e.g., human T-cells) and serum-starve overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile derivative or a known JAK inhibitor (e.g., Tofacitinib) for 1-2 hours.

  • Stimulation: Stimulate the cells with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for a short period (e.g., 15-30 minutes).

  • Lysis and Quantification: Prepare cell lysates and determine the protein concentration.

  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. An antibody for a housekeeping protein (e.g., β-actin) should be used as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the ratio of p-STAT5 to total STAT5 at each inhibitor concentration.

Comparative Data Presentation:

CompoundTarget KinaseBiochemical IC50 (nM)Cellular p-STAT5 IC50 (nM)CETSA ΔTagg (°C)
Compound X (Pyrrolopyridine Derivative) JAK31585+4.2
Tofacitinib (Reference Compound) JAK320110+3.8
Control Compound (Inactive Analogue) JAK3>10,000>10,000No shift

This is illustrative data.

Phase 3: Differentiating On-Target vs. Off-Target Effects

A critical aspect of MoA validation is to ensure the observed cellular phenotype is a direct result of inhibiting the intended target and not due to off-target activities.

Strategies to Deconvolute On- and Off-Target Effects:

  • Use of a Structurally Unrelated Inhibitor: If a structurally different compound known to inhibit the same target produces the same phenotype, it strengthens the evidence for on-target activity.

  • Rescue Experiments: Transfecting cells with a mutant version of the target kinase that is resistant to the inhibitor should "rescue" the cells from the inhibitor's effects if the phenotype is on-target.

  • Broad Kinome Profiling: As mentioned in Phase 1, screening against a large panel of kinases at the cellularly active concentration can identify other potential targets that may contribute to the observed phenotype.[7]

Conclusion

The validation of the mechanism of action for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives requires a systematic and multi-pronged approach. By progressing from biochemical assays that establish potency and selectivity, to cellular assays like CETSA and Western blotting that confirm target engagement and functional consequences in a physiological context, researchers can build a robust and compelling data package. This rigorous validation is paramount for the successful translation of promising chemical matter into novel therapeutics.

References

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-90. [Link]

  • Sim, J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. ACS Medicinal Chemistry Letters, 6(1), 83-8. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3544-60. [Link]

  • De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 4967-72. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-53. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Zhang, T., et al. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079-1087. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20651-20661. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. [Link]

  • Al-Sanea, M. M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(10), 2337. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300585. [Link]

  • Al-Sanea, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6668. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 3-carbonitrile derivative, in particular, serves as a versatile intermediate, allowing for further elaboration into amides, tetrazoles, and other functional groups crucial for modulating pharmacological activity. The efficient and scalable synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is therefore a critical undertaking for drug discovery programs.

This guide provides an in-depth comparison of the primary synthetic strategies to access this key intermediate. We will dissect two divergent and strategically distinct approaches: Route A: Ring Construction , which builds the bicyclic core from a substituted pyridine precursor, and Route B: Late-Stage Core Functionalization , which introduces the nitrile group onto a pre-formed 4-azaindole ring system. This analysis is grounded in established chemical principles and supported by experimental data to inform methodological selection for both discovery and process chemistry scales.

At a Glance: Comparison of Synthetic Strategies

MetricRoute A: Ring ConstructionRoute B: Core Functionalization
General Approach Sequential annulation to build the pyrrole ring onto a pyridine starting material.Direct cyanation of a halogenated 1H-pyrrolo[3,2-b]pyridine precursor.
Key Transformation Intramolecular cyclization / Condensation.Palladium-catalyzed cross-coupling.
Starting Material Substituted Pyridines (e.g., 2-Amino-3-bromopyridine).3-Bromo-1H-pyrrolo[3,2-b]pyridine.
Number of Steps 3-4 steps (typical).1 step.
Key Reagents Ethyl 2-chloroacetoacetate, POCl₃, Hydroxylamine, Acetic Anhydride.Zinc Cyanide (Zn(CN)₂), Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf).
Scalability Moderate; may require optimization of cyclization and dehydration steps.High; leverages robust and well-understood cross-coupling chemistry.
Flexibility Allows for diversity at other positions if starting with varied pyridines.Limited to the availability of the halogenated precursor.

Route A: Ring Construction via Pyridine Annulation

This classical approach constructs the 4-azaindole skeleton from a readily available pyridine starting material. The causality behind this strategy is to build complexity sequentially, installing the functionalities required for the pyrrole ring before the final cyclization. A representative pathway begins with 2-amino-3-bromopyridine, proceeding through a pyrrolidinone intermediate.

The key challenge in this route often lies in the final conversion of the 3-oxo functionality to the 3-carbonitrile. This multi-step transformation typically involves the formation of an oxime followed by a dehydration reaction, which can require harsh conditions and impact the overall yield.

Route_A cluster_0 Route A: Ring Construction Start 2-Amino-3-bromopyridine Step1 Intermediate A (β-keto ester adduct) Start->Step1 Ethyl 2-chloroacetoacetate, NaH, DMF Step2 Intermediate B (1H-pyrrolo[3,2-b]pyridin-3(2H)-one) Step1->Step2 Heat (Cyclization) Step3 Intermediate C (Oxime) Step2->Step3 NH₂OH·HCl, Pyridine Product 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Step3->Product Acetic Anhydride, Heat (Dehydration)

Caption: Workflow for the Ring Construction synthesis of the target molecule.

Expertise & Experience Insights:

The initial condensation reaction is sensitive to moisture and requires an anhydrous solvent and a strong base like sodium hydride to ensure complete formation of the nucleophilic amino-pyridine. The subsequent thermal cyclization is often the yield-limiting step, where side reactions can occur. The final dehydration of the oxime to the nitrile is a classical method but can be sensitive; incomplete conversion is a common issue, necessitating careful monitoring by TLC or LC-MS.

Detailed Experimental Protocol (Route A):

Step 1: Synthesis of Ethyl 2-((3-bromo-2-pyridyl)amino)-3-oxobutanoate (Intermediate A)

  • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an Argon atmosphere at 0 °C, add a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add Ethyl 2-chloroacetoacetate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of 3-Bromo-1,2-dihydro-3H-pyrrolo[3,2-b]pyridin-3-one (Intermediate B)

  • Heat the purified Intermediate A under reflux in a high-boiling point solvent such as diphenyl ether for 2-4 hours.

  • Monitor the cyclization by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with hexanes to precipitate the product.

  • Filter the solid, wash with hexanes, and dry under vacuum.

Step 3 & 4: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (Final Product)

  • To a solution of Intermediate B (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.5 eq).

  • Heat the mixture to 80-90 °C for 2 hours to form the oxime (Intermediate C).

  • Cool the mixture and add acetic anhydride (3.0 eq).

  • Heat the reaction mixture under reflux for 4-6 hours.

  • After cooling, pour the mixture into ice-water and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Route B: Core Functionalization via Palladium-Catalyzed Cyanation

This modern approach leverages the power of transition-metal catalysis to install the nitrile group directly onto a pre-formed heterocyclic core. The key advantage is its efficiency and convergence; it is a single-step transformation from a commercially available or readily synthesized precursor, 3-Bromo-1H-pyrrolo[3,2-b]pyridine. This route is often preferred for its high yields, excellent functional group tolerance, and scalability.

The choice of catalyst, ligand, and cyanide source is critical for success. Modern methods often employ stable palladium precatalysts and less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) to overcome issues of catalyst poisoning and improve reproducibility.[1][2]

Route_B cluster_1 Route B: Core Functionalization Start_B 3-Bromo-1H-pyrrolo[3,2-b]pyridine Product_B 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Start_B->Product_B Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °C

Caption: Workflow for the Core Functionalization synthesis of the target molecule.

Expertise & Experience Insights:

The success of this palladium-catalyzed reaction is highly dependent on maintaining anaerobic conditions. The solvent (DMF or DMA) must be anhydrous and thoroughly degassed to prevent catalyst deactivation and competing side reactions. The choice of phosphine ligand is also crucial; bulky, electron-rich ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are effective in stabilizing the palladium catalyst and promoting the reductive elimination step that forms the C-CN bond. Zinc cyanide is often used in slight excess, but it is important to note its toxicity and handle it with appropriate safety precautions.

Detailed Experimental Protocol (Route B):
  • To a dry Schlenk flask, add 3-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.7 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).

  • Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Conclusion and Recommendation

The choice between these two synthetic routes depends heavily on project goals, scale, and available resources.

  • Route A (Ring Construction) is a viable academic approach or for creating diversity from various pyridine starting materials. However, its multi-step nature and potentially modest yields in the cyclization and dehydration steps make it less ideal for large-scale production.

  • Route B (Core Functionalization) represents the most efficient and robust strategy for producing 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, particularly on a larger scale. Its single-step, high-yielding nature, and the commercial availability of the starting material make it the superior choice for drug development programs where rapid and reliable access to the intermediate is paramount. The protocol is scalable and relies on well-established, reproducible palladium-catalyzed cross-coupling chemistry.

For research and drug development professionals, Route B is the recommended pathway due to its superior synthetic efficiency, scalability, and overall reliability.

References

  • Sagam, R. R., Kumar, N. S., Nagavath, R., & Thirukovela, N. S. (2021). In‐vitro Anticancer and Molecular Docking Studies of 4‐Azaindole‐1,2,4‐Oxadiazole Hybrids. ChemistrySelect. While the full text was not available, a diagram from this publication outlines a ring-construction approach. [Link: https://www.researchgate.net/figure/Planned-approach-of-4-Azaindole-1-2-4-Oxadiazole-hybrids_fig1_354148738]
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. SynOpen. This paper provides details on optimizing palladium-catalyzed cyanation reactions. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1707157]
  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. This reference details robust methods for the cyanation of heteroaryl halides using palladacycle precatalysts. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856693/]
  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. Retrieved from a diagram showing the synthesis of the target molecule. [Link: https://www.researchgate.
  • Shafiq, Z., et al. (2011). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. This review covers various synthetic strategies for azaindole cores. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00801a]
  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. This article describes the synthesis of a closely related analog, providing context for functionalization at the 3-position. [Link: https://pubmed.ncbi.nlm.nih.gov/31059714/]
  • Ushkov, A. V., & Grushin, V. V. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. This paper describes practical conditions for cyanation using NaCN. [Link: https://pubs.acs.org/doi/10.1021/ja2041882]

Sources

Comparative

A Researcher's Guide to the In Vivo Efficacy of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Analogs

Introduction: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The 1H-pyrrolo[3,2-b]pyridine, also...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is one such "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] The strategic placement of a nitrogen atom in the pyridine ring enhances hydrogen bonding capabilities and often improves physicochemical properties like aqueous solubility, making it a desirable core for drug development.[1]

This guide focuses on analogs of 1H-pyrrolo[3,2-b]pyridine featuring a carbonitrile (-C≡N) group at the 3-position. This nitrile is not merely a synthetic handle; its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can be critical for potent and selective target engagement, particularly within the hinge region of protein kinases.[3] While direct, head-to-head in vivo comparative studies of multiple 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile analogs are not yet prevalent in published literature, this guide will synthesize available preclinical data from closely related analogs to provide a comprehensive overview of their efficacy, mechanism of action, and the experimental rigor required for their evaluation.

Core Mechanism of Action: Disrupting Aberrant Kinase Signaling

The vast majority of 1H-pyrrolo[3,2-b]pyridine analogs owe their therapeutic potential to the inhibition of protein kinases. Kinases are enzymes that regulate virtually all cellular processes by adding phosphate groups to proteins. In diseases like cancer, these signaling pathways often become hyperactive due to genetic mutations, leading to uncontrolled cell growth, proliferation, and survival.[2]

The Rationale for Kinase Inhibition: By designing molecules that block the ATP-binding site of a specific kinase, we can effectively shut down these aberrant signals. The 4-azaindole scaffold is particularly adept at this, as its nitrogen atoms can form key hydrogen bonds with the "hinge region" of the kinase, mimicking the natural binding of ATP.[4] This targeted approach promises greater efficacy and fewer side effects compared to traditional cytotoxic chemotherapies.

Below is an illustrative diagram of a generic kinase signaling cascade, a common target for 4-azaindole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates GF Growth Factor GF->Receptor Binds Azaindole 1H-Pyrrolo[3,2-b]pyridine Analog (Inhibitor) MEK MEK Azaindole->MEK Inhibits RAF RAF RAS->RAF Activates RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) TF->Gene Expression\n(Proliferation, Survival) SAR cluster_0 Key Modification Sites on the 1H-Pyrrolo[3,2-b]pyridine Scaffold A N1: Modulate Physicochemical Properties B C3: Enhance Potency & Selectivity (e.g., -CN group) C C5/C6: Improve Solubility & PK Properties D N4: Core Hinge Binding img_node

Caption: Key sites for chemical modification on the 1H-pyrrolo[3,2-b]pyridine core.

Key Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols are foundational for the preclinical evaluation of novel 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile analogs.

Protocol 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Intermediate

This protocol is a generalized representation based on established synthetic routes for this scaffold. [5] Objective: To synthesize the core chemical structure for further derivatization.

Step-by-Step Methodology:

  • Starting Material: Begin with a suitable, commercially available 2-chloro-3-nitropyridine derivative.

  • Introduction of the Pyrrole Precursor: React the starting material with a malononitrile derivative under basic conditions (e.g., potassium carbonate in DMF) to displace the chlorine and form an intermediate.

  • Reductive Cyclization: Treat the resulting intermediate with a reducing agent, such as iron powder in acetic acid or sodium dithionite. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the fused pyrrole ring.

  • Formation of the Carbonitrile: The reaction conditions of the cyclization typically yield the desired 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold directly.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure intermediate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol is a standardized workflow for evaluating anti-cancer efficacy in an animal model. It is essential that all animal studies be conducted under an approved institutional animal care and use committee (IACUC) protocol. [6][7][8] Objective: To determine the anti-tumor activity of a test compound in a living mouse model bearing human cancer cells.

Step-by-Step Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or Athymic Nude) that can accept foreign tissue grafts.

  • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Staging: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

  • Compound Formulation and Dosing: Prepare the test analog in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water). Administer the compound to the treatment groups via the intended clinical route (e.g., oral gavage) at one or more dose levels, typically once daily.

  • Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: The study typically concludes when tumors in the control group reach a predetermined size limit. Euthanize all animals and excise the tumors.

  • Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control. Analyze the data for statistical significance. Optional analyses include Western blotting of tumor lysates to confirm target engagement (e.g., reduction in phosphorylation of a target kinase).

Caption: Standard workflow for an in vivo xenograft efficacy study.

Conclusion and Future Outlook

The 1H-pyrrolo[3,2-b]pyridine scaffold is a validated and highly versatile platform for the development of targeted therapeutics, particularly kinase inhibitors for oncology. [1][9]Analogs featuring a 3-carbonitrile group are poised for significant potential due to the favorable electronic and binding properties this moiety confers. While in vivo data on this specific subclass is still emerging, the robust preclinical and clinical success of other azaindole derivatives provides a compelling rationale for their continued investigation.

Future success will depend on a multi-parameter optimization approach that balances high on-target potency with selectivity against off-target kinases, favorable pharmacokinetic properties (e.g., oral bioavailability, metabolic stability), and a clean safety profile. As evidenced by the case studies, strategic use of the 4-azaindole core can overcome liabilities seen with other scaffolds, paving the way for the next generation of targeted therapies.

References

[9]Scobie, M., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(10), 2780-4. [Link]

[10]Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(11), 1117-1122. [Link]

[11]ResearchGate. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. [Link]

[12]Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3745-3750. [Link]

[5]ResearchGate. Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. [Link]

[2]Anizon, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(10), 19294-19328. [Link]

[13]Li, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

[4]Yempalla, L., et al. (2021). Azaindole Therapeutic Agents. Molecules, 26(11), 3169. [Link]

[14]Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21643-21652. [Link]

[15]Fell, J. B., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1933-1941. [Link]

[16]Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21643-21652. [Link]

[6]Hera BioLabs. Improving Preclinical Anticancer Studies Using Rat Xenograft Model Systems. Hera BioLabs. [Link]

[7]De Bacco, F., et al. (2016). Patient-derived xenografts: a relevant preclinical model for drug development. Journal of Experimental & Clinical Cancer Research, 35(1), 183. [Link]

[8]Roy, M. K., et al. (2014). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. British Journal of Pharmacology, 171(1), 139-152. [Link]

Sources

Comparative

A Head-to-Head Comparison of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile with Known JAK Inhibitors: A Guide for Drug Discovery Professionals

This guide provides a comprehensive technical comparison of the novel heterocyclic compound, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, against a panel of established, clinically approved Janus Kinase (JAK) inhibitors. Wh...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel heterocyclic compound, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, against a panel of established, clinically approved Janus Kinase (JAK) inhibitors. While direct biological data for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is emerging, its core structure, the pyrrolopyridine scaffold, is a privileged motif in kinase inhibitor design.[1][2] This document synthesizes the known structure-activity relationships (SAR) of this chemical class to build a predictive framework for its potential activity.

We will objectively compare this potential profile with the performance of four leading drugs: Ruxolitinib, Tofacitinib, Baricitinib, and Fedratinib. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to directly validate these comparisons and determine the therapeutic potential of this promising new chemical entity.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into a cellular response.[3][4] This pathway is integral to regulating immunity, cell proliferation, and hematopoiesis. The process begins when a cytokine binds to its receptor, activating the associated JAKs.[5] These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to modulate gene expression.[4][5]

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[6] Consequently, inhibiting JAKs has become a validated and highly successful therapeutic strategy.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Inactive) Receptor->JAK 2. Receptor Dimerization JAK_A JAK (Active) JAK->JAK_A 3. Trans-phosphorylation & Activation STAT STAT (Inactive) JAK_A->STAT 4. STAT Phosphorylation STAT_P p-STAT (Active) Dimer STAT Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription 7. Gene Regulation Inhibitor 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile & Known JAK Inhibitors Inhibitor->JAK_A Inhibition of Kinase Activity

Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition.

Comparative Analysis of Kinase Inhibitors

Known Drugs: A Panel of Approved JAK Inhibitors

The clinical success of JAK inhibitors has led to the approval of several drugs, each with a distinct selectivity profile for the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2).

  • Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2.[7][8] It is primarily used to treat myelofibrosis and polycythemia vera, conditions driven by dysregulated JAK2 signaling.[9]

  • Tofacitinib (Xeljanz®): The first JAK inhibitor approved for autoimmune diseases, it primarily inhibits JAK1 and JAK3, with some activity against JAK2.[10][11] Its efficacy in rheumatoid arthritis is linked to blocking signaling from cytokines that depend on JAK1 and JAK3.

  • Baricitinib (Olumiant®): A selective inhibitor of JAK1 and JAK2.[12][13] It is approved for treating moderately to severely active rheumatoid arthritis.[12]

  • Fedratinib (Inrebic®): A selective inhibitor of JAK2.[14][15] It is indicated for the treatment of myelofibrosis.[16]

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile: A Hypothetical Profile

While direct experimental data for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is not extensively published, we can infer its potential as a kinase inhibitor based on established structure-activity relationships of the broader pyrrolopyrimidine and pyrrolopyridine class.

  • The Pyrrolopyrimidine Scaffold: This core structure is a well-established "hinge-binder," a critical feature of many ATP-competitive kinase inhibitors.[9] The nitrogen atoms in the bicyclic system form key hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding pocket.[9] Numerous pyrrolopyrimidine derivatives have been developed as potent and selective inhibitors for various JAK isoforms.[17][18][19]

  • Potential for Selectivity: SAR studies have shown that substitutions on the pyrrolopyrimidine scaffold can dramatically alter the selectivity profile. For example, introducing a 4-aryl substituent has been shown to confer high selectivity for JAK3 over JAK2.[12] Conversely, other modifications to the 4-amino position of the related 1H-pyrrolo[2,3-b]pyridine scaffold can yield significant JAK1/JAK2 selectivity.[20]

  • Role of the 3-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In kinase inhibitor design, such groups can form critical interactions with amino acid residues in the active site, enhancing potency and potentially influencing selectivity.

Hypothesis: Based on its structural features, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is hypothesized to be an ATP-competitive kinase inhibitor with the potential for potent and selective inhibition of one or more JAK family members. Its specific selectivity profile will be determined by how the overall structure fits into the subtle differences within the ATP-binding sites of JAK1, JAK2, JAK3, and TYK2.

Data Summary: A Head-to-Head Comparison of Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for the comparator drugs against the JAK family of kinases. The corresponding values for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile are marked as "To Be Determined" (TBD), highlighting the objective of the experimental protocols provided in the subsequent section.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Primary Selectivity
Ruxolitinib 3.3[7][8]2.8[7][8]>400~19JAK1/JAK2
Tofacitinib 112[10][11]20[10][11]1[10][11]-JAK1/JAK3
Baricitinib 5.9[12][13]5.7[12][13]>400[12]53[12]JAK1/JAK2
Fedratinib ~1053[14][15]>1000-JAK2
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile TBDTBDTBDTBDTBD

Note: IC₅₀ values can vary depending on the specific assay conditions and ATP concentration used. The data presented here are representative values from published studies for comparative purposes.

Experimental Protocols for Head-to-Head Comparison

To empirically determine the activity and potency of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and enable a direct comparison with the known drugs, the following standardized protocols are recommended.

Experimental_Workflow Figure 2: Experimental Workflow for Comparative Analysis start Start: Obtain Test Compounds (1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile & Known Inhibitors) prep Prepare Stock Solutions (e.g., 10 mM in DMSO) start->prep assay1 Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) prep->assay1 assay2 Protocol 2: Cell-Based Cytotoxicity Assay (e.g., MTT Assay) prep->assay2 analysis1 Data Analysis: Plot % Inhibition vs. [Compound] assay1->analysis1 analysis2 Data Analysis: Plot % Viability vs. [Compound] assay2->analysis2 ic50_1 Determine Kinase IC₅₀ Values (JAK1, JAK2, JAK3, TYK2) analysis1->ic50_1 ic50_2 Determine Cellular IC₅₀ Value (e.g., in HEL 92.1.7 cells) analysis2->ic50_2 compare Head-to-Head Comparison of IC₅₀ Values ic50_1->compare ic50_2->compare end Conclusion: Assess Potency and Selectivity compare->end

Figure 2: Experimental Workflow for Comparative Analysis.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the IC₅₀ value of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile against recombinant human JAK1, JAK2, JAK3, and TYK2 kinases.

Principle: The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Suitable peptide substrate for each kinase.

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Test compounds (1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and known inhibitors) dissolved in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP solution.

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include DMSO-only wells (high control, 0% inhibition) and wells with a potent pan-kinase inhibitor like Staurosporine (low control, 100% inhibition).

  • Kinase/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be optimized to ensure the reaction is in the linear range. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be set at the Michaelis constant (Kₘ) for each specific JAK enzyme to ensure accurate IC₅₀ determination for an ATP-competitive inhibitor.[20] Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (0%) and low (100%) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the effect of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile on the proliferation of a JAK-dependent cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures cell viability.[6] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • JAK-dependent human cancer cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the curve to determine the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

Conclusion

This guide establishes a robust framework for the head-to-head comparison of the novel compound 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile with clinically validated JAK inhibitors. Based on the well-documented activity of the pyrrolopyridine scaffold in kinase inhibitor design, there is a strong scientific rationale to hypothesize that this compound may exhibit potent and selective inhibitory activity against members of the JAK family.

The provided data on established drugs—Ruxolitinib, Tofacitinib, Baricitinib, and Fedratinib—serve as a critical benchmark for potency and selectivity. By employing the detailed in vitro and cell-based protocols outlined herein, researchers can generate the necessary data to fill the knowledge gap for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. This systematic evaluation will elucidate its mechanism of action, define its potency and selectivity profile, and ultimately determine its potential as a lead compound for the development of next-generation therapeutics targeting JAK-STAT-mediated diseases.

References

[12] Baricitinib - Wikipedia. (n.d.). [14] Fedratinib (TG101348) JAK2 Inhibitor - Selleck Chemicals. (n.d.). [17] Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) - PubMed. (2007). [10] Tofacitinib (Tasocitinib) | JAK Inhibitor - MedchemExpress.com. (n.d.). [20] Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay - Benchchem. (2025). [18] Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed. (2024). [13] Baricitinib (LY3009104; INCB028050) | JAK1/2 Inhibitor - MedchemExpress.com. (n.d.). [6] Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (2025). [7] Ruxolitinib | JAK - Tocris Bioscience. (n.d.). [19] Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed. (2022). [9] Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - NIH. (2022). [8] Ruxolitinib | JAK Kinase Inhibitors - R&D Systems. (n.d.). [21] The Discovery of 2,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 2 (JAK2) Inhibitors vs. JAK1 and JAK3 | Request PDF - ResearchGate. (2025). [22] Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships. (2025). [15] Fedratinib (TG-101348) | JAK2 Inhibitor | MedChemExpress. (n.d.). [23] Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed. (2009). [11] Tofacitinib (Tasocitinib) | Janus kinase inhibitor - TargetMol. (n.d.). [16] Fedratinib - Wikipedia. (n.d.). [24] Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (n.d.). [25] New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties - Benchchem. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - Preprints.org. (2025). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. (2014). [1] An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties - Benchchem. (2025). [2] 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile | Benchchem. (n.d.). [5] JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors. (n.d.). [3] A Reference Guide for Jak/STAT Signaling - R&D Systems. (n.d.). [4] JAK-STAT signaling pathway - Cusabio. (n.d.).

Sources

Validation

A Comparative Guide to the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile: Evaluating Reproducibility and Strategic Selection

For researchers, scientists, and professionals in drug development, the reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including kinase inhibitors.[1][2] The 3-carbonitrile derivative, in particular, serves as a versatile intermediate for further functionalization.

However, the reproducibility of synthetic methods can be a significant hurdle, consuming valuable time and resources. This guide provides a comparative analysis of published and plausible synthetic strategies for 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. We will delve into detailed experimental protocols, evaluate them based on performance, and provide the causal logic behind key experimental choices to aid in methodological selection and troubleshooting.

At a Glance: Comparison of Synthetic Strategies

The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be approached through two primary strategies: a convergent ring construction approach that builds the heterocyclic core in a few steps, or a linear functionalization approach that modifies a pre-existing 4-azaindole scaffold. Each strategy presents distinct advantages and challenges.

Parameter Method A: Convergent Cyclization Method B: Late-Stage C3-Functionalization
General Approach Construction of the pyrrole ring onto a pyridine precursor.Introduction of the cyano group onto a pre-formed 4-azaindole core.
Key Transformation Nucleophilic substitution and intramolecular cyclization.Electrophilic formylation followed by nitrile formation.
Typical Starting Materials Substituted 2-chloropyridines.1H-Pyrrolo[3,2-b]pyridine (4-azaindole).
Number of Steps 1-2 steps from advanced intermediate.2-3 steps from 4-azaindole.
Potential Yield Moderate (dependent on cyclization efficiency).Good to Excellent (reactions are generally high-yielding).
Key Reagents Potassium Cyanide (KCN), 2-chloro-3-(2-ethoxyvinyl)pyridine.Vilsmeier Reagent (POCl₃/DMF), Hydroxylamine.
Robustness & Reproducibility Can be sensitive to reaction conditions and starting material purity.Generally robust and well-established transformations.
Key Challenges Potential for side reactions; stability of the vinylpyridine intermediate.Regioselectivity of formylation; handling of toxic reagents.

Logical Workflow of Synthetic Approaches

The selection of a synthetic route is often dictated by the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The following diagram illustrates the decision-making process for the two primary approaches.

Synthetic_Workflow start Start: Need 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile q1 Is substituted 2-chloro-3-vinylpyridine readily available? start->q1 q2 Is 1H-Pyrrolo[3,2-b]pyridine (4-azaindole) available? q1->q2 No method_a Method A: Convergent Cyclization (Fewer steps, potentially lower yield) q1->method_a Yes q2->method_a No, but precursor is accessible method_b Method B: Late-Stage Functionalization (More steps, generally more robust) q2->method_b Yes end_product Target Compound Synthesized method_a->end_product method_b->end_product

Caption: Decision workflow for selecting a synthetic route.

Detailed Experimental Protocols

Method A: Convergent Synthesis via Cyclization

This approach builds the 4-azaindole core via the reaction of a functionalized pyridine with a cyanide source, leading directly to the target molecule.[3] This method is attractive due to its convergency but requires careful control of reaction conditions to ensure reproducibility.

Reaction Scheme:

Method_A reactant (Z)-2-chloro-3-(2-ethoxyvinyl)pyridine product 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile reactant->product   KCN, DMF   Heat

Caption: Convergent synthesis of the target molecule.

Experimental Protocol:

  • Reaction Setup: To a solution of (Z)-2-chloro-3-(2-ethoxyvinyl)pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol), add potassium cyanide (KCN, 1.5 eq).

    • Expert Insight: The use of anhydrous DMF is critical. Water can compete as a nucleophile and lead to undesired side products. KCN is used in excess to drive the reaction to completion. Extreme caution must be exercised when handling KCN as it is highly toxic.

  • Reaction: Heat the mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into ice-water (50 mL). A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Trustworthiness Check: The purpose of the aqueous workup is to quench the reaction and dissolve inorganic salts. The subsequent extraction isolates the desired organic product.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Method B: Late-Stage C3-Functionalization of 4-Azaindole

This linear approach begins with the commercially available or readily synthesized 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core. The C3 position is then functionalized. This multi-step process is often more reproducible as the individual reactions are typically high-yielding and well-understood. This strategy is based on established methods for C3-functionalization of indole-like systems.[4]

Reaction Scheme:

Method_B start_mat 1H-Pyrrolo[3,2-b]pyridine intermediate 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde start_mat->intermediate   Step 1: Vilsmeier-Haack   POCl₃, DMF product 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile intermediate->product   Step 2: Aldehyde to Nitrile   NH₂OH·HCl, Formic Acid

Caption: Multi-step functionalization of the 4-azaindole core.

Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to anhydrous DMF (5 mL/mmol) with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Expert Insight: The pre-formation of the Vilsmeier reagent at low temperature is crucial for controlling the exothermic reaction and ensuring complete formation of the electrophile.

  • Reaction: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it onto crushed ice. Basify the mixture carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH > 8.

  • Isolation: The product, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, often precipitates upon neutralization. Collect the solid by filtration. If no solid forms, extract the aqueous layer with dichloromethane or ethyl acetate. The crude product can be purified by recrystallization or column chromatography.

Step 2: Conversion of Aldehyde to Nitrile

  • Reaction Setup: Combine the 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) in formic acid (HCOOH, 5 mL/mmol).

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for 2-6 hours. The formic acid serves as both the solvent and a dehydrating agent to facilitate the conversion of the intermediate oxime to the nitrile.

  • Workup and Purification: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate. The resulting crude 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be purified by column chromatography.

Troubleshooting and Reproducibility Insights

  • Low Yields in Method A: Poor yields in the convergent synthesis can often be attributed to the purity of the vinylpyridine starting material or incomplete reaction. Ensure all reagents are anhydrous and consider increasing the reaction temperature or time if starting material persists. Side reactions, such as polymerization of the starting material, can be mitigated by maintaining a strict inert atmosphere.

  • Regioselectivity in Method B: The Vilsmeier-Haack formylation of 4-azaindole is highly selective for the C3 position due to the electronic nature of the pyrrole ring. If other isomers are observed, it may indicate incorrect starting material identification or extreme reaction conditions leading to decomposition.

  • Incomplete Cyanation (Method A) or Nitrile Formation (Method B): In Method A, the cyanide source may have poor solubility.[5] While not directly applicable here, principles from palladium-catalyzed cyanations suggest that ensuring good mixing and sufficient temperature is key.[5] In Method B, if the conversion of the aldehyde to the nitrile stalls, ensure the formic acid is of high purity and that the reaction is heated sufficiently to drive the dehydration of the oxime intermediate.

Conclusion

The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be achieved through either a convergent cyclization (Method A) or a late-stage functionalization strategy (Method B). The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences.

  • Method A offers a potentially shorter route but may require more optimization to ensure reproducibility.

  • Method B is a longer but often more robust and reliable sequence, leveraging well-established chemical transformations.

The information presented in this guide is intended to assist researchers in making informed decisions for the efficient and reproducible synthesis of this important heterocyclic scaffold.

References

  • Benchchem. (2025). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies.
  • Benchchem. (2025). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). [Image]. Retrieved from [Link]

  • Benchchem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • Benchchem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]

  • Synthesis of Azaindoles. (n.d.). Retrieved from [Link]

  • Jeanty, M., Suzenet, F., & Guillaumet, G. (2008). Synthesis of C3-substituted 4-azaindoles: an easy access to 4-azamelatonin and protected 4-azatryptophan. Journal of Organic Chemistry, 73(18), 7390-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of 4-Azaindole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 1H-pyrrolo[3,2-b]pyridine, an azaindole isomer, represents a privileged scaffold in modern medicinal chemistry.[1] Its rigid, bicyclic structur...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine, an azaindole isomer, represents a privileged scaffold in modern medicinal chemistry.[1] Its rigid, bicyclic structure is a cornerstone for designing molecules that target key players in cellular signaling, particularly protein kinases.[1][2] The strategic placement of a carbonitrile group at the 3-position introduces a potent hydrogen bond acceptor, a feature frequently exploited to achieve high-affinity binding to therapeutic targets.[2] Consequently, derivatives of this scaffold are extensively investigated as potential anticancer and anti-inflammatory agents.[1][3][4]

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives. Moving beyond a simple list of steps, we will delve into the causality behind experimental choices, establish a self-validating workflow to ensure scientific integrity, and ground our claims in authoritative research. The objective is to leverage computational insights to rationally design and prioritize derivatives for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

The Scientific Imperative: Why Comparative Docking?

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[5] Its power in drug discovery lies in its ability to provide a structural hypothesis for a ligand's biological activity.

However, the true value is unlocked through comparative studies. By docking a series of related derivatives, we can begin to build a Structure-Activity Relationship (SAR) model. This allows us to answer critical questions: Why is derivative A more potent than derivative B? Which functional groups contribute positively or negatively to binding? How can we modify the scaffold to enhance selectivity or potency? A well-executed comparative docking study provides a rational, atomistic basis for these decisions, guiding medicinal chemistry efforts and minimizing trial-and-error synthesis.

The trustworthiness of any docking study hinges on a rigorously validated protocol.[6][7] Without validation, docking scores are merely numbers; with validation, they become predictive and insightful. The workflow described herein is designed as a self-validating system, ensuring that the computational model can accurately reproduce experimentally observed binding modes before it is used to predict the behavior of novel compounds.[8]

Experimental Protocol: A Validated Comparative Docking Workflow

This section details a step-by-step methodology for a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Target Selection and Receptor Preparation

The choice of a protein target is dictated by the therapeutic goal. Pyrrolopyridine scaffolds are known inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Traf2 and Nck-interacting kinase (TNIK).[3][9]

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure that is co-crystallized with a ligand in the binding site of interest. This bound ligand will be essential for protocol validation.

  • Prepare the Receptor: Using molecular modeling software (e.g., Schrödinger Maestro, MOE, Chimera), prepare the protein structure.[8] This involves:

    • Removing all non-essential water molecules.

    • Adding hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing side chains or loops.

    • Performing a constrained energy minimization to relieve any steric clashes while keeping the backbone atoms fixed.

Causality: This meticulous preparation ensures that the protein's electrostatic and steric properties are accurately represented. Incorrect protonation states of key active site residues like histidine, aspartate, or glutamate can lead to erroneous predictions of binding interactions.

Step 2: Ligand Preparation

The accuracy of the ligand's 3D structure is as critical as the protein's.

  • Generate 2D Structures: Draw the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives using a chemical sketcher.

  • Convert to 3D and Ionize: Convert these 2D structures into 3D. Generate possible ionization states at a relevant biological pH (e.g., 7.4).

  • Energy Minimization: Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., OPLS, MMFF94).[7]

Causality: Ligands are flexible molecules. Energy minimization finds a low-energy, stable conformation, which is more likely to be the biologically relevant one. Docking a high-energy, strained conformer will yield unreliable results.

Step 3: Docking Protocol Validation via Redocking

This is the most critical step for ensuring the trustworthiness of your results. The goal is to prove that your chosen docking software and parameters can reproduce a known, experimentally determined binding pose.

  • Extract Native Ligand: From the prepared receptor structure (Step 1), extract the co-crystallized ligand. This is your "gold standard" reference.

  • Define the Binding Site: Define the docking search space (the "grid box") as a cube centered on the position of the extracted native ligand.[7] The box should be large enough to allow the ligand to rotate freely but small enough to focus the search on the active site.

  • Redock the Native Ligand: Using your chosen docking program (e.g., AutoDock Vina, Glide), dock the extracted native ligand back into the protein's active site.[8][10]

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

Trustworthiness: A successful validation is generally defined by an RMSD value ≤ 2.0 Å .[11][12] This indicates that your docking protocol can accurately replicate the real-world binding mode. If the RMSD is higher, you must adjust parameters (e.g., grid box size, scoring function) and repeat until the protocol is validated. Proceeding without this validation undermines the entire study.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_production Production Docking PDB Select Target PDB (with co-crystallized ligand) PrepProt Prepare Protein (add H, remove water, minimize) PDB->PrepProt Extract Extract Native Ligand PrepProt->Extract DockLib Dock Derivative Library PrepProt->DockLib Ligands Prepare Derivative Library (2D->3D, minimize) Ligands->DockLib Redock Redock Native Ligand Extract->Redock RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Decision RMSD <= 2.0 Å ? RMSD->Decision Decision->DockLib Yes (Validated) Analyze Analyze Poses & Scores DockLib->Analyze SAR Generate SAR Hypothesis Analyze->SAR G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds & Activates P1 Downstream Kinase 1 Receptor->P1 Phosphorylates P2 Downstream Kinase 2 P1->P2 Phosphorylates TF Transcription Factor P2->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Gene Expression Inhibitor 1H-Pyrrolo[3,2-b]pyridine Derivative Inhibitor->Receptor Inhibits (ATP-competitive)

Caption: Potential site of action for kinase inhibitors.

Conclusion

Comparative molecular docking, when executed with scientific rigor, is an indispensable tool in modern drug discovery. For the promising 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold, this computational approach provides a powerful and rational method to dissect structure-activity relationships, prioritize candidates for synthesis, and ultimately guide the design of more effective and selective therapeutic agents. The emphasis on a self-validating workflow is not merely a procedural formality; it is the bedrock of trustworthiness that transforms computational data into actionable scientific insight. By integrating these validated in silico studies with experimental feedback, research teams can navigate the complexities of medicinal chemistry with greater confidence and efficiency.

References

  • Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. Available at: [Link].

  • How to validate the molecular docking results? ResearchGate. Available at: [Link].

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ScienceDirect. Available at: [Link].

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[3]iazepine derivatives as potent EGFR/CDK2 inhibitors. National Institutes of Health (NIH). Available at: [Link].

  • Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link].

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Royal Society of Chemistry. Available at: [Link].

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH). Available at: [Link].

  • Best Practices for Docking-Based Virtual Screening. ResearchGate. Available at: [Link].

  • Molecular Docking Studies: The Success Should Overrule the Doubts. OMICS Online. Available at: [Link].

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available at: [Link].

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS. Available at: [Link].

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). Available at: [Link].

  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. ResearchGate. Available at: [Link].

  • Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link].

  • Best Practices in Docking and Activity Prediction. bioRxiv. Available at: [Link].

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link].

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link].

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link].

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. Available at: [Link].

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link].

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. Available at: [Link].

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. Available at: [Link].

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. SpringerLink. Available at: [Link].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Given that comprehensive toxicological and environmental impact data for this specific compound are not extensively published, this document is grounded in the principle of prudent practice. The procedures outlined are based on an evaluation of data from structurally similar pyrrolopyridine and nitrile-containing heterocyclic compounds. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazardous properties.

Hazard Assessment and Characterization

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile belongs to the class of azaindoles, which are heterocyclic compounds with a wide range of biological activities.[1][2][3] The presence of the nitrile (-C≡N) group and the fused pyrrolopyridine ring system necessitates careful handling.

  • Skin and Eye Irritation: Similar bromo-substituted pyrrolopyridines are classified as causing skin and serious eye irritation.[4][5]

  • Respiratory Irritation: These analogs are also noted to potentially cause respiratory irritation upon inhalation of dust or vapors.[4][5]

  • Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[5]

  • Environmental Hazard: Heterocyclic compounds can be persistent in the environment and may be toxic to aquatic life.[6][7] Improper disposal can lead to contamination of soil and water systems.[6]

Due to these potential risks, 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile must be managed as hazardous chemical waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure that the appropriate personal protective equipment is worn. The following table outlines the recommended PPE based on best practices for handling similar chemical structures.[4][5][8]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.To prevent contact with eyes, which could result in serious irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, absorption, and potential irritation.[4][8]
Respiratory Protection Use in a certified chemical fume hood. If weighing or generating dust, a respirator may be necessary.To prevent inhalation of airborne particles or vapors that may cause respiratory tract irritation.[4][5]
Protective Clothing Standard laboratory coat.To protect personal clothing from contamination.[8]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to mitigate exposure and environmental release.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[5][8] If the spill is large or outside a hood, evacuate non-essential personnel from the immediate area.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent dust generation. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit.[5]

  • Collect Waste: Place all contaminated materials (absorbent, cleaning supplies, etc.) into a designated, sealable, and properly labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill surface thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), collecting all cleaning materials for disposal as hazardous waste.[5]

  • Regulatory Notification: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is through a licensed and certified chemical waste disposal service.[8] Direct discharge to sewer systems or regular trash is strictly prohibited.[9]

Workflow for Safe Disposal

cluster_Lab In-Laboratory Procedures cluster_Disposal Professional Disposal A 1. Wear Full PPE (Goggles, Gloves, Lab Coat) B 2. Segregate Waste Collect in a designated, labeled, and sealed container. A->B Handle with care C 3. Store Securely Store in a cool, well-ventilated area away from incompatible materials. B->C Awaiting disposal D 4. Contact EHS Office Arrange for professional pickup. C->D Initiate disposal request E 5. Prepare for Transport (Optional, per EHS guidance) Dissolve in a combustible solvent. D->E Follow instructions F 6. Professional Incineration Chemical incinerator with afterburner and scrubber. E->F Transported by licensed service

Caption: Workflow for the safe disposal of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

Detailed Instructions:
  • Waste Collection:

    • Collect all waste containing 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile (e.g., unreacted material, contaminated consumables, spill cleanup debris) in a dedicated hazardous waste container.[10]

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[10]

    • Clearly label the container with "Hazardous Waste," the full chemical name "1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile," and any known hazard symbols.[10]

  • Waste Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[9][11]

    • Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[4]

  • Arranging for Professional Disposal:

    • Contact your institution’s Environmental Health and Safety (EHS) office or a contracted licensed chemical waste disposal firm to schedule a pickup.[8][12]

    • Provide them with the full chemical name and any available safety information. Inform them that the compound is a nitrogen-containing heterocyclic with a nitrile group.

  • Preparing for Incineration (As directed by EHS):

    • The preferred method of destruction for this type of compound is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[4][8] This process ensures the complete destruction of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, with the scrubber neutralizing acidic gases.

    • Some disposal services may require the material to be dissolved in a combustible solvent (e.g., butanol, xylene) to facilitate incineration.[8] This step should only be performed if explicitly instructed by your EHS office or the disposal contractor, and it must be done in a chemical fume hood.

Trustworthiness and Self-Validation

This protocol establishes a self-validating system by adhering to established principles of chemical waste management:

  • Segregation: Waste is collected separately to prevent dangerous reactions.[12]

  • Containment: Secure containers and secondary storage prevent accidental release.[10]

  • Clear Identification: Accurate labeling ensures that everyone handling the waste is aware of its contents and potential hazards.[10]

  • Professional Management: Engaging licensed professionals for final disposal ensures compliance with all federal, state, and local regulations and leverages their expertise in handling hazardous materials.[8]

By following this guide, laboratories can ensure the safe and compliant disposal of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, protecting personnel and the environment.

References

  • Gomółka, P., & Sapa, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(23), 7304. Retrieved from [Link]

  • Adegoke, A. A., & Ximba, B. J. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 11(7), 599. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235–2248. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Environmental Impact and Toxicological Assessment of Heterocyclic Compounds. Retrieved from [Link]

  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 39(7), 1767–1779. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18754117, 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: Tralopyril. Retrieved from [Link]

  • Trade Science Inc. (2016). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]

  • Liu, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Kappe, C. O., & Fessner, W. D. (Eds.). (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 11(1), 123. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: Pyrene. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Foley, D. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(10), 1436–1442. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Information on biocides. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19571-19582. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: Pyraclostrobin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66775337. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

This document provides essential safety and handling protocols for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. As a valued professional in research and drug development, your safety is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. As a valued professional in research and drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies involved.

Hazard Assessment: An Approach Based on Structural Analogy

Direct and comprehensive toxicological data for 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is not extensively documented in publicly available literature.[1] Therefore, a conservative safety strategy is essential. Our recommendations are derived from the known hazard profiles of structurally related compounds, specifically the pyridine core and the carbonitrile functional group.

  • The Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[2] They can be harmful if swallowed, inhaled, or in contact with skin, often causing skin and eye irritation, respiratory issues, and potential nervous system effects like headaches and dizziness.[2][3] The core structure of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile contains this pyridine ring, making it imperative to prevent exposure through all routes.

  • The Carbonitrile Group: While the nitrile group in this heterocyclic structure is relatively stable, it is crucial to handle the compound with care. Similar nitrile-containing compounds can be harmful if swallowed and may cause skin and eye irritation.[4]

Given this composite risk profile, all handling operations must be conducted with the assumption that the compound is toxic and irritant, necessitating stringent engineering controls and robust personal protective equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE required for handling 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile. Specific operational contexts may require enhanced protection.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against accidental splashes of solutions or contact with airborne solid particles, which could cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][6] For extended contact or handling concentrated solutions, consider heavier-duty gloves like Butyl rubber. Always check the manufacturer's glove compatibility chart.Prevents skin contact. Pyridine-like compounds can be harmful upon skin absorption and cause irritation.[3][4]
Body Protection A fully-buttoned laboratory coat. Consider a flame-retardant, antistatic coat if handling flammable solvents.[7]Protects personal clothing from contamination and provides a removable barrier in case of a spill.[4]
Respiratory Protection All handling of the solid compound or concentrated solutions must be performed in a certified chemical fume hood.[2] If dust is generated and engineering controls are insufficient, a respirator may be required.Prevents inhalation of airborne particles or vapors, which may cause respiratory irritation and systemic toxicity.[2][4]

Operational Protocols: A Step-by-Step Guide

Adherence to meticulous laboratory procedure is the foundation of safety. The following protocols outline the safe handling of this compound through common laboratory workflows.

Pre-Handling and Area Preparation
  • Designate an Area: Clearly designate the workspace for handling the compound, preferably within a chemical fume hood.

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational, with the sash positioned at the appropriate height to maximize containment while allowing comfortable manipulation.[2]

  • Assemble Materials: Before starting, gather all necessary equipment, including glassware, solvents, spill cleanup materials, and waste containers.

  • Don PPE: Put on all required PPE as detailed in the table above before any chemical handling begins.

Handling the Solid Compound (Weighing and Transfers)
  • Work Within a Fume Hood: Conduct all manipulations of the solid compound exclusively within a certified chemical fume hood to prevent inhalation of fine particulates.[2]

  • Use Appropriate Tools: Use spatulas and other non-sparking tools for transfers.[3]

  • Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust.

  • Seal Container Promptly: Keep the primary container tightly sealed when not in use to prevent contamination and accidental spills.[2]

Solution Preparation and Use
  • Add Solid to Solvent: When preparing solutions, always add the solid 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile to the solvent slowly.

  • Maintain Ventilation: Keep the solution within the fume hood during preparation and subsequent use.

  • Grounding: If using large quantities of flammable solvents, ensure containers are properly grounded to prevent static discharge.[3][7]

Post-Handling Decontamination
  • Clean Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

  • Wipe Surfaces: Clean the work surface within the fume hood with an appropriate solvent and absorbent material.

  • Doff PPE Correctly: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Wash Hands: Always wash hands thoroughly with soap and water after removing gloves and completing work.[3]

Emergency and Disposal Procedures

Spill Management
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Contain the Spill: For small spills, use an inert absorbent material like sand, vermiculite, or a universal binding agent to contain the substance.[5][6] This should only be done by trained personnel wearing appropriate PPE.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[4][6]

  • Decontaminate Area: Thoroughly clean the spill area once the material has been removed.[4]

Waste Disposal
  • Segregate Waste: Collect all waste containing 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, including contaminated consumables and spill cleanup materials, in a designated hazardous waste container.[8]

  • Label Correctly: Ensure the waste container is clearly and accurately labeled according to your institution's and local regulations.

  • Professional Disposal: Arrange for disposal through a licensed chemical waste service. One common method involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.

PPE_Workflow cluster_start Initiation cluster_assessment Task Assessment cluster_protocols PPE Protocols Start Task: Handling 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile TaskType What is the nature of the task? Start->TaskType Weighing Weighing Solid / Transfers - Fume Hood - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves TaskType->Weighing  Handling Solid Solution Preparing / Handling Solutions - Fume Hood - Goggles - Lab Coat - Chemical-Resistant Gloves TaskType->Solution Working with Solutions   Spill Spill Cleanup - Fume Hood (if possible) - Goggles & Face Shield - Lab Coat / Apron - Heavy-Duty Gloves - Respirator (if required) TaskType->Spill Emergency / Spill

Caption: PPE selection workflow for handling 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile.

References

  • Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.